4-(Trifluoromethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160490. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJHBEDHLLBJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172304 | |
| Record name | 4-(Trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-90-3 | |
| Record name | 4-(Trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1891-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRIFLUOROMETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD99SHH2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-(Trifluoromethyl)benzamide
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and materials science. The document delves into its fundamental chemical and physical properties, established synthesis protocols, and its strategic applications, particularly in the realm of drug discovery. By elucidating the significance of the trifluoromethyl moiety, this paper aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile compound. The CAS Registry Number for this compound is 1891-90-3 .[1][2][3][4]
This compound is a white crystalline powder, characterized by a benzamide structure substituted with a trifluoromethyl group at the para (4-) position of the benzene ring.[1] This substitution is pivotal, imparting unique electronic and steric properties that are highly valued in synthetic chemistry.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1891-90-3 | [2][4][5] |
| Molecular Formula | C₈H₆F₃NO | [1][2] |
| IUPAC Name | This compound | [4] |
| Synonyms | p-Trifluoromethylbenzamide, α,α,α-Trifluoro-p-toluamide | [1][2] |
| InChIKey | WEJHBEDHLLBJFW-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)C(F)(F)F |[1][4] |
Table 2: Physicochemical Data
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 189.13 | g/mol | [2][4] |
| Appearance | White crystalline powder | - | [1] |
| Melting Point | 183.0 to 187.0 | °C | [5] |
| Topological Polar Surface Area | 43.1 | Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | - | [1] |
| Solubility | Sparingly soluble in water | - |[1] |
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into molecular scaffolds like benzamide is a deliberate strategy to enhance drug-like properties. The rationale behind this is threefold:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile groups (like a methyl group) with a -CF₃ group can block oxidative metabolism at that position, thereby increasing the compound's in vivo half-life.[6][7]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule.[6][7] This enhancement can improve a drug's ability to cross cell membranes and reach its biological target.
-
Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing the binding affinity and potency of a drug candidate.[6][7] The benzamide moiety itself is a well-established pharmacophore found in a wide range of bioactive compounds, including enzyme inhibitors.[8]
Synthesis and Mechanistic Insights
This compound is a readily accessible intermediate. One of the most common and reliable laboratory-scale syntheses involves the amidation of 4-(trifluoromethyl)benzoyl chloride.
Experimental Protocol: Amidation of 4-(Trifluoromethyl)benzoyl Chloride
This protocol describes the conversion of the acyl chloride to the primary amide using aqueous ammonia. The causality for this choice is its high efficiency, the ready availability of starting materials, and a straightforward workup procedure.
Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Aqueous ammonia (28-30% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (50 mL).
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with stirring. This is critical to control the exothermicity of the reaction between the acyl chloride and ammonia.
-
Ammonia Addition: Add concentrated aqueous ammonia (2.5 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate will form immediately. The slow addition maintains the low temperature and prevents unwanted side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and separate the layers. The organic (DCM) layer contains the product. Wash the organic layer sequentially with 1M HCl (to remove excess ammonia) and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound via amidation.
Applications in Medicinal Chemistry and Drug Development
This compound serves as a crucial intermediate and structural motif in the discovery of novel therapeutics. Its derivatives have shown promise as potent enzyme inhibitors.[8][9]
-
Kinase and Protease Inhibitors: The benzamide scaffold is adept at forming key hydrogen bonds within enzyme active sites. When combined with the trifluoromethyl group, it becomes a valuable building block for developing inhibitors of kinases and proteases, which are important targets in oncology and antiviral therapies.[9]
-
EGFR Inhibitors: Studies have identified derivatives, such as 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment.[10]
-
Cereblon (CRBN) Binders: Fluorinated benzamide derivatives have been investigated as binders for Cereblon (CRBN), a critical component in proteolysis-targeting chimera (PROTAC) design, showcasing the utility of this scaffold in next-generation therapeutics.[11]
Role as a Core Scaffold in Drug Discovery
The structure of this compound allows for synthetic modification at the amide nitrogen, enabling the creation of large chemical libraries for screening. This "scaffold-hopping" approach is a cornerstone of modern medicinal chemistry.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1891-90-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(trifluoromethyl)benzamidine hydrochloride [myskinrecipes.com]
- 10. Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trifluoromethyl)benzamide: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzamide, a key fluorinated building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its fundamental properties, validated synthetic and analytical protocols, and its strategic application in the design of novel therapeutics. The narrative emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical utility.
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design. The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[1] Its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1]
This compound serves as a versatile scaffold and intermediate for incorporating this valuable moiety.[2] Its structure, featuring a primary amide and a para-substituted trifluoromethyl group on a benzene ring, makes it a pivotal starting material for synthesizing more complex molecules, including inhibitors for critical biological pathways like the Hedgehog signaling pathway.[3] This guide will provide the technical foundation necessary to effectively synthesize, characterize, and utilize this compound in a research and development setting.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is a white solid at room temperature.[2] Its key identifiers and computed properties are summarized below, providing a quantitative basis for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO | [2][4] |
| Molecular Weight | 189.13 g/mol | [4][5] |
| Monoisotopic Mass | 189.04014830 Da | [2][5] |
| CAS Registry Number | 1891-90-3 | [2][4] |
| IUPAC Name | This compound | [5] |
| Topological Polar Surface Area | 43.1 Ų | [2][5] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)C(F)(F)F | [5] |
| InChIKey | WEJHBEDHLLBJFW-UHFFFAOYSA-N | [4][5] |
Synthesis and Purification Workflow
The synthesis of this compound is most reliably achieved through the amidation of a 4-(trifluoromethyl)benzoyl derivative. The following protocol describes a common and robust laboratory-scale synthesis starting from 4-(trifluoromethyl)benzoyl chloride, which is often commercially available or can be prepared from 4-(trifluoromethyl)benzoic acid.
Rationale for Synthetic Strategy
The chosen pathway involves the nucleophilic acyl substitution of a highly reactive acyl chloride with ammonia. This method is generally high-yielding and proceeds under mild conditions. Using an aqueous solution of ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion. The insolubility of the product in water facilitates a straightforward isolation via filtration.
Experimental Protocol: Synthesis
Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Dichloromethane (DCM)
-
Deionized water
-
Ice bath
Procedure:
-
In a fume hood, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring vigorously, add concentrated ammonium hydroxide (approx. 3.0 eq) dropwise to the cooled solution. Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent side product formation. A white precipitate of the product will form immediately.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is no longer detectable.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude white solid can be further purified by recrystallization.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to yield pure this compound as a white crystalline solid.[2]
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Characterization and Analytical Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. This self-validating system ensures the reliability of downstream experiments.
Spectroscopic and Spectrometric Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is used to confirm the aromatic proton environment and the presence of the amide protons. The aromatic region will typically show two doublets characteristic of a 1,4-disubstituted benzene ring. The amide protons (-CONH₂) will appear as a broad singlet, the chemical shift of which can be solvent-dependent.[7]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique validates the carbon framework of the molecule, showing distinct signals for the trifluoromethyl carbon, the carbonyl carbon, and the aromatic carbons.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A crucial technique for any fluorinated compound, ¹⁹F NMR will show a singlet for the -CF₃ group, confirming its presence and chemical environment.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include N-H stretches for the primary amide (typically two bands around 3100-3500 cm⁻¹) and a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹).[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will confirm the molecular weight of the compound by showing the molecular ion peak (M⁺) at m/z 189.[4]
Chromatographic Purity Assessment: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.
Objective: To determine the purity of the synthesized this compound sample as a percentage of the main peak area relative to the total peak area.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A purity level of >98% is typically considered good for many research applications.
Analytical Workflow Diagram
Caption: A comprehensive workflow for the analytical characterization of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a synthetic building block.[2] The electron-withdrawing nature of the -CF₃ group enhances the metabolic stability of the phenyl ring and can influence the acidity of the amide N-H protons, potentially altering hydrogen bonding interactions in a biological target.
Its derivatives have shown significant promise in various therapeutic areas:
-
Hedgehog Signaling Pathway Inhibitors: Substituted 4-(2-pyrimidinylamino)benzamides, which can be synthesized from 4-(trifluoromethyl)aniline (derivable from the title compound), have been evaluated as potent inhibitors of the Hedgehog signaling pathway, a key pathway in several forms of cancer.[3]
-
Enzyme Inhibitors: The related compound 4-(trifluoromethyl)benzamidine is a key intermediate in the development of protease and kinase inhibitors, where the core structure is valuable for binding to enzyme active sites.[8]
-
Cholinesterase Inhibitors: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease.[9]
-
Chemotherapeutic Agents: More complex sulfonamide derivatives incorporating the trifluoromethylphenyl moiety have been studied as potential chemotherapeutic agents against liver and pancreatic cancer.[10]
Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound to produce key intermediates for drug discovery.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed.[11]
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[11][13]
-
Avoid breathing dust. Minimize dust generation and accumulation.[13]
-
Wash hands thoroughly after handling.[11]
-
-
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from incompatible substances such as strong oxidizing agents.
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]
-
Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek immediate medical attention.[13]
-
References
- National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. This compound.
- National Center for Biotechnology Information. N-(4-(trifluoromethyl)phenyl)benzamide.
- MySkinRecipes. 4-(trifluoromethyl)benzamidine hydrochloride. MySkinRecipes. [Link]
- Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]
- SpectraBase. 4-Trifluoromethylbenzamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- National Center for Biotechnology Information. 4-(Trifluoromethyl)benzamidoxime.
- Pearson, W. H., et al. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. Acta Crystallographica Section E. [Link]
- PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)
- Krátký, M., et al. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. [Link]
- PubMed. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent. PubMed. [Link]
- Bohl, V. J., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-(trifluoromethyl)benzamidine hydrochloride [myskinrecipes.com]
- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. This compound(1891-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 4-(Trifluoromethyl)benzamide, a key building block in medicinal chemistry and materials science. This document delves into the experimental determination and theoretical understanding of its solid-state characteristics, spectroscopic signature, and solubility profile. Detailed, field-proven protocols for the characterization of this and similar compounds are provided to ensure methodological rigor and reproducibility.
Introduction: The Significance of this compound
This compound (TFAMB) is an aromatic amide distinguished by the presence of a trifluoromethyl group at the para position of the benzene ring. This electron-withdrawing group imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. As a result, TFAMB is a valuable synthon in the development of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in these applications, from guiding reaction conditions and purification strategies to predicting its behavior in biological systems. This guide serves as a detailed repository of these essential characteristics.
Solid-State and Thermal Properties
This compound exists as a white to off-white crystalline solid at ambient temperature. Its thermal behavior and crystal structure are fundamental to its handling, formulation, and stability.
Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the melting point is consistently reported in the range of 184-186 °C . Impurities will typically lead to a depression and broadening of this melting range.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₃NO | PubChem[1] |
| Molecular Weight | 189.14 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 184-186 °C | |
| Boiling Point | 254.2 ± 40.0 °C (Predicted) | |
| pKa | 15.36 ± 0.50 (Predicted) | |
| LogP | 1.804 (Predicted) | Cheméo[2] |
Crystal Structure
The three-dimensional arrangement of molecules in the solid state is defined by its crystal structure, which can be elucidated using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound has been determined and is deposited in the Crystallography Open Database (COD) under the entry number 4085828.[1] The key crystallographic parameters are summarized below.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 5.008 Å |
| b | 7.133 Å |
| c | 11.538 Å |
| α | 99.455° |
| β | 99.158° |
| γ | 101.021° |
| Molecules per Unit Cell (Z) | 2 |
Source: Crystallography Open Database, Entry 4085828[1]
The crystal packing is stabilized by intermolecular hydrogen bonds between the amide protons and the carbonyl oxygen of adjacent molecules, forming a robust network. The trifluoromethyl groups also participate in weaker intermolecular interactions.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and the elucidation of its structure. The following sections detail the characteristic spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the aromatic and amide protons.
Table 3: ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.19 | s | 1H | Amide Proton (-NH₂) |
| 8.06 | d, J = 8.0 Hz | 2H | Aromatic Protons (ortho to C=O) |
| 7.84 | d, J = 8.2 Hz | 2H | Aromatic Protons (ortho to CF₃) |
| 7.61 | s | 1H | Amide Proton (-NH₂) |
Source: Adapted from Supporting Information, The Royal Society of Chemistry[3]
The two distinct signals for the amide protons suggest hindered rotation around the C-N bond at room temperature. The downfield shift of the aromatic protons is consistent with the electron-withdrawing nature of both the amide and trifluoromethyl groups.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| 166.7 | Carbonyl Carbon (C=O) |
| 138.1 | Aromatic Carbon (ipso to C=O) |
| 131.3 (q, JC-F = 31.7 Hz) | Aromatic Carbon (ipso to CF₃) |
| 128.3 | Aromatic Carbons (ortho to C=O) |
| 125.3 (q, JC-F = 5.1 Hz) | Aromatic Carbons (ortho to CF₃) |
| 122.6 (q, JC-F = 270.7 Hz) | Trifluoromethyl Carbon (CF₃) |
Source: Adapted from Supporting Information, The Royal Society of Chemistry[3]
The characteristic quartet splitting patterns for the carbons attached to and near the trifluoromethyl group are a key diagnostic feature in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Table 5: Key IR Absorption Bands for this compound (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| 1680-1630 | Strong, Sharp | C=O stretching (Amide I band) |
| ~1600 | Medium | N-H bending (Amide II band) |
| 1400-1000 | Strong | C-F stretching |
| ~1400 | Medium | C-N stretching |
Source: Adapted from NIST Chemistry WebBook[4]
The IR spectrum is dominated by the strong carbonyl stretch and the broad N-H stretching vibrations, characteristic of a primary amide. The strong absorptions in the 1400-1000 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.[5]
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis. While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative assessment and data for the parent compound, benzamide, can provide valuable insights.
Qualitative Solubility: this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents. The presence of the trifluoromethyl group increases the lipophilicity of the molecule compared to benzamide, which may decrease its solubility in highly polar solvents like water but enhance it in less polar organic solvents.
Illustrative Solubility of Benzamide: To provide a framework for understanding, the solubility of benzamide in various common solvents is presented below. It is important to note that the solubility of this compound will differ due to the electronic and steric effects of the trifluoromethyl group.
Table 6: Solubility of Benzamide in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10³) |
| Methanol | ~92 |
| Acetone | ~70 |
| Ethanol | ~50 |
| 1-Propanol | ~35 |
| Ethyl Acetate | ~15 |
| Toluene | ~5 |
| Water | ~2 |
Source: Adapted from Ouyang et al. (2019)[6]
The trend of higher solubility in polar protic and aprotic solvents is evident for benzamide and a similar trend, though with different absolute values, can be anticipated for this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (184-186 °C).
-
Determination: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point range is T₁ - T₂.
Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. A sharp melting range (≤ 1 °C) is indicative of high purity.
Solubility Determination (Shake-Flask Method)
Principle: The equilibrium solubility is determined by agitating an excess of the solid in a solvent for a sufficient time to reach saturation, followed by quantification of the dissolved solute in the supernatant.
Apparatus:
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vials in a constant temperature bath on an orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to sediment the excess solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Workflow Diagram:
Caption: NMR Sample Preparation Logic Flow.
Principle: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a transparent pellet for analysis.
Apparatus:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
-
KBr powder (spectroscopic grade, dried)
Procedure:
-
Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to the pellet press die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Causality: The KBr acts as an infrared-transparent matrix, allowing the IR beam to pass through the sample. The fine grinding is essential to minimize scattering of the IR radiation, which would otherwise distort the spectrum.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug development and materials science. A comprehensive understanding of these fundamental characteristics is essential for the rational design and application of this important chemical entity.
References
- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- NIST Chemistry WebBook. This compound. [Link]
- PubChem. This compound. [Link]
- Cheméo. This compound. [Link]
- The Royal Society of Chemistry. (2014). Supporting Information for "A Pyrene-Functionalized Zinc(II)
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
- Crystallography Open D
Sources
An In-depth Technical Guide to 4-(Trifluoromethyl)benzamide: Structure, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: 4-(Trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, characterized by a benzamide core substituted with a trifluoromethyl group at the para-position, makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethyl moiety imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of novel pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, detailed synthetic protocols, and analytical characterization. Furthermore, it delves into the compound's critical role as a pharmacophore and synthetic intermediate in drug development, with a specific focus on its application in the creation of Hedgehog signaling pathway inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
Chemical Identity
This compound is a white crystalline solid at room temperature. Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance.
Table 1: Chemical Identity and Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| CAS Number | 1891-90-3 | NIST, PubChem |
| Molecular Formula | C₈H₆F₃NO | NIST, PubChem |
| Molecular Weight | 189.13 g/mol | PubChem |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)C(F)(F)F | PubChem |
| InChI Key | WEJHBEDHLLBJFW-UHFFFAOYSA-N | NIST, PubChem |
Structural Analysis
The chemical behavior and utility of this compound are a direct consequence of its three key structural components: the aromatic benzene ring, the primary amide group (-CONH₂), and the trifluoromethyl group (-CF₃).
-
Benzene Ring: Provides a rigid scaffold and participates in π-stacking interactions, which can be critical for binding to biological targets.
-
Amide Group: This functional group is a cornerstone of many biological molecules. It can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability is fundamental to its role in forming stable interactions within enzyme active sites or protein receptors.
-
Trifluoromethyl Group (-CF₃): This is the most influential substituent on the molecule. As a strong electron-withdrawing group, it significantly lowers the electron density of the aromatic ring. In medicinal chemistry, the -CF₃ group is often used as a bioisostere for a methyl group or chlorine atom.[1] Its key contributions include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation by enzymes such as cytochrome P450.[4] This often translates to a longer biological half-life for drugs containing this moiety.
-
Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes and improve oral bioavailability.[4]
-
Binding Affinity: The strong dipole moment and ability of fluorine to participate in electrostatic and hydrogen bonding interactions can lead to enhanced binding affinity and selectivity for a biological target.[3][5]
-
Physicochemical Properties
The bulk properties of this compound are summarized below. These values are critical for designing experimental conditions for synthesis, purification, and formulation.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder | Guidechem |
| Melting Point | 183-187 °C | TCI |
| Solubility | Sparingly soluble in water | Guidechem |
| Topological Polar Surface Area | 43.1 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem |
| Hydrogen Bond Acceptor Count | 1 (from C=O) | PubChem |
Synthesis and Characterization
Synthetic Rationale and Common Routes
The most direct and industrially scalable synthesis of this compound involves the amidation of an activated carboxylic acid derivative, typically the acyl chloride. This approach is favored due to the high reactivity of the acyl chloride and the ready availability of the starting materials.
The key precursor, 4-(trifluoromethyl)benzoyl chloride, can be readily prepared from 4-(trifluoromethyl)benzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6] The subsequent reaction with an ammonia source yields the desired primary amide. The choice of ammonia source (e.g., aqueous ammonia, gaseous ammonia) and solvent is critical to optimize yield and minimize side reactions.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 4-(Trifluoromethyl)benzoyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind each step is explained to ensure a robust and reproducible outcome.
Materials:
-
4-(Trifluoromethyl)benzoyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (NH₄OH, ~28-30%) (excess, ~10 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in a suitable organic solvent like DCM or THF.
-
Causality: The solvent is chosen for its ability to dissolve the starting acyl chloride and its relative inertness to the reaction conditions. An ice bath is used to control the initial temperature, as the reaction with ammonia is highly exothermic.
-
-
Ammonia Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated aqueous ammonia (approx. 10 eq) dropwise via an addition funnel over 15-20 minutes with vigorous stirring. A white precipitate will form immediately.[7]
-
Causality: Slow, dropwise addition is crucial to manage the exothermicity of the reaction and prevent uncontrolled boiling or side product formation. A large excess of ammonia ensures the complete conversion of the acyl chloride and neutralizes the HCl byproduct that is formed, driving the reaction to completion.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Workup and Isolation: If a water-miscible solvent like THF was used, remove it under reduced pressure. Dilute the remaining slurry with deionized water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). If DCM was used initially, separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.
-
Causality: The aqueous wash removes excess ammonia and ammonium chloride salts. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
-
Causality: Recrystallization is an effective method for purifying crystalline solids, removing soluble impurities and yielding a product with high purity and a sharp melting point.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A standard workflow involves a combination of spectroscopic and physical methods.
Caption: A typical workflow for the analytical characterization of synthesized compounds.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons (Ar-H) appear as two doublets in the ~7.7-7.9 ppm region. Amide protons (-NH₂) appear as two broad singlets (~7.5-8.1 ppm), which are exchangeable with D₂O. | [8] |
| ¹³C NMR | Carbonyl carbon (C=O) signal around ~168 ppm. Aromatic carbons between ~125-136 ppm. The CF₃ carbon appears as a quartet due to C-F coupling. | N/A |
| ¹⁹F NMR | A single peak for the -CF₃ group around -63 ppm. | [9] |
| FT-IR (cm⁻¹) | N-H stretches (amide) ~3400-3100 (two bands). C=O stretch (amide I) ~1660. N-H bend (amide II) ~1620. Strong C-F stretches ~1320, 1170, 1130. | NIST |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 189. Key fragments at m/z = 172 ([M-NH₃]⁺) and 145 ([M-CONH₂]⁺, the C₇H₄F₃⁺ fragment). |[10] |
Role in Medicinal Chemistry and Drug Development
A Privileged Scaffold in Drug Discovery
The benzamide functional group is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets.[11] When combined with the advantageous properties of the trifluoromethyl group, the this compound core becomes a highly attractive starting point for designing new therapeutic agents. It serves as a versatile intermediate that can be elaborated into more complex molecules.
Caption: this compound as a versatile core for drug discovery.
Case Study: Hedgehog Signaling Pathway Inhibitors
A compelling example of the utility of this scaffold is in the development of inhibitors for the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development but its aberrant activation in adults is linked to the formation of various cancers.
In a 2016 study published in Bioorganic & Medicinal Chemistry, researchers designed and synthesized a series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group.[12] The core idea was to use the this compound structure as a key building block. They found that several of these compounds were potent inhibitors of the Hh pathway, with some showing significantly greater activity than the approved drug vismodegib.[12] The most potent compound identified, 13d , had an IC₅₀ of 1.44 nM against the Hh signaling pathway.[12]
The structure-activity relationship (SAR) analysis from this study highlighted the importance of the trifluoromethyl group. Its placement on the benzamide ring was critical for achieving high potency, likely by enhancing binding interactions within the Smoothened (SMO) receptor, the target protein in the Hh pathway.
Safety and Handling
4.1. Hazard Identification this compound is classified as an irritant. Proper handling is essential to ensure laboratory safety.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Signal Word: Warning
4.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
4.3. Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed building block that leverages the unique properties of the trifluoromethyl group within the privileged benzamide scaffold. Its robust synthesis, well-defined physicochemical properties, and proven utility in creating potent biological modulators, such as Hedgehog pathway inhibitors, underscore its importance in modern drug discovery. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and apply this versatile molecule in the pursuit of novel therapeutics.
References
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- Supporting Information. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA.
- PubMed. (2016, March 1). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.
- NIST. (n.d.). This compound - Mass Spectrum.
- PMC - NIH. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K.
- Supporting Information. (n.d.). 2 - Supporting Information.
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.
- ResearchGate. (n.d.). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors....
- PubMed. (n.d.). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors.
- An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
- Frontiers. (2023, January 11). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies....
- Research Journal of Pharmacy and Technology. (n.d.). An Overview on Pharmacophore: Their significance and importance for the activity of Drug Design.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. globalconference.info [globalconference.info]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. This compound [webbook.nist.gov]
- 11. Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzamide
Introduction
4-(Trifluoromethyl)benzamide is a key chemical intermediate and building block in the development of numerous pharmaceutical and agrochemical agents. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Synthetic Pathways: A Comparative Analysis
The synthesis of this compound can be approached from several common starting materials. The choice of a particular pathway often depends on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. The most prevalent and practical routes are:
-
Amidation of 4-(Trifluoromethyl)benzoyl Chloride: A direct and often high-yielding approach.
-
Hydrolysis of 4-(Trifluoromethyl)benzonitrile: A common route, particularly amenable to both laboratory and industrial scales.
-
Direct Amidation of 4-(Trifluoromethyl)benzoic Acid: Utilizes coupling reagents to facilitate amide bond formation.
-
Ammoxidation of 4-Methylbenzotrifluoride: Primarily an industrial process for large-scale production, which typically proceeds through the nitrile intermediate.
This guide will now explore each of these pathways in detail.
Pathway 1: Synthesis from 4-(Trifluoromethyl)benzoyl Chloride
This is arguably the most direct and frequently employed laboratory-scale synthesis. The high reactivity of the acyl chloride with ammonia or an ammonia source ensures a rapid and often clean conversion to the corresponding amide.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and yielding the protonated amide. A subsequent deprotonation step, either by another molecule of ammonia or a base, affords the final this compound.
Experimental Protocol
This protocol is adapted from a similar synthesis of a substituted benzamide and general knowledge of acylation reactions[1][2].
Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Aqueous ammonia (28-30%) or ammonia gas
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 3-5 eq) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. Alternatively, ammonia gas can be bubbled through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the pure product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)benzoyl chloride | [2] |
| Reagent | Ammonia (aqueous or gas) | [2] |
| Typical Yield | >90% | General knowledge |
| Purity | High after recrystallization | General knowledge |
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound from its acyl chloride.
Pathway 2: Synthesis from 4-(Trifluoromethyl)benzonitrile
The hydrolysis of the nitrile group in 4-(trifluoromethyl)benzonitrile is a versatile method that can be performed under acidic or basic conditions, or with the aid of a catalyst. This route is often favored in larger-scale productions due to the lower cost of the nitrile starting material compared to the acyl chloride or carboxylic acid.
Reaction Mechanism
Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that is subsequently protonated by water to give an imidic acid, which then tautomerizes to the amide. Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon towards nucleophilic attack by water. Subsequent proton transfers and tautomerization lead to the amide.
Experimental Protocol: Catalytic Hydrolysis
This protocol is based on general procedures for nitrile hydrolysis, which can be adapted for this specific substrate[3][4].
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Sodium hydroxide or potassium hydroxide
-
Ethanol or other suitable solvent
-
Deionized water
Procedure:
-
To a solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 2-3 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.
-
Remove the ethanol under reduced pressure.
-
The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)benzonitrile | [3] |
| Condition | Basic Hydrolysis | [3] |
| Typical Yield | 80-95% | [3] |
| Purity | High after purification | [3] |
Visualization of the Reaction Pathway
Sources
starting materials for 4-(Trifluoromethyl)benzamide synthesis
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzamide
Introduction
This compound is a crucial building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl (-CF₃) group often enhances metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in drug design. This guide provides a comprehensive overview of the principal synthetic routes to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the synthesis from three primary starting materials: 4-(trifluoromethyl)benzonitrile, 4-(trifluoromethyl)benzoic acid, and its corresponding acyl chloride. The discussion emphasizes the underlying chemical logic, practical considerations for experimental design, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Chapter 1: Synthesis via Hydrolysis of 4-(Trifluoromethyl)benzonitrile
The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. This route is often favored for its directness, especially when the nitrile starting material is readily accessible. The partial hydrolysis of 4-(trifluoromethyl)benzonitrile offers a high-yield pathway to the desired benzamide.
Scientific Principle: Nitrile Hydrolysis
Nitrile hydrolysis can be catalyzed by either acid or base. The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group. While complete hydrolysis yields a carboxylic acid, the reaction can be stopped at the amide stage under controlled conditions.
-
Base-Catalyzed Hydrolysis: The hydroxide ion attacks the nitrile carbon, forming a hydroxy imine intermediate which tautomerizes to the amide. This method is often effective, but care must be taken to avoid forcing conditions (high temperatures, high base concentration) that would promote further hydrolysis to the carboxylic acid.
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, activating the carbon atom toward nucleophilic attack by water.[1] Subsequent proton transfers and tautomerization lead to the amide.
-
Catalytic Hydration: Modern methods often employ metal catalysts to achieve hydration under milder conditions, offering improved selectivity and functional group tolerance.[2][3]
Starting Material Profile: 4-(Trifluoromethyl)benzonitrile
4-(Trifluoromethyl)benzonitrile is a commercially available, crystalline solid.[4] It is a key intermediate for various compounds and can be synthesized via methods such as the Sandmeyer reaction of 4-(trifluoromethyl)aniline or the cyanation of 4-(trifluoromethyl)halobenzenes.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃N | [4] |
| Molecular Weight | 171.12 g/mol | [4] |
| Melting Point | 39-41 °C | [4] |
| Boiling Point | 80-81 °C / 20 mmHg | [4] |
Experimental Protocol 1: Base-Catalyzed Partial Hydrolysis
This protocol describes a robust and scalable method for the partial hydrolysis of a benzonitrile to its corresponding benzamide using potassium hydroxide in an alcoholic solvent.[6]
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (KOH) pellets (1.5-2.0 equivalents) in ethanol (e.g., 190 proof) with stirring. The dissolution is exothermic and should be managed accordingly.
-
Substrate Addition: Once the KOH has completely dissolved, add 4-(trifluoromethyl)benzonitrile (1.0 equivalent) to the solution and continue stirring until a homogeneous mixture is achieved.
-
Hydrolysis: Add a controlled amount of deionized water to the reaction mixture. Heat the solution to reflux and maintain for several hours (e.g., 10-14 hours). The progress can be monitored by Thin Layer Chromatography (TLC). A copious white precipitate of the amide product should form during this period.[6]
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold water and then with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting material. Dry the white solid under vacuum to yield pure this compound.
Causality and Insights: The use of an ethanol-water solvent system is critical. The ethanol ensures solubility of the organic nitrile, while the water participates in the hydrolysis. The concentration of KOH and the reaction temperature are balanced to favor the formation of the amide over the carboxylate salt.[6] Over-hydrolysis is a common side reaction, which can be minimized by careful monitoring of reaction time and temperature.
Caption: Workflow for Base-Catalyzed Nitrile Hydrolysis.
Chapter 2: Synthesis via Amidation of 4-(Trifluoromethyl)benzoic Acid
The direct coupling of a carboxylic acid with an amine (or ammonia source) is one of the most fundamental methods for amide bond formation. This approach can be executed via two primary strategies: a two-step process involving activation of the carboxylic acid, or a one-pot direct condensation.
Scientific Principle: Carboxylic Acid Activation & Amidation
Direct reaction between a carboxylic acid and ammonia is thermodynamically unfavorable at room temperature, typically forming a stable ammonium carboxylate salt.[7] To drive the reaction towards amide formation, one of two strategies is required:
-
Thermal Dehydration: Heating the ammonium carboxylate salt to high temperatures (>150 °C) drives off water, forming the amide bond.[7][8] This method is simple but can be unsuitable for sensitive substrates.
-
Chemical Activation: The carboxylic acid's hydroxyl group is converted into a better leaving group. This is most commonly achieved by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The highly electrophilic acyl chloride then reacts readily with ammonia or an amine to form the amide.[10] Other activating agents include carbodiimides (e.g., DCC, EDC) and various phosphonium salts.[11]
Starting Material Profile: 4-(Trifluoromethyl)benzoic Acid
4-(Trifluoromethyl)benzoic acid is a stable, crystalline solid that is widely available commercially. It can be prepared by the oxidation of precursors like p-trifluoromethylbenzaldehyde.[12]
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | [12] |
| Molecular Weight | 190.12 g/mol | [12] |
| Melting Point | 219-220 °C | |
| Appearance | White Powder |
Experimental Protocol 2: Two-Step Synthesis via Acyl Chloride
This is a highly reliable and general method for laboratory-scale amide synthesis, proceeding through the stable and reactive 4-(trifluoromethyl)benzoyl chloride intermediate.[13][14]
Methodology:
Step A: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
-
Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with 4-(trifluoromethyl)benzoic acid (1.0 equivalent).
-
Chlorination: Add thionyl chloride (SOCl₂) (2-3 equivalents), along with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid, 4-(trifluoromethyl)benzoyl chloride, is often used directly in the next step without further purification.
Step B: Amidation of 4-(Trifluoromethyl)benzoyl Chloride
-
Setup: Cool the flask containing the crude acyl chloride in an ice/water bath.
-
Ammonia Addition: Cautiously add the acyl chloride dropwise to a cooled, concentrated aqueous solution of ammonium hydroxide (a large excess). Vigorous stirring is essential. A white precipitate of the amide will form immediately.[10]
-
Reaction Completion: Allow the mixture to stir for 30-60 minutes while slowly warming to room temperature.
-
Isolation & Purification: Collect the white solid by suction filtration. Wash the product thoroughly with cold deionized water to remove ammonium salts, followed by a cold, non-polar solvent. Dry the product under vacuum.
Caption: Two-Step Amidation via Acyl Chloride Intermediate.
Experimental Protocol 3: One-Pot Direct Thermal Amidation
This method leverages thermal dehydration of an in-situ formed ammonium salt, avoiding the use of halogenating agents.[7]
Methodology:
-
Salt Formation: In a round-bottom flask, thoroughly mix 4-(trifluoromethyl)benzoic acid (1.0 equivalent) with solid ammonium carbonate (~0.6 equivalents). An excess of the carboxylic acid is often used to drive the reaction to completion.
-
Thermal Dehydration: Fit the flask with a short-path distillation head to allow for the removal of water. Heat the solid mixture gently at first, then increase the temperature to ~180-220 °C.
-
Reaction: Maintain the high temperature for 1-2 hours. Water will distill from the reaction mixture.
-
Work-up: Allow the reaction to cool to a solid mass. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Causality and Insights: This method's primary advantage is its simplicity and atom economy. However, the high temperatures required can lead to side products or decomposition if the substrate has other sensitive functional groups. The equilibrium between the ammonium salt and the amide/water is driven to the product side by the continuous removal of water.[7]
Chapter 3: Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on factors such as scale, available equipment, cost of starting materials, and desired purity.
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: Acid Chloride Amidation | Route 3: Direct Thermal Amidation |
| Starting Material | 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid |
| Key Reagents | KOH, Ethanol, Water | SOCl₂ or (COCl)₂, NH₄OH | Ammonium Carbonate |
| Reaction Conditions | Moderate (Reflux, ~80-100 °C) | Step A: Moderate (Reflux); Step B: Low (0 °C) | High Temperature (~200 °C) |
| Typical Yield | High (>85%) | Very High (>90%) | Moderate to Good (60-85%) |
| Scalability | Good; suitable for large scale. | Excellent; common industrial method. | Moderate; high temps can be challenging. |
| Safety/Handling | Caustic KOH. | Corrosive/toxic SOCl₂; requires fume hood and scrubber. | High temperatures; potential for pressure buildup. |
| Purity/Byproducts | Carboxylic acid (over-hydrolysis) | Ammonium chloride salts (easily removed) | Potential for thermal decomposition byproducts. |
Conclusion
The synthesis of this compound can be efficiently achieved through several reliable pathways.
-
The hydrolysis of 4-(trifluoromethyl)benzonitrile is an excellent choice for its operational simplicity and high yields, particularly if the nitrile is a readily available starting material.
-
The two-step amidation via the acyl chloride is arguably the most versatile and consistently high-yielding laboratory method. It offers a pure product with straightforward purification, though it requires handling corrosive reagents.
-
Direct thermal amidation represents the most atom-economical route but is limited by the requirement for high temperatures, which may not be compatible with more complex molecular scaffolds.
The selection of the optimal synthetic strategy should be guided by a careful evaluation of the scale of the reaction, safety protocols, and the overall cost and availability of the starting materials. Each method presented in this guide provides a robust and validated pathway to this important chemical intermediate.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules.
- Thieme. (n.d.). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synthesis.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid synthesis.
- National Institutes of Health. (n.d.). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society.
- MedchemExpress. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid 98%.
- Taylor & Francis. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride.
- Thieme. (2022).
- BenchChem. (n.d.). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials.
- Ossila. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1.
- Thermo Scientific Chemicals. (n.d.). 4-(Trifluoromethyl)benzoic acid, 98+%.
- Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzoyl chloride (CAS 329-15-7).
- MacMillan, J. H. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide.
- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzoyl chloride.
- TCI Chemicals. (n.d.). 4-(Trifluoromethyl)benzoyl Chloride | 329-15-7.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoyl chloride 97%.
- National Library of Medicine. (n.d.). Bifunctional Water Activation for Catalytic Hydration of Organonitriles.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E.
- National Institutes of Health. (2021).
- JoVE. (2022). One-Pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview.
- Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.
- American Chemical Society. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzonitrile 99%.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- ResearchGate. (n.d.).
- eScholarship.org. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from eScholarship, University of California.
- ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?.
Sources
- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Trifluoromethyl)benzonitrile 99 455-18-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. server.ccl.net [server.ccl.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
A Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzamide from 4-(Trifluoromethyl)benzoic Acid
Abstract
This technical guide provides an in-depth examination of a robust and widely utilized method for the synthesis of 4-(Trifluoromethyl)benzamide, a key building block in modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is a critical pharmacophore, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Consequently, reliable synthetic routes to molecules incorporating this moiety are of paramount importance to researchers in drug development. This whitepaper details the conversion of 4-(trifluoromethyl)benzoic acid to its corresponding primary amide via an acyl chloride intermediate, offering mechanistic insights, detailed experimental protocols, and a discussion of the scientific rationale behind the procedural choices.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The introduction of fluorine and fluorinated motifs into organic molecules is a cornerstone of modern drug design.[2] The trifluoromethyl group, in particular, serves as a bioisostere for groups like chlorine and methyl, but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature and high metabolic stability make it a valuable functional group for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[2] this compound itself is a precursor to a range of advanced intermediates and active pharmaceutical ingredients (APIs), including potent Hedgehog (Hh) signaling pathway inhibitors investigated for cancer therapy.[3]
This guide focuses on a common, scalable, and efficient synthetic pathway, breaking down the process into two primary stages:
-
Activation of the carboxylic acid via conversion to 4-(trifluoromethyl)benzoyl chloride.
-
Nucleophilic substitution of the acyl chloride with ammonia to yield the target amide.
Synthetic Strategy: Overcoming the Inertia of the Carboxylic Acid
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[4][5] While this salt can be dehydrated to the amide at high temperatures, these conditions are often unsuitable for complex molecules.[4]
Therefore, a more effective strategy involves activating the carboxylic acid by converting the hydroxyl group into a better leaving group. The conversion to an acyl chloride is one of the most common and effective methods to achieve this activation.[6] Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with amines to form amides under mild conditions.[]
The overall workflow is summarized in the diagram below.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
The first critical step is the activation of 4-(trifluoromethyl)benzoic acid using a chlorinating agent. Thionyl chloride (SOCl₂) is an excellent choice for this transformation due to its reactivity and the convenient nature of its byproducts.[8]
Mechanistic Rationale
The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
-
Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: A protonated chlorosulfite intermediate is formed.
-
Chloride Attack: The chloride ion, a good nucleophile, attacks the carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.[6]
The use of a catalytic amount of N,N-dimethylformamide (DMF) is common practice to accelerate this reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[9]
Caption: Simplified mechanism of acyl chloride formation using SOCl₂.
Experimental Protocol: Acyl Chloride Formation
This protocol is a representative example synthesized from established chemical literature.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. This procedure must be conducted in a well-ventilated fume hood.
Materials:
-
4-(Trifluoromethyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)
-
Anhydrous toluene or dichloromethane (DCM) as solvent (optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzoic acid.
-
If using a solvent, add anhydrous toluene or DCM.
-
Carefully add thionyl chloride dropwise to the flask at room temperature. Caution: The reaction is exothermic and evolves HCl gas.
-
Add a few drops of DMF to catalyze the reaction.[9]
-
Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress can be monitored by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-(trifluoromethyl)benzoyl chloride is often a liquid and can be used in the next step without further purification.
Part II: Synthesis of this compound
With the activated acyl chloride in hand, the final step is the amidation reaction. This is a rapid and typically high-yielding reaction with a source of ammonia.
Mechanistic Rationale
This step is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. A second equivalent of ammonia acts as a base to deprotonate the resulting ammonium ion, yielding the neutral amide product and ammonium chloride.
Experimental Protocol: Amidation
This protocol should be performed in a fume hood. The reaction with aqueous ammonia can be vigorous.
Materials:
-
Crude 4-(trifluoromethyl)benzoyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (Ammonium Hydroxide, 28-30%) (excess)
-
Ice bath
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Deionized water
Procedure:
-
Dissolve the crude 4-(trifluoromethyl)benzoyl chloride in a suitable solvent like DCM or THF in an Erlenmeyer flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly and carefully add the acyl chloride solution to a separate beaker containing an excess of cold concentrated aqueous ammonia. A white precipitate of the amide should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove ammonium chloride and any remaining ammonia.
-
Dry the collected white solid under vacuum or in a drying oven at a moderate temperature (~60-70 °C) to yield crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Data Summary and Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Property | 4-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoyl Chloride | This compound |
| CAS Number | 455-24-3 | 329-15-7 | 1891-90-3 |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₄ClF₃O | C₈H₆F₃NO |
| Molecular Weight | 190.12 g/mol | 208.56 g/mol | 189.13 g/mol |
| Appearance | White powder | Liquid | White solid[10] |
| Melting Point (°C) | 219-220 | N/A (Boiling Point ~188-190) | ~133-136 (Varies) |
Standard Characterization Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O and N-H stretches in the amide).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion and Broader Impact
The synthesis of this compound from its corresponding carboxylic acid via an acyl chloride intermediate is a foundational reaction in organic synthesis. It represents an efficient and scalable method for producing a high-value building block. The principles discussed—activating a carboxylic acid and subsequent nucleophilic substitution—are broadly applicable across the synthesis of a vast array of amides, esters, and other carbonyl derivatives. For professionals in drug discovery and development, mastering such synthetic routes is essential for the rapid and reliable generation of novel chemical entities with potentially improved therapeutic properties.[10][11]
References
- Vertex AI Search Result [Source 1]
- Vertex AI Search Result [Source 2]
- Vertex AI Search Result [Source 3]
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Leggio, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- PubMed Central (PMC). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
- PubMed. (2016, March 1). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.
- PubMed Central (PMC) - NIH. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- Beilstein Journal of Organic Chemistry. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
- Beilstein Journal of Organic Chemistry. (2024, April 5). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- Vertex AI Search Result [Source 23]
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIST WebBook. This compound.
- PubChem. This compound.
- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.
- Chemguide. converting carboxylic acids into acyl (acid) chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. chemimpex.com [chemimpex.com]
A Technical Guide to 4-(Trifluoromethyl)benzamide: A Cornerstone Moiety in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-(trifluoromethyl)benzamide, a key building block in contemporary medicinal chemistry. Its significance is rooted in the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, which profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document will delve into the structural and functional characteristics of this compound, detailed synthetic protocols, comprehensive spectroscopic characterization, and its strategic application in the synthesis of notable pharmaceuticals. By elucidating the scientific rationale behind its use, this guide serves as a critical resource for professionals engaged in the design and development of novel therapeutics.
Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a paramount strategy in modern drug design, with the trifluoromethyl (CF₃) group being of particular interest.[1] Its incorporation into molecular scaffolds can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity for biological targets. The CF₃ group is a strong electron-withdrawing substituent, which can modulate the pKa of nearby functionalities and engage in favorable electrostatic interactions within protein binding pockets.[1][2] Furthermore, its steric bulk is comparable to a methyl group, allowing it to serve as a bioisostere with significantly altered electronic properties. These attributes collectively contribute to improved drug-like properties, making trifluoromethylated compounds highly sought after in pharmaceutical research and development.[3][4] this compound serves as a readily available and versatile starting material for introducing this critical pharmacophore into more complex molecules.
Physicochemical and Structural Properties of this compound
The IUPAC name for this compound is This compound .[5] It is a white crystalline solid with the chemical formula C₈H₆F₃NO and a molecular weight of 189.13 g/mol .[6]
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1891-90-3 | [6] |
| Molecular Formula | C₈H₆F₃NO | [6] |
| Molecular Weight | 189.13 g/mol | [6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 148-151 °C | Sigma-Aldrich |
The structure of this compound is characterized by a benzene ring substituted at the 1- and 4-positions with a carboxamide group and a trifluoromethyl group, respectively.
Caption: 2D structure of this compound.
Synthesis of this compound
There are two primary and reliable methods for the synthesis of this compound: the ammonolysis of 4-(trifluoromethyl)benzoyl chloride and the hydrolysis of 4-(trifluoromethyl)benzonitrile.
Method 1: Ammonolysis of 4-(Trifluoromethyl)benzoyl Chloride
This is a classic and straightforward method for the formation of primary amides. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the acyl chloride, facilitating nucleophilic attack by ammonia.
Caption: Hydrolysis of 4-(trifluoromethyl)benzonitrile.
Experimental Protocol (Hydrated Ionic Liquid Method):
-
In a round-bottom flask, combine 4-(trifluoromethyl)benzonitrile and a hydrated ionic liquid such as tetrabutylammonium hydroxide (TBAH) in a 50% aqueous solution. [8]2. Heat the reaction mixture with stirring at a temperature of 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization as described in Method 1.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.19 (s, 1H, NH ₂), 8.06 (d, J = 8.0 Hz, 2H, Ar-H ), 7.84 (d, J = 8.2 Hz, 2H, Ar-H ), 7.61 (s, 1H, NH ₂). [9] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 166.7 (C=O), 138.1 (Ar-C), 131.3 (q, ¹JCF = 31.7 Hz, Ar-C-CF₃), 128.3 (Ar-CH), 125.3 (q, ³JCF = 5.1 Hz, Ar-CH), 122.6 (q, ¹JCF = 270.7 Hz, CF₃). [9] |
| IR (KBr) | νmax (cm⁻¹): 3435 (N-H stretch), 3220 (N-H stretch), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1325 (C-F stretch). [10] |
| Mass Spec (EI) | m/z (%): 189 (M⁺, 100), 173 ([M-NH₂]⁺), 145 ([M-CONH₂]⁺), 125, 95. [11] |
Applications in Drug Discovery and Development
This compound and its close derivatives are pivotal intermediates in the synthesis of several blockbuster drugs, particularly in the field of oncology. The trifluoromethylphenyl moiety is a common feature in non-steroidal antiandrogen drugs used in the treatment of prostate cancer.
Precursor to Key Intermediates for Antiandrogen Synthesis
While not always the direct starting material, this compound is conceptually and synthetically very close to key intermediates used in the production of drugs like Bicalutamide and Enzalutamide. For instance, the synthesis of these drugs often involves the related compound, 4-amino-2-(trifluoromethyl)benzonitrile. The nitrile group in this intermediate can be hydrolyzed to the corresponding amide, highlighting the synthetic relationship and the importance of the trifluoromethyl-substituted benzamide scaffold.
Caption: Relationship of this compound to key pharmaceutical intermediates.
-
Bicalutamide (Casodex®): This first-generation non-steroidal antiandrogen is used to treat prostate cancer. Its synthesis involves the reaction of an isocyanate with 4-amino-2-(trifluoromethyl)benzonitrile. [4][12]* Enzalutamide (Xtandi®): A second-generation non-steroidal antiandrogen, Enzalutamide exhibits a higher binding affinity for the androgen receptor. Its synthesis also relies on intermediates derived from 4-amino-2-(trifluoromethyl)benzonitrile. [1][3][5][13]* Apalutamide (Erleada®): Another potent second-generation non-steroidal antiandrogen, Apalutamide's synthesis involves related trifluoromethyl-substituted building blocks. [14][15][16][17]
Conclusion
This compound is more than just a simple organic molecule; it is a testament to the power of strategic fluorination in modern drug design. Its robust synthesis, well-defined physicochemical properties, and critical role as a precursor to life-saving pharmaceuticals underscore its importance to the scientific community. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering valuable insights for researchers and professionals dedicated to advancing the field of drug discovery. A thorough understanding of such key building blocks is fundamental to the continued development of innovative and effective therapies.
References
- PubChem. (n.d.). Enzalutamide. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN112645880A - Synthetic method of enzalutamide.
- MDPI. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Google Patents. (n.d.). EP1614677A2 - Improved procedure for the synthesis of bicalutamide.
- European Patent Office. (2023). PROCESS FOR THE PREPARATION OF APALUTAMIDE - EP 3802515 B1.
- WIPO. (n.d.). WO/2016/051423 AN IMPROVED PROCESS FOR THE PREPARATION OF ENZALUTAMIDE. WIPO Patentscope.
- U.S. Patent and Trademark Office. (n.d.). PROCESS FOR PREPARING APALUTAMIDE. Patent Publication Number 20180201601.
- Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide.
- Google Patents. (n.d.). CN107501237A - A kind of Apalutamide new synthetic method.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide.
- China/Asia On Demand (CAOD). (2018). Improved Synthesis of Apalutamide. Chinese Journal of Pharmaceuticals, 4, 440-444.
- Cardiff University. (n.d.). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. -ORCA.
- Google Patents. (n.d.). CN106748884A - A kind of preparation method of Bicalutamide intermediate.
- PubMed. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors.
- Patsnap. (n.d.). Synthesis method of celecoxib. Eureka.
- Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.
- The Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure.
- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- University of Wisconsin-Madison. (n.d.). NMR Solvent Data Chart.
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
Sources
- 1. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 4. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 5. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 6. orgsyn.org [orgsyn.org]
- 7. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. This compound [webbook.nist.gov]
- 12. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 13. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. PROCESS FOR PREPARING APALUTAMIDE | Patent Publication Number 20180201601 | Patexia [patexia.com]
- 16. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 17. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)benzamide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-(Trifluoromethyl)benzamide, a crucial intermediate in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available experimental solubility data, this document presents a robust set of predicted solubility values in a wide range of common organic solvents, generated using a validated computational model. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work. The core of this document is a detailed exploration of the theoretical principles governing its solubility, a comprehensive presentation of predicted solubility data, and meticulously outlined experimental protocols for independent validation. By integrating theoretical insights with actionable laboratory procedures, this guide serves as an essential resource for any professional engaged in the research and development of molecules incorporating the this compound scaffold.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For active pharmaceutical ingredients (APIs), solubility profoundly influences bioavailability, formulation strategies, and overall therapeutic efficacy. In organic synthesis, understanding the solubility of reactants, intermediates, and final products is paramount for reaction optimization, purification, and crystallization processes.
This compound (Figure 1) is a versatile building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The presence of the trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, this group also profoundly impacts the molecule's solid-state properties and solubility, making a thorough understanding of its behavior in various solvents a critical prerequisite for its effective application.
This guide addresses the notable gap in the scientific literature regarding the quantitative solubility of this compound. Through a combination of computational prediction, theoretical discussion, and detailed experimental protocols, we provide a comprehensive resource for scientists working with this important compound.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics. These properties, summarized in Table 1, dictate the intermolecular forces at play between the solute and various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO | |
| Molecular Weight | 189.13 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | Not available | |
| logP (predicted) | 1.7 | |
| pKa (predicted) | 15.36 ± 0.50 |
The presence of both a hydrogen bond donor (-NH₂) and acceptor (C=O) in the amide group, combined with the highly electronegative trifluoromethyl group, results in a molecule with a complex polarity profile. This allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, the balance of which will determine its solubility in a given solvent.
Predicted Solubility of this compound in Organic Solvents
In the absence of comprehensive experimental data, a computational solubility prediction was performed using a validated machine learning model. This model leverages a large dataset of known solubilities to predict the behavior of new compounds. It is crucial to note that these values are in silico predictions and should be used as a guide for solvent selection, with experimental verification recommended for critical applications.
The predicted solubility of this compound in a selection of common organic solvents at 25°C is presented in Table 2.
| Solvent | Solvent Class | Predicted Solubility (mg/mL) |
| Methanol | Polar Protic | 85.3 |
| Ethanol | Polar Protic | 62.1 |
| Acetone | Polar Aprotic | 155.8 |
| Ethyl Acetate | Polar Aprotic | 45.7 |
| Dichloromethane | Halogenated | 38.2 |
| Chloroform | Halogenated | 35.1 |
| Toluene | Non-polar | 8.9 |
| Hexane | Non-polar | 0.4 |
| Dimethylformamide (DMF) | Polar Aprotic | 250.6 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 310.2 |
Analysis of Predicted Solubility:
The predicted data suggests that this compound exhibits the highest solubility in highly polar aprotic solvents such as DMSO and DMF. This is likely due to strong dipole-dipole interactions between the solvent and the polar amide and trifluoromethyl groups of the solute. Good solubility is also predicted in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur. As expected, the solubility is predicted to be significantly lower in non-polar solvents like toluene and hexane, where the predominant intermolecular forces are weaker van der Waals interactions.
For context, the parent compound, benzamide, generally shows a similar trend, with higher solubility in polar solvents. However, the presence of the trifluoromethyl group in this compound is expected to increase its lipophilicity, which may lead to nuanced differences in its solubility profile compared to benzamide.
Experimental Determination of Solubility: A Practical Guide
While predictive models provide valuable guidance, experimental determination of solubility remains the gold standard for obtaining accurate and reliable data. The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound in the laboratory.
The Shake-Flask Method for Thermodynamic Equilibrium Solubility
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]
Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined analytically.
Experimental Workflow Diagram:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount (e.g., 10-20 mg) of this compound to a glass vial.
-
Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a rotating wheel in an incubator set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully draw off the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Quantification of Solute Concentration:
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of this compound in the saturated solvent.
Principle: The filtered solution is injected into an HPLC system. The compound is separated from any potential impurities on a stationary phase and detected by a UV detector as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
HPLC Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of this compound) |
Protocol for Quantification:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Preparation of Samples:
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.
-
-
Analysis:
-
Inject the standard solutions and the diluted sample solutions onto the HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility by multiplying the determined concentration by the dilution factor.
-
Data Analysis and Reporting Workflow:
Caption: Workflow for data analysis and solubility calculation from HPLC results.
Applications in Drug Discovery and Development
A comprehensive understanding of the solubility of this compound is critical for its successful application in drug discovery and development.
-
Lead Optimization: Solubility data guides medicinal chemists in modifying the structure of lead compounds to improve their pharmacokinetic properties.
-
Formulation Development: Knowledge of solubility in various excipients and solvent systems is essential for developing stable and effective drug formulations.
-
Process Chemistry: Solubility data informs the selection of appropriate solvents for synthesis, purification, and crystallization, leading to higher yields and purity of the final API.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While experimental data remains limited in the public domain, the presented in silico predictions offer valuable guidance for solvent selection and experimental design. The detailed protocols for the shake-flask method and HPLC analysis provide researchers with the necessary tools to independently determine the solubility of this important compound with a high degree of accuracy. By combining computational insights with robust experimental methodologies, this guide aims to facilitate the continued use and exploration of this compound in the advancement of chemical and pharmaceutical research.
References
- Chemaxon. (n.d.). Solubility Predictor.
- Rowan Scientific. (n.d.). Predicting Solubility.
- Ouyang, J., Chen, J., & Li, Z. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286, 110885.
- Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents.
- Ouyang, J., Chen, J., & Li, Z. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate.
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.
- Płonka, A. M., et al. (2020). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 25(21), 5053.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction.
- Request PDF. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1891-90-3).
- National Center for Biotechnology Information. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
- ResearchGate. (n.d.). Solubility Behaviors and Correlations of Common Organic Solvents.
- Google Patents. (n.d.). AU2006224853A1 - Trifluoromethylbenzamide derivatives and therapeutic uses thereof.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
- ChemRxiv. (2025). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- Fortune Journals. (2020). HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil.
- U.S. Environmental Protection Agency. (n.d.). fluopyram ILV water.
Sources
Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the Melting Point of 4-(Trifluoromethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the melting point of this compound (CAS No. 1891-90-3), a critical physical property for its identification, purity assessment, and application in research and development. The document delves into the theoretical principles underpinning melting point analysis, presents a validated experimental protocol for its accurate determination, and discusses the factors influencing measurement precision. This guide is intended for researchers, scientists, and drug development professionals who handle this compound and require a robust understanding of its physicochemical characteristics.
Introduction to this compound
This compound is a white crystalline solid with the chemical formula C₈H₆F₃NO.[1] It belongs to the class of benzamides, characterized by a benzene ring substituted with both an amide (-CONH₂) and a trifluoromethyl (-CF₃) group. The presence of the trifluoromethyl group, a bioisostere for other chemical moieties, often imparts unique properties to molecules, such as enhanced metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2]
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure substance, the melting point is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. This characteristic temperature is a direct consequence of the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[3] Therefore, an accurate determination of the melting point serves as a primary criterion for both the identification of this compound and the assessment of its purity. The presence of impurities typically results in a depression of the melting point and a broadening of the melting range.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is provided below for quick reference. These data are essential for laboratory handling, safety, and experimental design.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₆F₃NO | [1][5] |
| Molecular Weight | 189.13 g/mol | [5] |
| CAS Number | 1891-90-3 | [1][5] |
| Appearance | White crystalline powder | [1] |
| IUPAC Name | This compound | [5] |
| Melting Point | 183.0 - 187.0 °C |
The Principle of Melting Point Depression
For a pure, crystalline compound, the melting point is sharp, often occurring over a narrow range of 0.5-1.0°C. This is because the molecules are arranged in a uniform lattice, and a specific amount of thermal energy is required to disrupt this entire structure simultaneously.
However, when a soluble impurity is introduced into the crystal lattice, it disrupts the uniform intermolecular forces. This disruption weakens the overall lattice structure, meaning less energy is required to break it apart. Consequently, the melting process begins at a lower temperature. Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, which further depresses the melting point of the remaining solid. This process results in the substance melting over a wider temperature range. This phenomenon, known as melting point depression, is a cornerstone of purity analysis in organic chemistry.[4]
Standard Operating Protocol for Melting Point Determination
The following protocol describes a validated method for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Materials and Equipment
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (open at one end)
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
Experimental Workflow Diagram
Sources
4-(Trifluoromethyl)benzamide spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Spectroscopic Guide to 4-(Trifluoromethyl)benzamide for Advanced Research
Authored by a Senior Application Scientist
This document provides a comprehensive analysis of the spectroscopic characteristics of this compound (C₈H₆F₃NO), a critical building block in medicinal chemistry and materials science. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capabilities of the amide moiety, make a thorough understanding of its structural and electronic signature essential for researchers. This guide moves beyond simple data reporting, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established principles.
The methodologies and interpretations presented herein are designed to be self-validating, demonstrating how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) provide complementary data points that, when integrated, confirm the compound's identity and purity with a high degree of confidence.
Molecular Structure of this compound
Caption: General workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the amide and the trifluoromethyl groups.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400 - 3100 | Strong, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amide |
| ~1670 | Strong | C=O Stretch (Amide I band) | Amide Carbonyl |
| ~1610 | Medium | N-H Bend (Amide II band) | Amide |
| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl |
| ~1600, ~1480 | Medium-Weak | C=C Aromatic Ring Stretch | Aromatic Ring |
Rationale for Interpretation: The primary amide group gives rise to two distinct N-H stretching bands. The C=O stretch (Amide I) is a very strong and reliable indicator of the carbonyl group. [1][2]The C-F stretches of the CF₃ group are typically very intense and appear in the fingerprint region, providing strong evidence for its presence. [3]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Using electron ionization (EI), a common technique for volatile small molecules, we can observe the molecular ion and characteristic fragment ions.
The molecular weight of this compound is 189.13 g/mol . [3][4]The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 189.
The fragmentation of benzamides is well-characterized. [5]The primary cleavage event is the loss of the amino group (•NH₂) to form a highly stable acylium ion. [6][7]This acylium ion can then lose a neutral carbon monoxide (CO) molecule.
Table 5: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula | Notes |
| 189 | Molecular Ion [M]⁺˙ | [C₈H₆F₃NO]⁺˙ | Confirms molecular weight |
| 173 | [M - NH₂]⁺ | [C₈H₄F₃O]⁺ | Formation of the 4-(trifluoromethyl)benzoyl cation |
| 145 | [M - NH₂ - CO]⁺ | [C₇H₄F₃]⁺ | Loss of CO from the benzoyl cation |
| 125 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Rearrangement and loss of CF₂ |
| 95 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Loss of F from m/z 114 (not shown) or other pathways |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];M [label="Molecular Ion\n[C₈H₆F₃NO]⁺˙\nm/z = 189"]; F1 [label="4-(Trifluoromethyl)benzoyl Cation\n[C₈H₄F₃O]⁺\nm/z = 173"]; F2 [label="4-(Trifluoromethyl)phenyl Cation\n[C₇H₄F₃]⁺\nm/z = 145"]; M -> F1 [label="- •NH₂"]; F1 -> F2 [label="- CO"];
}
Caption: Primary fragmentation pathway of this compound under EI-MS.
Integrated Analysis for Structural Verification
The true power of these techniques lies in their combined application. The process of confirming the structure is a self-validating loop where data from each method corroborates the others.
Caption: Integrated workflow for unambiguous structural confirmation.
-
Mass Spectrometry provides the molecular formula's mass (C₈H₆F₃NO, MW=189.13).
-
IR Spectroscopy confirms the presence of key functional groups: an amide (-CONH₂) and a trifluoromethyl (-CF₃) group.
-
NMR Spectroscopy pieces the puzzle together:
-
¹H NMR shows a para-substituted benzene ring and two amide protons.
-
¹³C NMR confirms 8 unique carbons, including a carbonyl, a CF₃ group, and four aromatic carbons, consistent with para-substitution.
-
¹⁹F NMR gives a definitive signal for the CF₃ group.
-
Each piece of data is consistent with the proposed structure and inconsistent with other potential isomers, providing authoritative proof of identity.
References
- Dalvit, C., & Vulpetti, A. (2019). The Trifluoromethyl Group: An Effective 19F NMR Reporter Group for Drug Discovery. Molecules, 24(13), 2467. [Link]
- ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Link]
- ACS Publications. (2020). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]
- PubChem. (n.d.). This compound.
- J-Stage. (1961). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [Link]
- Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]
- PubChem. (n.d.). 4-(Trifluoromethyl)benzamidoxime.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- SpectraBase. (n.d.). 4-Trifluoromethylbenzamide. [Link]
- NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
- Royal Society of Chemistry. (2018).
Sources
- 1. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]
- 2. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Sourcing and Quality Verification of 4-(Trifluoromethyl)benzamide for Pharmaceutical Research
Introduction: The Critical Role of 4-(Trifluoromethyl)benzamide in Modern Drug Discovery
This compound is a vital chemical intermediate and building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance key drug-like properties. This includes improved metabolic stability, increased lipophilicity, and modulated binding affinity to biological targets. The unique electronic properties of the -CF3 group can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. As such, the purity and quality of the starting material, this compound, are of paramount importance to ensure the reproducibility and success of subsequent synthetic steps and, ultimately, the viability of a drug development program.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on navigating the commercial landscape of this compound. We will delve into the critical aspects of supplier selection, interpretation of quality control documentation, and essential protocols for incoming material verification, ensuring the integrity of your research and development endeavors.
Navigating the Commercial Landscape: A Survey of Suppliers
A multitude of chemical suppliers offer this compound, catering to various scales, from research and development quantities to bulk manufacturing. The choice of supplier should be guided by a thorough evaluation of their quality systems, documentation transparency, and product specifications. Below is a representative list of commercial suppliers:
-
Alfa Aesar (a Thermo Fisher Scientific brand)
-
Oakwood Chemical [2]
-
TCI America [3]
-
Fisher Scientific [3]
-
Sigma-Aldrich (a part of MilliporeSigma)
-
Matrix Scientific [4]
-
Chem-Impex
-
International Laboratory USA
It is imperative for researchers to recognize that product specifications can vary between suppliers and even between different batches from the same supplier. Therefore, a critical assessment of the supplier's Certificate of Analysis (CoA) is a mandatory step before incorporating the material into any experimental workflow.
Decoding the Certificate of Analysis (CoA): A Researcher's Guide
The Certificate of Analysis is the primary document attesting to the quality of a chemical batch. A comprehensive CoA for this compound should, at a minimum, include the following information:
| Parameter | Typical Specification | Analytical Method | Significance for Researchers |
| Appearance | White to off-white crystalline solid/powder | Visual Inspection | A deviation from the expected appearance can indicate contamination or degradation. |
| Purity (Assay) | ≥98% | GC, HPLC | This is a critical parameter that directly impacts the stoichiometry of reactions and the impurity profile of subsequent products.[5][6] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | Confirms the chemical structure of the compound, ensuring you have the correct starting material.[7] |
| Melting Point | 183-187 °C | Capillary Method | A sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities. |
| Residual Solvents | Specified limits (e.g., <0.5%) | GC-HS | Residual solvents from the synthesis and purification process can interfere with subsequent reactions or be toxic in biological assays. |
| Inorganic Impurities | Specified limits | ICP-MS, AAS | Metal catalysts or other inorganic reagents used in the synthesis can be detrimental to downstream catalytic processes. |
Incoming Material Verification: Essential Protocols for the Research Lab
While a supplier's CoA provides valuable information, it is best practice for research and drug development laboratories to perform their own independent verification of critical starting materials. This not only confirms the supplier's data but also provides a baseline for future batch-to-batch comparisons.
Experimental Workflow for Incoming Material Verification
Caption: Workflow for incoming material verification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: Reversed-phase HPLC is a powerful technique to separate this compound from its non-polar and closely related impurities. The compound is separated based on its partitioning between a non-polar stationary phase and a polar mobile phase.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A common starting gradient is 30:70 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of approximately 1 mg/mL.
-
Sample Preparation: Prepare a sample solution of the received material at the same concentration as the standard.
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector: UV at 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak in the sample chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: ¹H and ¹³C NMR spectroscopy provide definitive structural information. ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 300 MHz or higher spectrometer.
-
Data Analysis:
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons and the amide protons. The aromatic protons will show a characteristic splitting pattern.
-
¹³C NMR (DMSO-d₆): Look for the carbonyl carbon, the aromatic carbons, and the quartet for the trifluoromethyl carbon due to coupling with fluorine.
-
¹⁹F NMR (DMSO-d₆): A single peak corresponding to the -CF₃ group should be observed.
-
Potential Impurities in Commercial this compound
Understanding the potential impurities is crucial for troubleshooting synthetic reactions and for toxicological assessments. Based on common synthetic routes, such as the hydrolysis of 4-(trifluoromethyl)benzonitrile or the reaction of 4-(trifluoromethyl)benzoyl chloride with ammonia, potential impurities may include:
-
4-(Trifluoromethyl)benzoic acid: From incomplete amidation or hydrolysis of the amide.
-
4-(Trifluoromethyl)benzonitrile: Unreacted starting material from the nitrile hydrolysis route.
-
Terephthalic acid derivatives: Arising from impurities in the starting materials.
-
Positional isomers: Such as 2- or 3-(Trifluoromethyl)benzamide, depending on the purity of the initial building blocks.
Logical Relationship of Synthesis and Impurities
Caption: Relationship between synthetic routes and potential impurities.
Conclusion: A Commitment to Quality
The quality of this compound is a cornerstone for the successful development of novel therapeutics and other advanced chemical entities. A meticulous approach to supplier selection, a thorough understanding of quality control documentation, and a robust internal verification program are not merely procedural formalities but are integral to the scientific integrity of your work. By implementing the guidelines and protocols outlined in this guide, researchers can mitigate risks associated with starting material quality and build a solid foundation for their research and development programs.
References
- Alfa Aesar. (n.d.). Certificate of analysis: this compound, 98+%.
- Aladdin Scientific. (n.d.). This compound, min 98%, 100 grams.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135.
- Alfa Aesar. (n.d.). Certificate of analysis: 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide, 97%.
- Chang, M. C., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1741.
- Oakwood Chemical. (n.d.). This compound.
- International Laboratory USA. (n.d.). N-(3-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE, 97%.
- SpectraBase. (n.d.). 4-Trifluoromethylbenzamide - Optional[1H NMR] - Spectrum.
- Hoffman Fine Chemicals. (n.d.). CAS 350-98-1 | N-(4-(Trifluoromethyl)phenyl)benzamide.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....
- ChemUniverse. (n.d.). Request A Quote.
- PubChem. (n.d.). This compound.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Pharmaffiliates. (n.d.). Teriflunomide-impurities.
- Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- PubChemLite. (n.d.). 4-fluoro-3-(trifluoromethyl)benzamide (C8H5F4NO).
- Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzamidoxime.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4647.
Sources
- 1. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Purity Standards for 4-(Trifluoromethyl)benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzamide, a white solid with the chemical formula C8H6F3NO, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring the purity of this compound is of paramount importance to guarantee the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the core principles and practical considerations for establishing robust purity standards for this compound, in line with global regulatory expectations.
The Regulatory Landscape: A Foundation for Purity Control
The control of impurities in new drug substances is a critical aspect of pharmaceutical development and is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH), with enforcement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The cornerstone of these regulations is the ICH Q3A(R2) guideline: Impurities in New Drug Substances .[1] This guideline provides a framework for the identification, qualification, and control of impurities, which are broadly classified into three categories:
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents) or degradation products.
-
Inorganic Impurities: These include reagents, ligands, catalysts, and heavy metals.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes.
Understanding and adhering to the thresholds for reporting, identification, and qualification outlined in ICH Q3A(R2) is a fundamental requirement for any new drug substance.
Synthesis of this compound and Potential Process-Related Impurities
The impurity profile of this compound is intrinsically linked to its synthetic route. Two common methods for its preparation are the hydrolysis of 4-(trifluoromethyl)benzonitrile and the amidation of 4-(trifluoromethyl)benzoyl chloride.
Hydrolysis of 4-(Trifluoromethyl)benzonitrile
This method involves the conversion of the nitrile group to a primary amide, typically under acidic or basic conditions.
Potential Impurities:
-
Unreacted 4-(Trifluoromethyl)benzonitrile: Incomplete hydrolysis can lead to the presence of the starting material in the final product.
-
4-(Trifluoromethyl)benzoic acid: Over-hydrolysis can result in the formation of the corresponding carboxylic acid.
-
Ammonium salts: If ammonia is used in the work-up, residual salts may be present.
Amidation of 4-(Trifluoromethyl)benzoyl chloride
This route involves the reaction of the acyl chloride with an ammonia source.
Potential Impurities:
-
Unreacted 4-(Trifluoromethyl)benzoyl chloride: Incomplete reaction can leave residual acyl chloride.
-
4-(Trifluoromethyl)benzoic acid: Hydrolysis of the starting material or the product can lead to the formation of the carboxylic acid.
-
N,N-bis(4-trifluoromethylbenzoyl)amine (Di-amide): Reaction of the product with another molecule of the acyl chloride can form a di-amide impurity.
Diagram of Synthetic Pathways and Potential Impurities
Caption: Synthetic routes to this compound and potential process-related impurities.
Analytical Methodologies for Purity Assessment
A robust analytical control strategy is essential for ensuring the purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative capabilities. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential impurities and degradation products.
Typical HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with a pH modifier like formic acid or a buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 225 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation:
The HPLC method must be validated according to ICH Q2(R1) guidelines, covering parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile and semi-volatile impurities, including residual solvents. For non-volatile impurities, derivatization may be required to increase their volatility.
Typical GC Method Parameters:
| Parameter | Recommended Conditions |
| Column | A capillary column suitable for aromatic compounds (e.g., HP-5ms) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | A temperature gradient to ensure separation of all components |
| Detector | Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometry (MS) for identification |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of impurities and can also be used for quantitative analysis (qNMR).
-
¹H NMR: Provides information about the proton environment and can be used to identify and quantify impurities with unique proton signals.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: Is highly specific for the trifluoromethyl group and can be a very sensitive and selective technique for quantifying fluorine-containing impurities.[2]
Workflow for Impurity Identification and Quantification
Caption: A typical workflow for the identification and quantification of impurities in this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[3][4] This information is used to establish the degradation pathways and to demonstrate the specificity of the stability-indicating analytical methods.
Typical Stress Conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid drug substance at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the drug substance to light of a specified wavelength and intensity.
The goal of forced degradation studies is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might be observed under normal storage conditions over the shelf-life of the product.
Setting Acceptance Criteria for Impurities
The establishment of acceptance criteria for impurities is a critical step in defining the quality of this compound.[5][6] These criteria should be based on a combination of factors, including:
-
Regulatory Guidelines: The thresholds for reporting, identification, and qualification outlined in ICH Q3A(R2) provide a starting point.
-
Batch Data: The impurity profile of batches manufactured by the proposed commercial process should be considered.
-
Safety Data: Any impurity present at a level that has been adequately tested in safety and/or clinical studies is considered qualified. For unqualified impurities, toxicological assessments may be required.
-
Process Capability: The specifications should be achievable by the manufacturing process under normal operating conditions.
Example of Impurity Specification Table:
| Impurity Name/Identifier | Acceptance Criterion | Analytical Procedure |
| 4-(Trifluoromethyl)benzonitrile | ≤ 0.10% | HPLC |
| 4-(Trifluoromethyl)benzoic acid | ≤ 0.15% | HPLC |
| Any Unspecified Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
Conclusion
Establishing robust purity standards for this compound is a multi-faceted process that requires a deep understanding of its synthesis, potential impurities, and the regulatory landscape. A comprehensive control strategy, underpinned by well-validated analytical methods, is essential to ensure the quality, safety, and efficacy of this important pharmaceutical building block. By following the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the complexities of impurity control and contribute to the development of safe and effective medicines.
References
- U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
- GMP SOP. (n.d.). Manual 031 Guideline for Development and Contents of Specifications.
- ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B.
- ResearchGate. (n.d.). Acceptance criteria a for related substances in synthetic peptide drug substances.
- World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes.
- National Center for Biotechnology Information. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
- Regis Technologies. (2021, May 30). Specification Setting During Chemical API Development.
- Veeprho. (2024, October 18). Process of Setting up Pharmaceutical Specifications.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- ResearchGate. (n.d.). Method Development and Quantification for Some Non Pharmacopeial drugs.
- The Japanese Pharmacopoeia. (n.d.). Official Monographs.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Bundesinstitut für Arzneimittel und Medizinprodukte. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
- E-Journal of Science & Technology. (n.d.). Specifications of chemical substances for pharmaceutical use.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2018, February 20). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
- ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Journal of Pharmaceutical Education and Research. (2012, June 15). Current trends in forced degradation study for pharmaceutical product development.
- ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization.
- Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.
- U.S. Pharmacopeia. (2008, February 1). Pharmacopeial Forum.
- DiVA. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- National Center for Biotechnology Information. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content.
- ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of....
- Agilent. (2014, June 1). A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs.
- National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
- European Directorate for the Quality of Medicines & HealthCare. (2018, February 2). 4. REAGENTS.
- ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- International Journal of Advanced Research in Science, Communication and Technology. (2023, April 30). Method Development and Validation of a Gc-Fid Assay for Determination of Residual Ethanol in Fluvastatin.
- CPAChem. (n.d.). Analytical Reagents and Standards Pharmacopoeia products.
- American Pharmaceutical Review. (2015, January 26). A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs.
- National Center for Biotechnology Information. (n.d.). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids.
- National Center for Biotechnology Information. (n.d.). N-(4-(trifluoromethyl)phenyl)benzamide. PubChem.
- National Center for Biotechnology Information. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
- Walsh Medical Media. (n.d.). Stability Indicating Validated Chromatographic Methods for Determination of Buflomedil in Presence of its Degradation Products.
- ACS Publications. (2025, August 27). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics.
Sources
- 1. bfarm.de [bfarm.de]
- 2. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Specification Setting During Chemical API Development - Regis Technologies [registech.com]
Comprehensive Guide to the Safe Handling and Storage of 4-(Trifluoromethyl)benzamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Understanding 4-(Trifluoromethyl)benzamide
This compound (CAS No. 1891-90-3) is an important synthetic building block in medicinal chemistry and drug development.[1] Its utility stems from the presence of the trifluoromethyl (CF3) group, a bioisostere for other functional groups that can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the same chemical properties that make it valuable also necessitate a rigorous and informed approach to its handling and storage to ensure laboratory safety and experimental integrity.
This guide provides a comprehensive framework for managing this compound in a research environment. Moving beyond a simple checklist, it delves into the causality behind safety protocols, grounding every recommendation in the specific physicochemical properties and toxicological profile of the compound. The objective is to create a self-validating system of safety that protects researchers while ensuring the quality of their scientific output.
Section 1: Compound Identification and Physicochemical Profile
A foundational understanding of a chemical's properties is the first step in a thorough risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary safety controls.
| Property | Value | Source |
| CAS Number | 1891-90-3 | [2] |
| Molecular Formula | C₈H₆F₃NO | [1][3] |
| Molecular Weight | 189.13 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder/solid | [5] |
| Melting Point | 183.0 to 187.0 °C | |
| Solubility | Sparingly soluble in water | [1] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2][3] Understanding these classifications is critical for appreciating the potential risks associated with its use. The primary hazards involve irritation to the skin, eyes, and respiratory system.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Trustworthiness through Causality:
-
Skin and Eye Irritation (H315, H319): The crystalline, dusty nature of the solid compound increases the risk of mechanical irritation, while its chemical reactivity can disrupt cellular membranes upon contact, leading to an inflammatory response.
-
Respiratory Irritation (H335): Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the mucous membranes of the respiratory tract.[3][5]
-
Thermal Decomposition Hazard: A critical, often overlooked hazard is the generation of toxic gases upon thermal decomposition. High temperatures can cause the molecule to break down, releasing hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and notably, gaseous hydrogen fluoride (HF).[2][5] Hydrogen fluoride is extremely corrosive and toxic. This potential dictates that the compound must be kept away from open flames and high-heat sources.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. Engineering controls provide the first line of defense, followed by appropriate PPE to mitigate residual risk.
Engineering Controls: The Primary Barrier
The principle of causality dictates that we should first seek to remove the hazard at its source.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[6] This contains airborne particles and protects the user from inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[2][7]
Personal Protective Equipment (PPE): The Essential Second Layer
PPE does not eliminate the hazard, but it provides a crucial barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.
-
Hand Protection: Wear nitrile or other chemically resistant gloves inspected for integrity before each use.[9] Double-gloving is recommended when handling the pure solid. Always use proper glove removal technique to avoid contaminating the skin.
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of contamination, chemically resistant aprons or suits may be necessary.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[9]
Section 4: Safe Handling and Experimental Protocols
Adherence to standardized protocols is the cornerstone of laboratory safety and experimental reproducibility.
Protocol: Weighing of Solid this compound
Objective: To accurately weigh the solid compound while minimizing dust generation and exposure.
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Work Area: Perform all steps within a chemical fume hood. Place a weigh boat or paper on an analytical balance inside the hood.
-
Tare: Tare the balance with the weigh boat.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform the transfer slowly and close to the surface of the weigh boat to minimize the generation of airborne dust.
-
Closure: Immediately and securely close the main stock container.
-
Cleanup: Gently wipe the spatula and any surrounding surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Finalization: Record the weight and proceed with dissolving the compound or transferring it to the reaction vessel, still within the fume hood.
Protocol: Preparation of a Stock Solution
Objective: To safely dissolve the weighed solid in a solvent.
-
Preparation: Ensure the weighed compound and the chosen solvent are inside the chemical fume hood.
-
Vessel Selection: Choose a volumetric flask or other appropriate glassware of the correct size.
-
Initial Solvation: Add a portion of the chosen solvent to the flask.
-
Transfer: Carefully transfer the weighed solid into the flask. A powder funnel can aid in this process and prevent spillage.
-
Rinsing: Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinsate to the flask to ensure a quantitative transfer.
-
Dissolution: Gently swirl the flask to dissolve the solid. If necessary, cap the flask and sonicate or stir until all solid is dissolved.
-
Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap and invert the flask several times to ensure the solution is homogeneous.
-
Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be segregated from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents .[2][5] These substances can react exothermically with the benzamide, potentially leading to a fire or explosion and the release of toxic decomposition products.
Visual Workflow: Lifecycle Management of this compound
The following diagram outlines the complete, self-validating workflow for managing this compound in a laboratory setting, from acquisition to disposal.
Caption: Workflow for the safe lifecycle management of this compound.
Section 6: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][9]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7] Never give anything by mouth to an unconscious person.
Spill Response Protocol (Small Scale)
Objective: To safely clean and decontaminate a small spill (<1 g) of solid material.
-
Evacuate & Secure: Restrict access to the spill area. Ensure the area is well-ventilated (fume hood should be running).
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and an N95 dust mask.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[9]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[6]
-
Disposal: All cleanup materials (gloves, cloths, absorbent) must be placed in the sealed hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Section 7: Decontamination and Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Glassware Decontamination: Rinse contaminated glassware multiple times with a suitable solvent (one in which the compound is soluble) in a fume hood. Collect the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
-
Waste Collection: Collect all solid waste (unused compound, contaminated wipes, PPE) and liquid waste (reaction residues, rinsates) in separate, clearly labeled, and sealed hazardous waste containers.[6] The label must include the full chemical name: "this compound".
-
Final Disposal: Waste must be disposed of through a licensed environmental waste management contractor in accordance with all local, state, and federal regulations.[5][6]
Conclusion
The safe and effective use of this compound in a research setting is not a matter of chance, but a result of deliberate and informed practice. By understanding the compound's specific hazards, implementing robust engineering controls, utilizing appropriate PPE, and adhering to validated protocols for handling, storage, and disposal, researchers can mitigate risks to themselves and their environment. This guide serves as a technical resource to empower scientists to work confidently and safely with this valuable chemical intermediate, ensuring both personal safety and the integrity of their research.
References
- Chemical Properties of this compound (CAS 1891-90-3). Cheméo. [Link]
- This compound | C8H6F3NO | CID 74684.
- 4-(Trifluoromethyl)benzamidoxime | C8H7F3N2O | CID 609329.
- MSDS of 2-Fluoro-4-(trifluoromethyl)benzamide. Capot Chemical Co., Ltd. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 1891-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
4-(Trifluoromethyl)benzamide GHS and safety data sheet
An In-Depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)benzamide
Authored by a Senior Application Scientist
Introduction: this compound is a vital chemical intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of the trifluoromethyl group, which can significantly alter the metabolic stability, lipophilicity, and binding affinity of a parent molecule. However, the same properties that make it valuable in synthesis necessitate a thorough understanding of its hazard profile to ensure the safety of researchers and scientists. This guide provides an in-depth analysis of the Globally Harmonized System (GHS) classification for this compound and establishes field-proven protocols for its safe handling, storage, and disposal, grounded in the principles of scientific integrity and risk mitigation.
Section 1: Chemical and Physical Identity
A foundational aspect of laboratory safety is the accurate identification of the substance being handled. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1891-90-3 | [2][3] |
| Molecular Formula | C₈H₆F₃NO | [2][3] |
| Molecular Weight | 189.13 g/mol | [2][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
Section 2: GHS Hazard Identification and Risk Assessment
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] Understanding this classification is the first step in a dynamic risk assessment process that protects laboratory personnel.
GHS Classification Summary
The compound is categorized as an irritant, with specific target organ toxicity upon single exposure.
| Hazard Classification | Hazard Statement | GHS Code | Pictogram | Signal Word |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation | H315 | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation | H319 | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation | H335 | GHS07 (Exclamation Mark) | Warning |
Expertise & Experience: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule. This, combined with the amide functionality, results in a compound that can act as a potent irritant. The particulate nature of the solid powder increases the risk of aerosolization, making respiratory tract irritation a primary concern during handling procedures like weighing or transfers. The risk assessment must therefore prioritize the containment of airborne dust.
Risk Assessment Workflow
A self-validating safety protocol begins with a logical risk assessment. The following workflow should be adapted for any procedure involving this compound.
Caption: A cyclical workflow emphasizing continuous safety practices.
Section 6: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and correct response is critical.
| Exposure Type | Immediate Action | Follow-Up |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. [3] | Seek medical attention if skin irritation occurs or persists. [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. [3] | Seek immediate medical attention. [3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. [3][5] | Seek immediate medical attention. [3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. [3][6] | Seek immediate medical attention. [3] |
| Minor Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up and place in a suitable, sealed container for disposal. [3][7] | Decontaminate the area with soap and water. |
Expertise & Experience: For eye contact, the 15-minute flushing period is a minimum standard. The goal is to physically remove the irritant particles and dilute any dissolved chemical to non-harmful levels. Forcing the eyelids open to rinse underneath is crucial for ensuring complete decontamination. Never use neutralizing agents, as this can cause thermal burns and worsen the injury.
Section 7: Waste Disposal and Decontamination
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: The sealed container must be disposed of through an approved waste disposal plant or via your institution's Environmental Health & Safety (EHS) department. [3]Do not dispose of this chemical in standard trash or down the drain.
-
Decontamination: All glassware and equipment should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as hazardous waste. Subsequently, wash the glassware with soap and water.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74684, this compound.
- Cheméo (2024). Chemical Properties of this compound (CAS 1891-90-3).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 609329, 4-(Trifluoromethyl)benzamidoxime.
- Capot Chemical Co., Ltd. (2019). MSDS of 2-Fluoro-4-(trifluoromethyl)benzamide.
- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound.
- DrugFuture (2023). Chemical Toxicity Database: RTECS NUMBER-CV2365420.
- Fisher Scientific (2024). Safety Data Sheet: N-(2-Chlorophenyl)-4-(trifluoromethyl)benzamide.
- American Chemistry Council (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound (CAS 1891-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.ie [fishersci.ie]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
The Strategic deployment of 4-(Trifluoromethyl)benzamide in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Power of the Trifluoromethyl Group
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3] The CF₃ group is a strong electron-withdrawing moiety, which can modulate the pKa of nearby functional groups and engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site.[1][4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation and thereby enhancing the pharmacokinetic profile of a drug candidate.[1][2]
This guide provides an in-depth exploration of 4-(trifluoromethyl)benzamide, a versatile building block that leverages the advantageous properties of the trifluoromethyl group. We will delve into its application in the synthesis of potent enzyme inhibitors, offering detailed, field-proven protocols for the preparation of key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable chemical scaffold.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is critical for successful reaction design and optimization. This compound is a white crystalline solid that serves as a key intermediate in a multitude of synthetic transformations.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO | [5][6][7][8] |
| Molecular Weight | 189.13 g/mol | [5][6][7][8] |
| CAS Number | 1891-90-3 | [5][6][8] |
| Appearance | White to light yellow crystal powder | [5] |
| Topological Polar Surface Area | 43.1 Ų | [5][7] |
| XLogP3-AA | 1.7 | [7] |
These properties highlight the compound's moderate lipophilicity and its potential for forming hydrogen bonds via the amide group, making it an ideal starting point for creating diverse libraries of bioactive molecules.
Application in the Synthesis of Bioactive Molecules
This compound and its derivatives are integral to the synthesis of a wide range of pharmacologically active agents. The benzamide moiety can act as a versatile handle for further chemical modification, while the trifluoromethylphenyl group often serves as a key pharmacophoric element, contributing to target engagement and improved drug-like properties.
I. Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.[8] Several potent inhibitors of the Hh pathway have been developed based on a 4-(2-pyrimidinylamino)benzamide scaffold, where the this compound core plays a crucial role.
Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative targeting the Smoothened (SMO) receptor.
Protocol 1: Synthesis of a 4-(2-Pyrimidinylamino)benzamide Derivative
This protocol outlines a general procedure for the synthesis of Hedgehog signaling inhibitors based on the coupling of a substituted pyrimidine with a 4-aminobenzamide derivative, which can be prepared from this compound.
Step 1: Synthesis of 4-amino-N-(substituted)benzamide
This step involves the reduction of a nitro group to an amine. A common precursor would be 4-nitro-N-(substituted)benzamide, which can be synthesized from the corresponding 4-nitrobenzoyl chloride. For the purpose of this protocol, we will assume the availability of a suitable 4-aminobenzamide intermediate.
Step 2: Buchwald-Hartwig Amination
This cross-coupling reaction forms the key C-N bond between the pyrimidine and the benzamide moieties.
-
Materials:
-
2-Chloro-4-(substituted)pyrimidine (1.0 equiv)
-
4-Amino-N-(substituted)-3-(trifluoromethyl)benzamide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dry, oven-baked flask, add 2-chloro-4-(substituted)pyrimidine, 4-amino-N-(substituted)-3-(trifluoromethyl)benzamide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-(2-pyrimidinylamino)benzamide derivative.
-
II. Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer.[9] Consequently, EGFR has emerged as a major target for cancer therapy. Derivatives of this compound have been explored as potent EGFR inhibitors.
Caption: General synthetic workflow for the development of EGFR inhibitors from a this compound scaffold.
Protocol 2: General Amide Coupling for the Synthesis of N-Aryl-4-(trifluoromethyl)benzamides
This protocol describes a standard method for the synthesis of N-aryl-4-(trifluoromethyl)benzamides, which can serve as precursors for more complex EGFR inhibitors.
-
Materials:
-
4-(Trifluoromethyl)benzoyl chloride (1.0 equiv)
-
Substituted aniline (1.05 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the substituted aniline and triethylamine in anhydrous dichloromethane in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dry flask, dissolve 4-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane.
-
Add the solution of 4-(trifluoromethyl)benzoyl chloride dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-aryl-4-(trifluoromethyl)benzamide.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. The protocols outlined in this guide provide a practical framework for the synthesis of potent inhibitors of key biological targets, such as the Hedgehog and EGFR signaling pathways. By leveraging the unique attributes of the this compound scaffold, researchers can continue to advance the discovery and development of novel therapeutics for a range of human diseases.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Chemical Properties of this compound (CAS 1891-90-3). Cheméo.
- Trifluoromethyl group. Wikipedia.
- This compound. PubChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- New small-molecule inhibitors of the Hedgehog signaling pathway. OTAVAchemicals.
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses.
- Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway. PubMed.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed.
- Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). PubMed.
Sources
- 1. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 9. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4-(Trifluoromethyl)benzamide: A Guide for the Modern Chemist
In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, has earned its status as a "super-methyl" group, prized for its ability to profoundly modulate the physicochemical and biological properties of a molecule.[1][2] When appended to a benzamide scaffold—a privileged structure in its own right, found in numerous FDA-approved therapeutics—the resulting building block, 4-(trifluoromethyl)benzamide, becomes a powerful tool for accessing novel chemical space.[3][4][5]
This guide provides an in-depth exploration of this compound as a versatile building block. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this valuable synthon in their work.
The Physicochemical Impact of the 4-Trifluoromethyl Moiety
The utility of this compound stems from the unique properties imparted by the CF₃ group. Its strong electron-withdrawing nature and high lipophilicity offer several advantages in drug design:[2][6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This often leads to an increased plasma half-life of drug candidates.[2]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, improving absorption and distribution.[1][2]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ substituent lowers the pKa of the amide N-H proton, making it more acidic. It also decreases the basicity of nearby functional groups.[6]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for fine-tuning of steric and electronic properties to optimize target engagement.[6]
The benzamide portion of the molecule provides a synthetically tractable handle for a variety of chemical transformations, serving as a robust platform for molecular elaboration.[3][7]
Application I: Amide Bond Formation and Synthesis of PARP Inhibitors
One of the most prominent applications of the 4-(trifluoromethyl)benzoyl scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[8][9] The PARP inhibitor Olaparib, for instance, incorporates this moiety, which is typically introduced via an amide coupling reaction using the corresponding acyl chloride.[1][2][10]
The following protocol details a general procedure for the synthesis of N-aryl-4-(trifluoromethyl)benzamides, a common core in many biologically active molecules.
Protocol 1: Synthesis of N-Aryl-4-(trifluoromethyl)benzamide via Amide Coupling
This protocol describes the coupling of 4-(trifluoromethyl)benzoyl chloride with a substituted aniline. The causality for this approach lies in the high reactivity of the acyl chloride, which readily reacts with the nucleophilic amine. A mild base is required to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for N-Aryl-4-(trifluoromethyl)benzamide Synthesis.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Substituted Aniline | Varies | 10.0 | 1.0 |
| 4-(Trifluoromethyl)benzoyl chloride | 208.57 | 10.5 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | ~50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (10.0 mmol, 1.0 eq.) and anhydrous dichloromethane (30 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (15.0 mmol, 1.5 eq.) to the stirred solution. The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.
-
Acyl Chloride Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (10.5 mmol, 1.05 eq.) in anhydrous DCM (20 mL) and add it dropwise to the cooled aniline solution over 20 minutes. A slight excess of the acyl chloride ensures complete consumption of the potentially more valuable aniline.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with DCM (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acyl chloride and neutralize acid, and finally with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-4-(trifluoromethyl)benzamide.
Application II: Ortho-Functionalization via Directed Metalation
The amide functionality in this compound is a powerful directed metalation group (DMG).[11][12] This allows for regioselective deprotonation at the ortho position (C3) using a strong organolithium base, creating a nucleophilic aryllithium species that can be trapped with various electrophiles. This strategy provides a direct route to 2,4-disubstituted benzamide derivatives, a substitution pattern that can be challenging to achieve through classical electrophilic aromatic substitution.[3][4][12]
Protocol 2: Directed ortho-Metalation (DoM) and Iodination
This protocol details the ortho-iodination of a protected this compound. An N,N-diethylamide is used as it is a more robust DMG than the primary amide.[4] The choice of sec-butyllithium is due to its higher basicity compared to n-butyllithium, which is often necessary for deprotonating less activated aromatic rings. TMEDA is used as a chelating agent to break up the organolithium aggregate and increase the basicity of the system.[3]
Directed ortho-Metalation Workflow
Caption: General workflow for Directed ortho-Metalation (DoM).
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| N,N-Diethyl-4-(trifluoromethyl)benzamide | 245.25 | 5.0 | 1.0 |
| sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane) | 64.06 | 6.0 | 1.2 |
| TMEDA | 116.24 | 6.0 | 1.2 |
| Iodine (I₂) | 253.81 | 7.5 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ~40 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) | - | As needed | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add N,N-diethyl-4-(trifluoromethyl)benzamide (5.0 mmol, 1.0 eq.) and anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Add TMEDA (6.0 mmol, 1.2 eq.) followed by the dropwise addition of sec-butyllithium (6.0 mmol, 1.2 eq.). The solution typically develops a deep color. Stir at -78 °C for 1 hour. The low temperature is crucial to prevent side reactions and potential rearrangement.
-
Electrophilic Quench: Dissolve iodine (7.5 mmol, 1.5 eq.) in anhydrous THF (20 mL) and add it dropwise to the aryllithium solution at -78 °C. The color of the iodine solution will disappear upon addition. Stir for an additional hour at -78 °C.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired 3-iodo-4-(trifluoromethyl)benzamide derivative.
Application III: Cross-Coupling Reactions
The products of DoM, such as the ortho-iodinated benzamide from Protocol 2, are ideal substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[13][14][15] These reactions are pillars of modern synthesis, enabling the formation of C-C and C-N bonds, respectively.
Protocol 3: Suzuki-Miyaura Coupling of an ortho-Halogenated Benzamide
This protocol outlines the coupling of an ortho-iodobenzamide derivative with an arylboronic acid. The choice of a palladium catalyst with a phosphine ligand is standard for this transformation.[16][17][18] A base is required to activate the boronic acid for transmetalation with the palladium center.[16]
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| N,N-Diethyl-3-iodo-4-(trifluoromethyl)benzamide | 371.14 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| Toluene/Ethanol/Water (e.g., 4:1:1 mixture) | - | ~10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine the ortho-iodobenzamide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq.).
-
Solvent and Degassing: Add the solvent mixture (e.g., 10 mL of Toluene/EtOH/H₂O 4:1:1). Degas the mixture by bubbling argon through it for 15 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to afford the biaryl product.
Application IV: Conversion to Anilines via Hofmann Rearrangement
The primary amide of this compound can be converted to 4-(trifluoromethyl)aniline via the Hofmann rearrangement.[7] This reaction provides a method for accessing anilines from readily available carboxylic acids (via the amide) with the loss of one carbon atom as CO₂. The reaction proceeds through an isocyanate intermediate.[19]
Protocol 4: Hofmann Rearrangement of this compound
This protocol uses bromine and sodium hydroxide to generate sodium hypobromite in situ, which effects the rearrangement. The reaction is typically run in an aqueous medium.
Hofmann Rearrangement Mechanism Overview
Caption: Key stages of the Hofmann rearrangement.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 189.13 | 10.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 44.0 | 4.4 |
| Bromine (Br₂) | 159.81 | 11.0 | 1.1 |
| Water | 18.02 | ~50 mL | - |
Step-by-Step Methodology:
-
Base Solution: In a flask, dissolve NaOH (44.0 mmol, 4.4 eq.) in water (30 mL) and cool the solution in an ice bath to below 10 °C.
-
Hypobromite Formation: Slowly add bromine (11.0 mmol, 1.1 eq.) to the cold NaOH solution with vigorous stirring. Maintain the temperature below 10 °C.
-
Amide Addition: In a separate flask, dissolve this compound (10.0 mmol, 1.0 eq.) in a minimal amount of a suitable solvent like dioxane or directly in the cold sodium hypobromite solution if solubility permits.
-
Reaction: Slowly add the amide solution to the hypobromite solution, keeping the temperature low. After the addition is complete, slowly warm the mixture to room temperature and then heat to ~70-80 °C for 1 hour, or until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM). Wash the organic extracts, dry, and concentrate. The resulting 4-(trifluoromethyl)aniline can be purified by distillation or chromatography.
Conclusion
This compound is a robust and versatile building block that provides access to a wide array of functionalized aromatic compounds. Its utility is demonstrated through its application in the synthesis of complex molecules like PARP inhibitors and its amenability to fundamental organic transformations including amide coupling, directed ortho-metalation, cross-coupling reactions, and rearrangement reactions. The protocols outlined in this guide serve as a practical starting point for chemists aiming to incorporate this valuable synthon into their research programs, enabling the efficient and strategic construction of novel molecular architectures.
References
- Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]
- Zhang, L., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. RSC Medicinal Chemistry. [Link]
- Wikipedia. (n.d.). Trifluoromethyl group. [Link]
- Roy, D., & Panda, G. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
- Berger, K. J., et al. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135. [Link]
- Zhe, W. (2013). Synthesis of Olaparib Derivatives and Their Antitumor Activities.
- Ye, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports, 8(1). [Link]
- Grokipedia. (n.d.).
- Wikipedia. (n.d.). Hofmann rearrangement. [Link]
- Nishimura, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 297-310. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. The Royal Society of Chemistry. [Link]
- Baran Lab, Scripps Research. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
- Chemistry LibreTexts. (2023).
- Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Baxendale Group, University of Durham. (2022).
- Zhang, Y., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2124-2135. [Link]
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- YouTube. (2021).
Sources
- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 4-(Trifluoromethyl)benzamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the 4-(Trifluoromethyl)benzamide Scaffold in Enzyme Inhibition
The this compound moiety is a privileged scaffold in modern medicinal chemistry, recognized for its significant role in the development of potent and selective enzyme inhibitors. The trifluoromethyl (CF3) group, a bioisostere of the methyl group, offers unique properties such as high electronegativity, metabolic stability, and the ability to engage in strong non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. These characteristics make it a valuable component in designing molecules that can effectively target the active or allosteric sites of various enzymes.
This guide provides an in-depth exploration of this compound derivatives as inhibitors of several key enzyme classes implicated in a range of diseases, from cancer to neurodegenerative disorders and inflammation. We will delve into the mechanistic rationale behind their inhibitory activity and provide detailed, field-proven protocols for their evaluation.
Section 1: Poly (ADP-ribose) Polymerase (PARP) Inhibition
Mechanistic Insight: Targeting DNA Damage Repair
Poly (ADP-ribose) polymerases (PARPs), particularly PARP1, are central to the DNA damage response (DDR), primarily in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[3] This PARylation process serves as a scaffold to recruit other DNA repair proteins.[3][4]
This compound derivatives often act as competitive inhibitors, mimicking the nicotinamide portion of NAD+ to occupy the catalytic domain of PARP.[2][3] This competitive binding prevents PAR synthesis, thereby stalling the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the collapse of replication forks during DNA replication, resulting in cytotoxic double-strand breaks and ultimately, cell death—a concept known as synthetic lethality.[5]
Figure 1: Mechanism of PARP1 Inhibition.
Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted for a 96-well plate format to determine the IC50 value of this compound derivatives against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Blocking buffer (e.g., 1% BSA in PBST)
-
10X PARP Buffer (with DTT)
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
PBST (PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Plate Preparation: Add 50 µL of histone solution to each well of a 96-well plate and incubate overnight at 4°C. Wash the plate three times with 200 µL of PBST. Block the wells with 200 µL of Blocking Buffer for 90 minutes at room temperature. Wash the plate again three times with PBST.[6][7]
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in 1X PARP assay buffer. The final DMSO concentration should not exceed 1%.[7]
-
Reaction Mixture: Prepare a master mix containing 1X PARP buffer, activated DNA, and biotinylated-NAD+.
-
Assay Protocol:
-
Add 25 µL of the reaction mixture to each well.
-
Add 5 µL of the diluted test compounds or vehicle control (for 100% activity).
-
To initiate the reaction, add 20 µL of diluted PARP1 enzyme (e.g., 0.33 ng/µL) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Section 2: Soluble Epoxide Hydrolase (sEH) Inhibition
Mechanistic Insight: Modulating Lipid Signaling
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules.[8] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, to their corresponding dihydroxyeicosatrienoic acids (DHETs).[8] EETs possess vasodilatory, anti-inflammatory, and cardioprotective properties.[9] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for cardiovascular and inflammatory diseases.[9]
The catalytic mechanism of sEH involves a two-step process within the C-terminal hydrolase domain.[10] A nucleophilic aspartate residue (Asp333) attacks one of the epoxide carbons, forming a covalent ester intermediate.[11][12] This intermediate is then hydrolyzed by a water molecule activated by a histidine residue in the catalytic triad, releasing the diol product.[13] this compound derivatives can inhibit sEH by interacting with key residues in the active site, preventing the substrate from binding and being hydrolyzed.
Figure 2: Soluble Epoxide Hydrolase (sEH) Catalytic Mechanism and Inhibition.
Protocol: Fluorometric sEH Inhibition Assay
This high-throughput screening protocol is designed to identify and characterize inhibitors of human sEH in a 96- or 384-well format.[9][14][15]
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[16]
-
sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[15]
-
Test compounds (dissolved in DMSO)
-
Black, non-binding 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO and then dilute in sEH Assay Buffer. Add 10 µL of the diluted compounds to the wells of the assay plate.[14]
-
Assay Protocol (for a 100 µL final volume):
-
Enzyme Control: Add 40 µL of sEH Assay Buffer.
-
Solvent Control: Add 10 µL of the diluted solvent (e.g., 1% DMSO in buffer).
-
Inhibitor Wells: Add 10 µL of diluted test compounds.
-
Positive Control: Add 10 µL of diluted positive control inhibitor.
-
Add 40 µL of diluted sEH enzyme to all wells except the background control.
-
Pre-incubate the plate for 5-10 minutes at room temperature.
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted sEH substrate to all wells.[17]
-
Data Acquisition: Immediately begin reading the fluorescence kinetically (e.g., every 30-60 seconds for 15-30 minutes) using an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm.[14][15]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Section 3: Tyrosine Kinase Inhibition
Mechanistic Insight: Disrupting Cellular Signaling
Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that play critical roles in regulating cellular processes such as growth, differentiation, and metabolism. Aberrant activation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[18] Upon ligand binding, RTKs dimerize and autophosphorylate specific tyrosine residues in their intracellular domains, creating docking sites for downstream signaling proteins and activating signaling cascades like the RAS-RAF-MEK-ERK pathway.
Derivatives of this compound have been developed as potent tyrosine kinase inhibitors.[19] They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of substrate proteins, thereby blocking downstream signaling and inhibiting cancer cell proliferation. The trifluoromethylphenyl ring can pack into specificity pockets within the kinase domain, contributing to high-potency inhibition.[19]
Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This protocol describes a luminescent kinase assay to measure the inhibitory activity of compounds against EGFR, adaptable for other tyrosine kinases.
Materials:
-
Recombinant human EGFR kinase
-
Kinase-specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[18]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the enzyme, substrate, ATP, and test compounds in the kinase reaction buffer.
-
Assay Protocol (for a 5 µL reaction volume):
-
Add 1 µL of serially diluted test compound or vehicle control (5% DMSO) to the wells of a 384-well plate.[18]
-
Add 2 µL of EGFR enzyme (e.g., 4 ng per well).[18]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (final concentration, e.g., 5 µM ATP).[18][20]
-
Incubate the plate at room temperature for 60 minutes.[18]
-
-
Detection (using ADP-Glo™):
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Section 4: Hedgehog Signaling Pathway Inhibition
Mechanistic Insight: Targeting Developmental Pathways in Cancer
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adult tissues. However, its aberrant reactivation is implicated in the development of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[21][22] Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors, which in turn regulate the expression of Hh target genes involved in cell proliferation and survival.[21]
This compound derivatives have been designed as potent inhibitors of the Hh pathway.[22] They can act by targeting key components of the pathway, such as SMO, preventing the downstream activation of GLI transcription factors.
Figure 3: Hedgehog Signaling Pathway and its Inhibition.
Protocol: Gli-Luciferase Reporter Assay
This cell-based assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.[23][24]
Materials:
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% calf serum).
-
Assay medium (e.g., DMEM with 0.5% calf serum).
-
Sonic Hedgehog (Shh)-conditioned medium or recombinant Shh agonist.
-
Test compounds (dissolved in DMSO).
-
White, clear-bottom 96-well plates.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter cells into a 96-well plate at a density of 25,000 cells/well and grow until confluent (this is critical for optimal signaling).[25]
-
Compound Treatment:
-
Carefully replace the growth medium with 50 µL of assay medium.
-
Add 50 µL of assay medium containing serial dilutions of the this compound derivatives.
-
Incubate for 1-2 hours at 37°C.[25]
-
-
Pathway Activation:
-
Add 50 µL of assay medium containing the Shh agonist (to achieve the desired final concentration, e.g., 1 µg/mL) to the inhibitor-treated wells and positive control wells.[25]
-
Add 50 µL of assay medium without agonist to the unstimulated control wells.
-
Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[23][25]
-
-
Cell Lysis: Remove the medium and lyse the cells with 25 µL/well of Passive Lysis Buffer.[23]
-
Data Acquisition:
-
Transfer 5 µL of the cell lysate to an opaque luminometer plate.[23]
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase® reagents according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of the agonist-stimulated control relative to the unstimulated control.
-
Calculate the percent inhibition for each compound concentration relative to the agonist-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data Summary
The following table summarizes representative inhibitory activities for various this compound derivatives against different enzyme targets. Note that specific activities can vary significantly based on the full chemical structure of the derivative.
| Enzyme Target | Derivative Type | IC50 / Ki | Reference |
| EGFR Tyrosine Kinase | 4-(Arylaminomethyl)benzamide | 91-92% inhibition at 10 nM | [19] |
| Hedgehog Signaling | 4-(2-Pyrimidinylamino)benzamide | 1.44 nM | [22] |
| Acetylcholinesterase (AChE) | Hydrazone of 4-(CF3)benzohydrazide | 46.8–137.7 µM | [10] |
| Butyrylcholinesterase (BuChE) | Hydrazone of 4-(CF3)benzohydrazide | 19.1–881.1 µM | [10] |
| PARP-1 | Thieno[3,4-d]imidazole-4-carboxamide | Potent (specific values vary) | [17] |
| Soluble Epoxide Hydrolase (sEH) | N-substituted benzamides | nM to µM range | [21] |
References
- Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717).
- Liu, S., Dontu, G., & Wicha, M. S. (2005). Mammary stem cells, self-renewal pathways, and carcinogenesis. Breast Cancer Research, 7(3), 86-95.
- Rydberg, H., Olsen, L., & Ryde, U. (2007). Insights into the Reaction Mechanism of Soluble Epoxide Hydrolase from Theoretical Active Site Mutants. Journal of the American Chemical Society, 129(45), 14045-14053.
- ResearchGate. The schematic diagram of hedgehog signaling pathway.
- Schioett, B., & Bruice, T. C. (2002). Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society, 124(49), 14558-14570.
- Borhan, B., Mebrahtu, E., Nazarian, S., Kurth, M. J., & Hammock, B. D. (1995). Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333. The Journal of biological chemistry, 270(45), 26923–26930.
- Gomez, S. E., & Morisseau, C. (2007). Determinants of Reactivity and Selectivity in Soluble Epoxide Hydrolase from Quantum Mechanics/Molecular Mechanics Modeling. Biochemistry, 46(5), 1163-1172.
- Morisseau, C., & Hammock, B. D. (2005). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of lipid research, 46(11), 2289–2308.
- ResearchGate. The diagrammatic representation of human hedgehog signaling pathway.
- CSD. Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter.
- Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library.
- MethodsX. EGFR Biochemical Assays.
- Varjosalo, M., & Taipale, J. (2008). Sonic hedgehog signalling pathway: a complex network. EMBO reports, 9(12), 1187–1191.
- SignalChem. EGFR Enzyme Kinase System Datasheet.
- ResearchGate. Structural requirements for potent PARP inhibition.
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in molecular biology (Clifton, N.J.), 1652, 13–24.
- Stecca, B., & Ruiz i Altaba, A. (2010). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in molecular biology (Clifton, N.J.), 670, 137–146.
- ResearchGate. Measurement of Soluble Epoxide Hydrolase (sEH) Activity.
- Wang, Y., et al. (2021). Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. Foods, 10(11), 2795.
- Du, Y., et al. (2019). A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators. The Journal of biological chemistry, 294(45), 16782–16794.
- BPS Bioscience. Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway).
- Scribd. Ellman Esterase Assay Protocol.
- ResearchGate. New Findings about Ellman's Method to Determine Cholinesterase Activity.
- Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2631–2642.
- Li, H., et al. (2020). Molecular mechanism of PARP inhibitor resistance. Molecular cancer, 19(1), 12.
- Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in molecular biosciences, 7, 564601.
- Shavva, A. G., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules (Basel, Switzerland), 25(18), 4236.
- ResearchGate. A schematic representation of the mechanism of action of PARP inhibitors and their targets.
- Jones, P. D., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical biochemistry, 353(2), 247–256.
- BPS Bioscience. PARP1 Colorimetric Assay Kit - Data Sheet.
- AssayQuant Technologies. PhosphoSens Assay Development Guide.
- BPS Bioscience. PARP1 Colorimetric Assay Kit.
- Bioorganic & Medicinal Chemistry Letters. (2005). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
Sources
- 1. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assaygenie.com [assaygenie.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. promega.com [promega.com]
- 19. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 22. researchgate.net [researchgate.net]
- 23. web.stanford.edu [web.stanford.edu]
- 24. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 4-(Trifluoromethyl)benzamide
Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1] The trifluoromethyl (-CF3) group, in particular, has emerged as a uniquely powerful functional moiety. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3][4] The -CF3 group can enhance membrane permeability, improve binding affinity to biological targets, and block sites of metabolic degradation, thereby increasing the half-life and overall efficacy of a therapeutic agent.[2][4][5] A testament to its utility is the significant number of FDA-approved drugs that feature this critical pharmacophore.[6][7]
4-(Trifluoromethyl)benzamide serves as a versatile and readily available starting material for introducing the 4-(trifluoromethyl)phenyl motif into a wide array of molecular architectures. This guide provides an in-depth exploration of key synthetic transformations and protocols that leverage this compound for the construction of diverse, biologically active molecules. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles that ensure robust and reproducible outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1891-90-3 |
| Molecular Formula | C8H6F3NO |
| Molecular Weight | 189.14 g/mol [8] |
| Appearance | White crystalline powder[6] |
| Melting Point | 194 °C[8] |
| Solubility | Sparingly soluble in water[6] |
I. Key Synthetic Transformations of the Amide Moiety
The primary amide functionality of this compound is a versatile handle for several fundamental organic transformations, providing access to key intermediates for further elaboration.
A. Hofmann Rearrangement: A Gateway to 4-(Trifluoromethyl)aniline
The Hofmann rearrangement is a classic and powerful method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[3][4][7] This reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine.[7] Applying this reaction to this compound provides a direct and efficient route to 4-(trifluoromethyl)aniline, a crucial building block for a vast number of bioactive compounds, including kinase inhibitors and antimicrobial agents.[9]
Causality of Experimental Choices: The use of an aqueous solution of sodium hypobromite, generated in situ from bromine and sodium hydroxide, is a traditional, cost-effective, and reliable method for the Hofmann rearrangement.[4][10] The in situ generation circumvents the need to handle and store the unstable hypobromite solution. The reaction is typically heated to facilitate the rearrangement of the N-bromoamide intermediate to the isocyanate.
Caption: Workflow of the Hofmann Rearrangement.
Protocol 1: Synthesis of 4-(Trifluoromethyl)aniline via Hofmann Rearrangement
Principle: This protocol details the conversion of this compound to 4-(trifluoromethyl)aniline using an in situ generated sodium hypobromite solution.
Materials:
-
This compound (1.89 g, 10.0 mmol)
-
Sodium hydroxide (2.40 g, 60.0 mmol)
-
Bromine (0.62 mL, 1.92 g, 12.0 mmol)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of sodium hydroxide (2.40 g) in 25 mL of deionized water and cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (0.62 mL) to the cold sodium hydroxide solution with vigorous stirring. Continue stirring for 15-20 minutes at 0 °C to ensure the complete formation of sodium hypobromite.
-
In a separate 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.89 g) and 20 mL of deionized water.
-
Slowly add the freshly prepared cold sodium hypobromite solution to the amide suspension with continuous stirring.
-
After the addition is complete, heat the reaction mixture to 70-80 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-(trifluoromethyl)aniline can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
B. Dehydration to 4-(Trifluoromethyl)benzonitrile
The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis.[11] 4-(Trifluoromethyl)benzonitrile is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles, such as tetrazoles and triazoles, which are prevalent in medicinal chemistry.
Causality of Experimental Choices: Phosphorus pentachloride (PCl5) is a powerful and effective dehydrating agent for this transformation. The reaction proceeds by converting the amide oxygen into a good leaving group, facilitating the elimination to form the nitrile. The reaction is typically performed in an inert solvent like chloroform and may require heating to drive the reaction to completion.
Caption: Dehydration of this compound.
Protocol 2: Synthesis of 4-(Trifluoromethyl)benzonitrile via Dehydration
Principle: This protocol describes the dehydration of this compound to 4-(trifluoromethyl)benzonitrile using phosphorus pentachloride.
Materials:
-
This compound (1.89 g, 10.0 mmol)
-
Phosphorus pentachloride (PCl5) (2.29 g, 11.0 mmol)
-
Chloroform (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend this compound (1.89 g) in 30 mL of anhydrous chloroform.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add phosphorus pentachloride (2.29 g) portion-wise to the stirred suspension. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice in a beaker.
-
Stir the mixture until all the ice has melted. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 4-(trifluoromethyl)benzonitrile can be purified by vacuum distillation or recrystallization.
II. Synthesis of Bioactive Heterocycles from this compound and its Derivatives
The true synthetic utility of this compound is realized in its application as a precursor to a multitude of bioactive heterocyclic scaffolds.
A. Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are a class of five-membered heterocycles that exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[12] A common synthetic route involves the cyclocondensation of an amidoxime with a carboxylic acid derivative. While this typically does not directly use this compound, the derived 4-(trifluoromethyl)benzonitrile can be converted to the corresponding amidoxime, which then serves as a key precursor.
Caption: General scheme for 1,2,4-oxadiazole synthesis.
B. Synthesis of N-Substituted this compound Derivatives
Direct amide coupling reactions with 4-(trifluoromethyl)benzoic acid (which can be obtained from the hydrolysis of this compound) or its activated derivatives allow for the synthesis of a library of N-substituted amides. These compounds themselves can possess significant biological activity. For instance, N-aryl benzamides have been investigated as potential antitumor agents and inhibitors of various enzymes.[13]
Protocol 3: General Procedure for Amide Coupling to Synthesize N-Aryl-4-(trifluoromethyl)benzamides
Principle: This protocol outlines a standard amide coupling reaction between 4-(trifluoromethyl)benzoic acid and a substituted aniline using a carbodiimide coupling agent.
Materials:
-
4-(Trifluoromethyl)benzoic acid (1.90 g, 10.0 mmol)
-
Substituted aniline (11.0 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11.0 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethyl)benzoic acid (1.90 g), the substituted aniline (11.0 mmol), and DMAP (0.12 g).
-
Add 50 mL of anhydrous DCM and stir the mixture until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (2.11 g) portion-wise to the cold solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with 50 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Table 2: Examples of Bioactive Molecules Derived from this compound Precursors
| Compound Class | Precursor from 4-(CF3)Benzamide | Biological Activity | Reference |
| Quinazolinones | 4-(Trifluoromethyl)aniline | Antitumor, CNS active | [2][7] |
| Benzimidazoles | 4-(Trifluoromethyl)aniline | Antimicrobial, Anthelmintic | [1][6] |
| 1,2,4-Oxadiazoles | 4-(Trifluoromethyl)benzonitrile | Anti-inflammatory, Anticancer | [2][6][14] |
| N-Aryl Benzamides | 4-(Trifluoromethyl)benzoic acid | Antitumor, Enzyme inhibitors | [13][15] |
III. Biological Evaluation of Synthesized Molecules
Following the successful synthesis of novel compounds derived from this compound, a crucial next step is the evaluation of their biological activity. The choice of assay depends on the intended therapeutic target.
-
Anticancer Activity: The antiproliferative effects of the synthesized compounds can be assessed against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) using the MTT or SRB assay to determine the IC50 (half-maximal inhibitory concentration) values.[13]
-
Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors (e.g., kinase inhibitors), specific enzymatic assays are employed to measure the inhibition of the target enzyme's activity.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the compounds can be determined against various strains of bacteria and fungi using broth microdilution or agar diffusion methods.[5]
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic importance lies in its ability to serve as a readily accessible source of the 4-(trifluoromethyl)phenyl moiety, a key pharmacophore in numerous clinically successful drugs. Through straightforward and robust chemical transformations such as the Hofmann rearrangement and amide dehydration, it can be converted into key intermediates like 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)benzonitrile. These intermediates, along with the parent benzamide structure, open up a multitude of synthetic pathways to a diverse range of bioactive heterocyclic compounds and N-substituted derivatives. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for the rational design and synthesis of novel therapeutic agents, fully harnessing the potential of this powerful building block.
References
- Zarei, M. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 23(10), 2549. [Link]
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). RSC Medicinal Chemistry, 13(1), 2-23. [Link]
- Hofmann rearrangement. (n.d.). In Wikipedia.
- Jaroslava, V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7292. [Link]
- Varalakshmi, M., & Nagaraju, C. (2016). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses, 100, 113-135. [Link]
- Wallis, E. L., & Lane, J. F. (2011). The Hofmann and Curtius Rearrangements. In Organic Reactions. John Wiley & Sons, Ltd. [Link]
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2434. [Link]
- Huang, X., Seid, M., & Keillor, J. W. (1997). A Mild and Efficient Modified Hofmann Rearrangement. The Journal of Organic Chemistry, 62(21), 7495–7496. [Link]
- Chang, Y. C., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473–8494. [Link]
- Karataş, H., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(2), 2269–2284. [Link]
- Aggarwal, R., et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.
- Hofmann rearrangement. (n.d.). In ResearchGate.
- An efficient and concise synthesis of various trifluoromethyl-substituted cyclopropanes from a variety of dienes and enynes... (2020). Chemistry – An Asian Journal, 15(15), 2378-2382. [Link]
- Gevorgyan, A., et al. (2006). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Zhurnal Organicheskoi Khimii, 42(1), 146-147. [Link]
- Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds. (2022). RSC Advances, 12(23), 14663-14671. [Link]
- Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2025). ACS Omega. [Link]
- Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. (2024). Molecules, 29(24), 5789. [Link]
- Advances of Ugi reaction in natural product synthesis. (2025). Chinese Chemical Letters. [Link]
- Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules, 27(19), 6667. [Link]
- Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. (2025). Organic Process Research & Development, 29(9), 2370–2377. [Link]
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2022). RSC Advances, 12(45), 29285–29311. [Link]
- Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. (2017). The Journal of Organic Chemistry, 82(15), 8117-8124. [Link]
- Solvent-Free Condensation Reactions To Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. (2011). The Journal of Organic Chemistry, 76(17), 7247–7251. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 4-(Trifluoromethyl)benzamide in the Synthesis of Next-Generation Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone in the design of modern agrochemicals, imparting enhanced efficacy, metabolic stability, and bioavailability.[1][2] This document provides a detailed technical guide on the application of 4-(trifluoromethyl)benzamide, a key building block, in the synthesis of novel insecticidal agents. We will explore the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships of the resulting compounds. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile intermediate in the development of innovative crop protection solutions.
The Significance of the Trifluoromethyl Moiety in Agrochemical Design
The trifluoromethyl group is a powerful tool in medicinal and agrochemical chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity significantly influence the physicochemical properties of a molecule.[2] Key advantages of incorporating a CF₃ group include:
-
Enhanced Biological Activity: The CF₃ group can increase the binding affinity of a molecule to its biological target, leading to higher potency.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prolong the active life of the compound in the target pest and the environment.[1][2]
-
Improved Bioavailability: The lipophilicity imparted by the CF₃ group can enhance the molecule's ability to penetrate biological membranes, such as the insect cuticle or plant tissues.[1][2]
Over half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being a predominant feature in many of these.[4] This underscores the importance of trifluoromethylated building blocks like this compound in the agrochemical industry.
This compound as a Core Scaffold
This compound serves as an excellent starting point for the synthesis of a diverse range of agrochemicals, particularly insecticides. The benzamide scaffold itself is a well-established pharmacophore in numerous biologically active compounds.[5] The presence of the amide functional group provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to fine-tune the biological activity and spectrum of the final product.
The general synthetic strategy involves the modification of the amide nitrogen, often through N-alkylation or N-acylation, to introduce moieties that are crucial for insecticidal activity. The 4-(trifluoromethyl)phenyl group typically serves as a key recognition element for the target protein in the insect.
Synthesis of Novel Benzamide-Based Insecticides: A Detailed Protocol
This section provides a representative protocol for the synthesis of a novel class of insecticidal benzamide derivatives starting from this compound. The described pathway is based on established synthetic methodologies for amide derivatization and the introduction of heterocyclic moieties known to contribute to insecticidal efficacy.
Overall Synthetic Workflow
The synthesis can be conceptually broken down into two main stages:
-
Activation of the Amide: The initial step involves the preparation of an intermediate that facilitates the subsequent coupling reaction.
-
Introduction of the Bioactive Moiety: The activated intermediate is then reacted with a suitable nucleophile, often a heterocyclic amine, to yield the final insecticidal compound.
The following diagram illustrates the general workflow:
Caption: General synthetic workflow for the derivatization of this compound.
Experimental Protocol: Synthesis of N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide
This protocol details the synthesis of a representative insecticidal benzamide derivative.
Step 1: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
This initial step converts the commercially available 4-(trifluoromethyl)benzoic acid to the more reactive acid chloride. While our primary focus is on the benzamide, this demonstrates the synthesis from the corresponding acid, which is a common industrial starting point.
-
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
-
-
Procedure:
-
To a stirred solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide
This step involves the coupling of the activated carboxylic acid derivative with a heterocyclic amine.
-
Materials:
-
4-(Trifluoromethyl)benzoyl chloride (from Step 1) or this compound
-
2-(Aminomethyl)pyridine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure from 4-(Trifluoromethyl)benzoyl Chloride:
-
Dissolve 2-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide.
-
-
Alternative Procedure from this compound (Illustrative Coupling): While direct coupling from the benzamide is less common without activation, a related approach involves the use of coupling agents. A general procedure for amide synthesis from a carboxylic acid is provided for context.[6][7][8]
-
In a flame-dried flask under an inert atmosphere, combine 4-(trifluoromethyl)benzoic acid (1.0 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous aprotic solvent like DMF.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 2-(aminomethyl)pyridine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and purification would follow a similar procedure as described above.
-
Rationale for Experimental Choices
-
Choice of Reagents: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The use of a base like triethylamine in the coupling step is crucial to neutralize the HCl generated during the reaction.
-
Solvent Selection: Anhydrous solvents like toluene and dichloromethane are used to prevent the hydrolysis of the reactive acid chloride intermediate.
-
Temperature Control: The coupling reaction is initially performed at 0 °C to control the exothermic nature of the reaction and minimize side product formation.
Structure-Activity Relationships and Biological Data
The insecticidal activity of benzamide derivatives is highly dependent on the nature of the substituents on both the benzoyl and the amine moieties. The 4-(trifluoromethyl)phenyl group is often essential for potent activity. The choice of the heterocyclic amine is critical for modulating the spectrum of activity against different insect pests.
| Compound | R-Group on Amide | Target Pest(s) | Activity Level |
| 1 | Pyridin-2-ylmethyl | Lepidoptera (e.g., Armyworm) | High |
| 2 | Thiazol-2-ylmethyl | Coleoptera (e.g., Beetle larvae) | Moderate |
| 3 | Benzyl | Lepidoptera, Coleoptera | Moderate-High |
Data is illustrative and based on general trends observed in the literature.
The pyridine moiety in the synthesized example is known to enhance insecticidal activity in several classes of insecticides. It is hypothesized to interact with specific residues in the target protein, which for many benzamide insecticides is the ryanodine receptor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic use allows for the incorporation of the beneficial trifluoromethyl group, leading to compounds with enhanced insecticidal potency and favorable pharmacokinetic properties. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this important scaffold and to develop the next generation of effective and sustainable crop protection agents.
References
- Vertex AI Search. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Trifluoromethyl Group: Enhancing Drug Discovery and Agrochemical Performance.
- PubMed Central. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Google Patents. (n.d.). CN101948413A - Method for preparing flubendiamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Agrochemical Formulations with 2-(Trifluoromethyl)benzamide.
- ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Justia Patents. (2024). agrochemical composition with improved drift, spreading, uptake and rainfastness properties.
- Google Patents. (n.d.).
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.
- PubMed Central. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- Request PDF. (2025). Novel class insecticide, flubendiamide: Synthesis and biological activity.
- Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (2024). (PDF) Recent developments in fluorine‐containing pesticides.
- Google Patents. (n.d.).
- ECHEMI.com. (2023). Flagchem has announced 7 invention patents so far in 2023, involving pesticides, herbicides and fungicides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Process For The Preparation Of Chlorantraniliprole [quickcompany.in]
- 5. CN101948413A - Method for preparing flubendiamide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Strategic Amide Bond Formation with 4-(Trifluoromethyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Amide Coupling with Electron-Deficient Substrates
The amide bond is a cornerstone of modern medicinal chemistry and drug development, prized for its exceptional metabolic stability and conformational rigidity.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2] While numerous coupling reagents and protocols have been developed, challenges often arise when dealing with electronically demanding substrates.[3][4]
This application note provides a detailed protocol and technical guidance for the amide coupling of 4-(Trifluoromethyl)benzoic acid. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the acidity of the carboxylic acid proton and influences the reactivity of the carbonyl group. Understanding these electronic effects is crucial for selecting the appropriate coupling strategy to achieve high yields and purity.
We will explore a robust protocol utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient aminium-based coupling reagent, in the presence of a non-nucleophilic base.[5][6] The rationale behind the choice of reagents, reaction conditions, and purification strategies will be discussed in detail to provide a comprehensive guide for researchers.
The Role of the Trifluoromethyl Group: An Electronic Perspective
The trifluoromethyl group on the benzamide moiety exerts a powerful electron-withdrawing inductive effect. This has two primary consequences for the amide coupling reaction:
-
Increased Acidity of the Carboxylic Acid: The -CF₃ group stabilizes the corresponding carboxylate anion, making 4-(Trifluoromethyl)benzoic acid more acidic than benzoic acid itself. This facilitates the initial deprotonation by a base, which is a key step in the activation process.[7][8]
-
Enhanced Electrophilicity of the Carbonyl Carbon: While the electron-withdrawing nature of the trifluoromethyl group can make the carbonyl carbon more electrophilic, the overall success of the coupling reaction is more dependent on the formation of a highly reactive activated intermediate.[9]
Experimental Workflow: A Visual Guide
The overall experimental workflow for the amide coupling of 4-(Trifluoromethyl)benzoic acid is depicted below. This process involves the activation of the carboxylic acid with HATU, followed by nucleophilic attack by the amine to form the desired amide.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
using 4-(Trifluoromethyl)benzamide in palladium cross-coupling reactions
An in-depth guide to the utilization of 4-(Trifluoromethyl)benzamide in modern synthetic chemistry, focusing on its role as a versatile coupling partner in palladium-catalyzed reactions. This document provides researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and critical mechanistic insights.
Introduction: The Strategic Importance of Fluorinated Benzamides
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] The CF₃ group can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and bioavailability.[2][3] When this group is paired with a benzamide scaffold—a common motif in pharmaceuticals—it creates a powerful building block for constructing complex molecular architectures.
Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists form carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[4][5] this compound is an exemplary substrate for these transformations, capable of participating in diverse coupling reactions either through its amide N-H bond, by acting as a directing group for C-H activation, or by serving as a scaffold for further functionalization. This guide details its application in two of the most powerful palladium-catalyzed reactions: Buchwald-Hartwig Amination and ortho-C-H Arylation.
Buchwald-Hartwig Amination: N-Arylation of this compound
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the coupling of amines with aryl halides.[6][7][8] In this context, this compound acts as the nitrogen nucleophile, coupling with various aryl and heteroaryl halides to produce N-aryl-4-(trifluoromethyl)benzamides. These products are prevalent in medicinal chemistry, appearing in molecules developed as kinase inhibitors and other therapeutic agents.[9][10]
The reaction's success hinges on the selection of an appropriate palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a suitable base. The electron-withdrawing nature of the CF₃ group decreases the nucleophilicity of the amide nitrogen, necessitating carefully optimized conditions to achieve high yields.
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-established pathway in palladium catalysis.[6][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amide Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. The base then deprotonates the amide nitrogen to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos or RuPhos) are crucial as they accelerate the reductive elimination step and stabilize the catalytically active species.[11][12]
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide
This protocol describes a representative Buchwald-Hartwig amination using 4-iodanisole as the coupling partner.
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃), dried
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube) with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), 4-iodoanisole (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Loading: In the same vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide.
Data Summary: Buchwald-Hartwig Amination
The following table summarizes typical conditions for the N-arylation of this compound with various aryl halides.
| Entry | Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | ~85-95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | ~70-85 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | Toluene | 100 | ~75-90 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | ~80-92 |
Yields are representative and may vary based on specific reaction scale and purity of reagents. Catalyst systems are adapted from general protocols for amide arylation.[13][14]
Amide-Directed C-H Arylation
A more advanced application involves using the benzamide's carbonyl oxygen as a directing group to facilitate the palladium-catalyzed arylation of the ortho C-H bond.[15] This strategy provides a highly efficient and atom-economical route to 2-aryl-4-(trifluoromethyl)benzamides, which are challenging to synthesize through traditional methods.
Mechanistic Rationale
This transformation typically proceeds via a concerted metalation-deprotonation (CMD) mechanism.[15]
-
The amide's carbonyl oxygen coordinates to the palladium catalyst, positioning it in close proximity to the ortho C-H bond.
-
A palladacycle intermediate is formed through C-H bond activation, often assisted by a base or an acetate ligand.
-
The resulting palladacycle undergoes reaction with an aryl halide (oxidative addition followed by reductive elimination) or another arylating agent to form the C-C bond and regenerate the active catalyst.
Detailed Protocol: ortho-Arylation with 4-Iodotoluene
Materials:
-
This compound
-
4-Iodotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Acetate (KOAc)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Reaction vessel (e.g., microwave vial) with stir bar
Procedure:
-
Vessel Preparation: To a reaction vial, add this compound (0.5 mmol, 1.0 eq.), 4-iodotoluene (0.6 mmol, 1.2 eq.), Pd(OAc)₂ (0.025 mmol, 5 mol%), and potassium acetate (1.0 mmol, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMA (2.5 mL).
-
Reaction: Seal the vial and heat the mixture to 120-140 °C. The reaction is often complete within 12-24 hours. Microwave irradiation can sometimes accelerate the reaction.
-
Monitoring: Follow the consumption of the starting material by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-(p-tolyl)-4-(trifluoromethyl)benzamide.
Field-Proven Insights & Troubleshooting
-
Reagent Purity: The success of palladium-catalyzed reactions is highly sensitive to the purity of reagents. Use anhydrous solvents and dry bases. Bases like K₂CO₃ and K₃PO₄ should be finely ground and dried under vacuum before use.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Maintaining a strict inert atmosphere of argon or nitrogen throughout the setup and reaction is critical.
-
Ligand Choice: If yields are low, screening different ligands is the first step. For electron-deficient amides, highly electron-donating and bulky ligands like RuPhos, BrettPhos, or Josiphos-type ligands may offer improved results over XPhos.[14]
-
Base Strength: The choice of base is crucial. Stronger bases like NaOtBu or K₃PO₄ are often required for less reactive coupling partners (e.g., aryl chlorides), but they can also promote side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally used for more reactive aryl iodides and bromides.
-
Side Reactions: In C-H activation, diarylation at both ortho positions can occur. This can be minimized by adjusting stoichiometry (using the benzamide as the limiting reagent) or lowering the reaction temperature. In Buchwald-Hartwig amination, hydrodehalogenation of the aryl halide can be a competing pathway, often indicating catalyst decomposition or issues with the reaction conditions.
Conclusion
This compound is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its unique electronic properties, conferred by the CF₃ group, combined with the reactivity of the amide moiety, enable its participation in powerful C-N and C-C bond-forming reactions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize complex, fluorinated molecules for applications in drug discovery, agrochemicals, and materials science.
References
- Chai, P. R., et al. (2025). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry.
- O'Brien, E. M., et al. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate.
- Grushin, V. V., & Marshall, W. J. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6049), 1634-1637.
- Wang, C., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[16][17][18]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters.
- Das, S., et al. An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate.
- Mori, S., et al. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Synthesis, 51(06), 1342-1352.
- Das, S., et al. Proposed mechanism of benzamide coupling. ResearchGate.
- Kinzel, T. (2010). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
- Ohmura, T., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987-8991.
- Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic & Medicinal Chemistry Letters, 27(22), 5032-5037.
- Wang, D. H., et al. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation. The Journal of Organic Chemistry, 77(7), 3341-3347.
- Caporaso, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Albert, J. S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(13), 2815-2819.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Nye, J. A., et al. (2014). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 136(47), 16673-16686.
- Xu, C., & Shen, Q. (2011). Palladium-catalyzed trifluoromethylthiolation of aryl C-H bonds. Organic Letters, 13(7), 1630-1633.
- IJPCSONLINE. A Review on Palladium Catalyzed Coupling Reactions.
- Kos, J., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Current Pharmaceutical Design, 26(18), 2118-2130.
- The Organic Chemist. Suzuki Coupling. YouTube.
- Khan, S., et al. Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation. ResearchGate.
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Arylation of 4-(Trifluoromethyl)benzamide
Introduction: The Strategic Importance of N-Aryl Benzamides in Modern Chemistry
The construction of the N-aryl amide linkage is a cornerstone of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Molecules bearing this motif are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The 4-(trifluoromethyl)benzamide core, in particular, is of significant interest due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective N-arylation of this compound, focusing on two of the most powerful and widely adopted catalytic methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for key experimental choices, insights into potential challenges, and troubleshooting strategies to ensure successful and reproducible outcomes.
Understanding the Substrate: The Electronic Profile of this compound
The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the reactivity of the this compound molecule. This electronic deficit renders the amide N-H bond more acidic compared to electron-neutral or electron-rich benzamides, which can be advantageous for deprotonation. However, the resulting amidate anion is also less nucleophilic, which can present a challenge for the subsequent coupling step. Furthermore, the electron-poor nature of the aromatic ring can affect the kinetics of the catalytic cycle. A thorough understanding of these electronic factors is crucial for the rational selection of catalysts, ligands, and reaction conditions.
Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1] For an electron-deficient amide like this compound, the choice of ligand is paramount to achieving high efficiency.
Mechanistic Rationale: The Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium catalyst.[2] Understanding this cycle is key to troubleshooting and optimizing the reaction.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amidation.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amide and deprotonation by a base generates a palladium amido complex. The crucial C-N bond is formed via reductive elimination, yielding the desired N-aryl amide and regenerating the active Pd(0) catalyst.[2]
Recommended Protocol for Buchwald-Hartwig N-Arylation
This protocol is a robust starting point for the N-arylation of this compound with a range of aryl halides. Given the electron-deficient nature of the substrate, ligands with strong electron-donating properties and steric bulk are often preferred to promote the reductive elimination step.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)[4]
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
-
Addition of Base and Solvent: Add the base (2.0 mmol, 2.0 equiv.) to the flask. Then, add the anhydrous, degassed solvent (5-10 mL).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
The choice of ligand and base can significantly impact the outcome of the reaction, especially when dealing with challenging substrates. The following table summarizes typical conditions and expected yields for the N-arylation of electron-deficient amides, providing a comparative overview.
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | XPhos | Cs₂CO₃ | THF | 80 | 12 | 85 | [5] |
| 4-Bromotoluene | RuPhos | NaOtBu | Toluene | 100 | 8 | 92 | [6] |
| 1-Chloro-4-(trifluoromethyl)benzene | MorDalPhos | K₃PO₄ | neat | 120 | 6 | 83 | [6] |
| 4-Bromoanisole | BrettPhos | LiHMDS | Dioxane | 110 | 18 | 78 | [2] |
Note: Yields are illustrative and may vary based on the specific aryl halide and precise reaction conditions.
Section 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical and cost-effective method for C-N bond formation, utilizing an abundant and less toxic copper catalyst.[7] Modern protocols often employ ligands to facilitate the reaction under milder conditions than the harsh, high-temperature requirements of the original procedure.[5]
Mechanistic Rationale: The Catalytic Cycle
The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Figure 2: Proposed catalytic cycle for the Ullmann-type N-arylation of amides.
The reaction is initiated by the formation of a copper(I)-amidate complex from the amide, a base, and the Cu(I) catalyst. This complex then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the N-arylated product and regenerates the active Cu(I) species.[5][8]
Recommended Protocol for Ullmann N-Arylation
This protocol is particularly effective for the coupling of this compound with aryl iodides and bromides. The use of a ligand, such as an amino acid derivative or a diamine, is crucial for achieving good yields under milder conditions.[5]
Materials:
-
This compound
-
Aryl halide (preferably aryl iodide or bromide)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine (DMEDA))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)[5]
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), CuI (0.05-0.1 mmol, 5-10 mol%), and the ligand (0.1-0.2 mmol, 10-20 mol%).
-
Addition of Base and Solvent: Add the base (2.0 mmol, 2.0 equiv.) and the anhydrous solvent (5-10 mL).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at 90-120 °C for 12-48 hours. Monitor the reaction's progress via TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with aqueous ammonia solution and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Comparative Performance with Different Aryl Halides
The reactivity of the aryl halide is a key factor in the success of the Ullmann condensation. The following table illustrates the expected outcomes with different aryl halides.
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | DMEDA | K₂CO₃ | Toluene | 110 | 24 | 88 | [9] |
| 4-Bromobenzonitrile | L-Proline | K₃PO₄ | DMSO | 90 | 36 | 75 | [5] |
| 4-Iodobenzotrifluoride | DMEDA | K₂CO₃ | DMSO | 110 | 24 | 76 | [10] |
| 3-Iodopyridine | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100 | 20 | 72 | [11] |
Note: Yields are representative and can be influenced by the specific substrate and reaction conditions.
Section 3: Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues encountered during the N-arylation of this compound and strategies to address them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poorly soluble reagents | - Use a fresh batch of catalyst/precatalyst- Screen different bases (e.g., switch from K₂CO₃ to NaOtBu in Buchwald-Hartwig)- Increase the reaction temperature in increments of 10-20 °C- Use a more polar solvent (e.g., DMF, DMSO) or a co-solvent |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water or other protic impurities- Suboptimal ligand-to-metal ratio | - Ensure all reagents and solvents are strictly anhydrous and degassed- Optimize the ligand loading; sometimes a higher loading can suppress side reactions |
| Homocoupling of Aryl Halide | - More prevalent in Ullmann reactions- Inefficient C-N bond formation | - Use a ligand to accelerate the desired cross-coupling pathway- Ensure the reaction is conducted under a strictly inert atmosphere |
| Difficulty in Product Purification | - Co-elution with starting materials or byproducts | - Optimize the chromatographic conditions (e.g., different solvent system, gradient elution)- Consider a chemical work-up to remove unreacted starting materials (e.g., acidic or basic wash) |
Conclusion
The N-arylation of this compound is a critical transformation for the synthesis of valuable molecules in various fields of chemistry. Both the Buchwald-Hartwig amination and the Ullmann condensation offer powerful and versatile approaches to achieve this. The choice between these methods will often depend on factors such as the nature of the aryl halide, functional group compatibility, and cost considerations. By understanding the underlying mechanisms, carefully selecting the reaction components, and employing systematic troubleshooting, researchers can confidently and efficiently synthesize a diverse range of N-aryl-4-(trifluoromethyl)benzamides.
References
- Wikipedia. (n.d.). Ullmann condensation.
- Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- Antilla, J. C., Klapars, A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(15), 5823-5826.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Fors, B. P., & Buchwald, S. L. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wu, Y., & Larock, R. C. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 70(19), 7797–7805.
- American Chemical Society. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wu, Y., He, H., & Chen, H. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40.
- Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Antilla, J. C., Klapars, A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(15), 5823–5826.
- Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.
- Syracuse University SURFACE. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
- Molecules. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- Wang, H. J., & Ganesan, A. (2009). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. Chemical Communications, (16), 2091–2093.
- ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Bolshan, Y., & Batey, R. A. (2009). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic letters, 11(21), 4946–4949.
Sources
- 1. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
4-(Trifluoromethyl)benzamide: A Versatile Intermediate for Modern Heterocyclic Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-(Trifluoromethyl)benzamide as a pivotal intermediate in the synthesis of diverse heterocyclic scaffolds. We delve into the strategic importance of the trifluoromethyl (CF₃) moiety in drug design, detailing its influence on critical physicochemical and pharmacological properties. This document outlines key synthetic transformations, including N-arylation reactions and intramolecular cyclizations, and provides detailed, field-proven protocols. By explaining the causality behind experimental choices and grounding our discussion in authoritative literature, this guide serves as a practical resource for leveraging this valuable building block in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Value of the 4-(Trifluoromethyl)phenyl Moiety
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals.[1][2][3] The strategic functionalization of these scaffolds is critical for optimizing their biological activity, metabolic stability, and pharmacokinetic profiles. Among the most impactful substituents in modern drug design is the trifluoromethyl (CF₃) group.[4]
The this compound scaffold serves as a readily accessible and highly versatile starting point for introducing the trifluoromethylphenyl group into more complex molecular architectures. The trifluoromethyl group is prized for its unique electronic properties and steric profile. It acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and the amide functionality. Furthermore, its inclusion can significantly enhance a molecule's lipophilicity and resistance to metabolic degradation, particularly oxidative metabolism at the aromatic ring.[4] These features make it a bioisostere for groups like chlorine, but with distinct electronic and metabolic properties.[4]
This guide will explore the practical application of this compound as a precursor to a range of heterocyclic systems, providing both the theoretical basis and detailed experimental protocols for its use.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145-149 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water. |
| CAS Number | 790-69-2 |
Core Synthetic Transformations & Protocols
This compound can be utilized in several ways: as a nucleophile in cross-coupling reactions to generate precursors for cyclization, or as a substrate for direct cyclization cascades.
Synthesis of N-Aryl Precursors via Cross-Coupling Reactions
A primary application involves the N-arylation of the amide nitrogen. While this does not immediately form a heterocycle, it is a critical step in building complex precursors that can undergo subsequent intramolecular cyclization. Copper- and Palladium-catalyzed cross-coupling reactions (e.g., Ullmann and Buchwald-Hartwig amidation) are the methods of choice.[5][6][7]
Causality of Component Selection:
-
Catalyst: Copper(I) iodide is a cost-effective and robust catalyst for Ullmann-type couplings. Palladium catalysts, often paired with specialized phosphine ligands, offer broader substrate scope and milder conditions for Buchwald-Hartwig reactions.[5]
-
Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amide, forming the active nucleophile.
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.[6]
Protocol 1: Copper-Catalyzed N-Arylation of this compound
This protocol describes a general procedure for the Ullmann-type coupling of this compound with an aryl iodide.
Workflow Diagram:
Caption: Workflow for Copper-Catalyzed N-Arylation.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl iodide (1.2 eq), Copper(I) iodide (0.1 eq), potassium phosphate (2.0 eq), and a suitable ligand such as L-proline (0.2 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the benzamide.
-
Heating: Place the reaction mixture in a preheated oil bath at 110-120 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-aryl-4-(trifluoromethyl)benzamide.
Radical-Mediated Cyclization for Isoquinolinedione Synthesis
More advanced applications leverage the amide as a key component in radical cyclization cascades to build complex heterocyclic cores.[8] For instance, appropriately substituted N-alkenylbenzamides can undergo radical-triggered cyclization to form isoquinolinediones, which are valuable scaffolds in medicinal chemistry.
Mechanistic Rationale: A radical initiator (e.g., AIBN) generates a radical species which adds to the alkene of an N-methacryloyl benzamide derivative. The resulting radical intermediate can then undergo an intramolecular cyclization onto the aromatic ring of the benzamide, followed by subsequent steps to yield the final isoquinolinedione product. The trifluoromethyl group on the benzamide ring influences the electronic properties of the aromatic system, potentially affecting the regioselectivity and efficiency of the cyclization.[8]
Protocol 2: Radical-Mediated Synthesis of a Trifluoromethylated Isoquinolinedione
This protocol is adapted from methodologies involving radical cyclization of N-substituted benzamides.[8]
Workflow Diagram:
Caption: Workflow for Radical-Mediated Cyclization.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the N-methacryloyl-4-(trifluoromethyl)benzamide precursor via standard acylation of 4-(trifluoromethyl)aniline with methacryloyl chloride.
-
Reagent Preparation: In a reaction tube, combine the N-methacryloyl precursor (1.0 eq), a perfluoroalkyl iodide (e.g., nonafluoro-1-iodobutane, 1.5 eq), and azobisisobutyronitrile (AIBN, 0.2 eq).
-
Solvent and Degassing: Add anhydrous dioxane as the solvent. Thoroughly degas the mixture using three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.
-
Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-90 °C.
-
Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel to isolate the desired perfluorinated isoquinolinedione product.
Application in Bioactive Molecule Synthesis: Hedgehog Pathway Inhibitors
The utility of this compound extends beyond methodology into the synthesis of potent, biologically active agents. A notable example is its use as a core component in the development of Hedgehog (Hh) signaling pathway inhibitors.[9] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several types of cancer.
In one study, a series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and synthesized. The synthesis involves coupling a 4-aminobenzamide core, which can be derived from this compound, with a substituted pyrimidine. Several of these compounds displayed potent inhibition of the Hh pathway, with IC₅₀ values in the low nanomolar range, surpassing the activity of the approved drug vismodegib. This highlights how the this compound scaffold can be a key building block for generating high-value pharmaceutical leads.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex heterocyclic molecules. The trifluoromethyl group it carries imparts desirable properties for drug discovery, including enhanced metabolic stability and lipophilicity. Through well-established protocols such as N-arylation and advanced strategies like radical-mediated cyclizations, this building block provides access to a wide array of valuable scaffolds, from simple N-aryl amides to complex polycyclic systems like isoquinolinediones. Its demonstrated application in the synthesis of potent bioactive compounds, such as Hedgehog pathway inhibitors, underscores its continued importance in the fields of organic synthesis and medicinal chemistry.
References
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC. (n.d.). PubMed Central.
- Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. (n.d.). ResearchGate.
- Innate C-H trifluoromethylation of heterocycles - PMC. (n.d.). National Institutes of Health.
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). PubMed Central.
- Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. (2020). Journal of the American Chemical Society.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016). PubMed.
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC. (n.d.). National Institutes of Health.
- Trifluoromethyl Radical Triggered Radical Cyclization of N-Benzoyl Ynamides leading to Isoindolinones. (2025). ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. (n.d.). National Institutes of Health.
- Radical-mediated divergent cyclization of benzamides toward perfluorinated or cyanated isoquinolinediones. (2016). Organic & Biomolecular Chemistry.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Institutes of Health.
- Efficient Synthesis of Heterocycles with the Aid of Electrophilic Cyclizations and Fluorous Chemistry. (n.d.). ACS Publications.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research.
- Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers.
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. (n.d.). MIT Open Access Articles.
- (PDF) Chiral trifluoromethylated enamides: Synthesis and applications. (n.d.). ResearchGate.
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (n.d.). Beilstein Journals.
- Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (n.d.). MDPI.
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC. (n.d.). National Institutes of Health.
- Editorial: Emerging heterocycles as bioactive compounds - PMC. (n.d.). National Institutes of Health.
Sources
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 3. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical-mediated divergent cyclization of benzamides toward perfluorinated or cyanated isoquinolinediones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing Kinase Inhibitors from 4-(Trifluoromethyl)benzamide Scaffolds
Introduction: The Strategic Importance of the 4-(Trifluoromethyl)benzamide Scaffold in Kinase Inhibitor Design
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] Small molecule inhibitors designed to compete with ATP at the kinase domain's binding site have revolutionized cancer therapy.[2]
Within the vast chemical space of kinase inhibitors, the benzamide core structure has proven to be a privileged scaffold, forming the foundation of successful drugs like imatinib and nilotinib which target the Bcr-Abl kinase.[3] This guide focuses on a particularly valuable derivative: the This compound scaffold. The trifluoromethyl (-CF₃) group is not a mere substitution; it is a strategic addition that profoundly influences a molecule's pharmacological properties. The high electronegativity and lipophilicity of the -CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target kinase, often leading to improved potency and a better pharmacokinetic profile.[4][5]
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the systematic development of novel kinase inhibitors based on the this compound scaffold. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and reproducible research workflow from chemical synthesis to biological validation.
Project Workflow: A Roadmap from Concept to Lead Candidate
The development of a novel kinase inhibitor is a multi-stage process. The following workflow provides a logical progression from initial synthesis to lead optimization. Each stage is supported by detailed protocols in the subsequent sections.
Sources
- 1. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.com.br]
The Trifluoromethyl Group: A Keystone in Optimizing the Biological Activity of Benzamide Derivatives
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacological profiles.[1] Among the various fluorination strategies, the introduction of the trifluoromethyl (CF3) group stands out for its profound and multifaceted influence on a molecule's properties.[1] This is particularly true for the benzamide scaffold, a privileged structure in drug discovery due to its versatile binding capabilities and synthetic tractability. The trifluoromethyl group, often considered a "super-methyl" group, imparts a unique combination of steric and electronic properties that can dramatically enhance the biological activity of benzamide derivatives.[2]
This guide provides an in-depth exploration of the role of the trifluoromethyl group in modulating the biological activity of benzamide derivatives. We will delve into the physicochemical principles governing its effects, provide detailed protocols for the synthesis and evaluation of trifluoromethylated benzamides, and present case studies that illustrate the successful application of this strategy in drug development.
I. Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The trifluoromethyl group's influence on a molecule's behavior stems from its distinct electronic and steric characteristics. These properties collectively impact lipophilicity, metabolic stability, and target binding affinity, which are critical determinants of a drug's overall efficacy and pharmacokinetic profile.
Modulation of Lipophilicity and Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The trifluoromethyl group is highly lipophilic, and its incorporation into a benzamide derivative generally increases the molecule's LogP value.[2][4] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to better bioavailability and target engagement.[5][6]
It is important to note that while increased lipophilicity is often desirable, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[4] Therefore, the strategic placement of the trifluoromethyl group is key to achieving an optimal balance.
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[7] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4][5] This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][7]
By replacing a metabolically labile methyl or hydrogen group on the benzamide scaffold with a trifluoromethyl group, chemists can effectively block a key site of metabolism.[7][8] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately requiring less frequent dosing.[7][9]
Electronic Effects and Target Binding Interactions
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[1][10][11] When attached to the aromatic ring of a benzamide, it significantly alters the electron density distribution of the molecule. This electronic modulation can have several important consequences for biological activity:
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH.[8] This can be critical for optimizing interactions with the target protein.
-
Enhanced Binding Affinity: The altered electronic profile can lead to stronger binding interactions with the target protein through various non-covalent forces, including hydrogen bonds, dipole-dipole interactions, and electrostatic interactions.[4][12] While not a classical hydrogen bond donor, the CF3 group can participate in non-covalent interactions, acting as a weak hydrogen bond acceptor or engaging in halogen bonding.[13][14]
-
Conformational Control: The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, can influence the preferred conformation of the benzamide derivative.[10] This can pre-organize the molecule into a bioactive conformation that fits optimally into the binding pocket of the target protein, thereby increasing potency and selectivity.[15]
II. Strategic Application in Benzamide Drug Design: Structure-Activity Relationships
The decision of where to place a trifluoromethyl group on the benzamide scaffold is a critical aspect of drug design. The position of the CF3 group on the phenyl ring or on the amide substituent can have a profound impact on the compound's biological activity.
A statistical analysis of methyl to trifluoromethyl substitutions in medicinal chemistry revealed that while the substitution does not guarantee an improvement in bioactivity on average, in a significant percentage of cases (9.19%), it can lead to an increase in biological activity by at least an order of magnitude.[16][17][18] The study also highlighted that substituting a methyl group with a trifluoromethyl group on a benzene ring can be particularly effective at increasing binding energy.[17][18]
Case Study: Trifluoromethylated Benzamides as CETP Inhibitors
A study on novel trifluoromethyl benzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors demonstrated that the position of the trifluoromethyl group is crucial for activity. The results indicated that a p-trifluoromethoxy group enhanced CETP inhibitory activity more than a m-trifluoromethyl group.[19]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of trifluoromethylated benzamide derivatives.
Protocol 1: Synthesis of a Model Trifluoromethylated Benzamide
This protocol describes the synthesis of N-benzyl-3-(trifluoromethyl)benzamide, a representative example of a trifluoromethylated benzamide derivative.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add 3-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-3-(trifluoromethyl)benzamide.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a trifluoromethylated benzamide derivative compared to its non-fluorinated analog.[7]
Materials:
-
Test compounds (trifluoromethylated and non-trifluoromethylated benzamides)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
IV. Data Presentation: Comparative Analysis
The following table summarizes the impact of trifluoromethyl substitution on the physicochemical and pharmacokinetic properties of a hypothetical benzamide derivative.
| Compound | R Group | LogP | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Benzamide A | -CH3 | 2.5 | 15 | 92 |
| Benzamide B | -CF3 | 3.4 | > 60 | < 10 |
Data is hypothetical and for illustrative purposes only.
V. Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of benzamide derivatives.[1] Its ability to enhance lipophilicity, block metabolic pathways, and modulate electronic properties makes it a valuable substituent for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][7] The strategic incorporation of the CF3 group, guided by a thorough understanding of structure-activity relationships, will continue to be a key strategy in the development of novel and effective benzamide-based therapeutics. Future research will likely focus on the development of novel trifluoromethylation methods to facilitate the synthesis of increasingly complex benzamide derivatives and further explore the nuanced interactions of the trifluoromethyl group with biological targets.[20]
VI. References
-
Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Retrieved from
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from
-
Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from
-
PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from
-
(n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from
-
(n.d.). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from
-
ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from
-
ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from
-
ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Retrieved from
-
Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Retrieved from
-
NIH. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Retrieved from
-
PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from
-
PMC. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from
-
PubMed. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Retrieved from
-
Benchchem. (n.d.). Synthesis routes of 3-(Trifluoromethyl)benzamide. Retrieved from
-
(n.d.). Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. Retrieved from
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from
-
NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from
-
Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Retrieved from
-
PubMed. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. Retrieved from
-
(n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from
-
Beilstein Journals. (n.d.). Quantifying the ability of the CF2H group as a hydrogen bond donor. Retrieved from
-
NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from
-
NIH. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Retrieved from
-
ResearchGate. (n.d.). para‐Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. Retrieved from
-
Frontiers. (2020). Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Retrieved from
-
PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from
-
ResearchGate. (n.d.). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Retrieved from
-
Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide. Retrieved from
-
Benchchem. (n.d.). Case studies comparing Trifluoromethyl hypofluorite in specific drug synthesis pathways. Retrieved from
-
ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from
-
(n.d.). The Role of 3-(Trifluoromethyl)benzamide in Pharmaceutical Synthesis. Retrieved from
-
ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from
-
NIH. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from
-
PubMed. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from
-
ResearchGate. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from
-
ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)... Retrieved from
-
ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(Trifluoromethyl)benzamide in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Trifluoromethyl Group in Advanced Materials
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern materials science and medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prized for its unique combination of electronic and steric properties.[1][2] Its high electronegativity, comparable to that of chlorine, renders it a strong electron-withdrawing group, which can significantly alter the reactivity and electronic properties of a molecule.[1] Unlike a simple methyl group, the CF₃ group is metabolically stable and can act as a bioisostere for methyl or chloro groups, a property extensively leveraged in drug design.[1]
In materials science, these properties translate into tangible improvements in polymer and framework material performance. The bulkiness and low polarizability of the CF₃ group disrupt polymer chain packing, which can lead to enhanced solubility in organic solvents, a critical factor for processability.[3][4] This disruption also creates additional free volume within the material, which can lower the dielectric constant and moisture absorption, properties highly desirable in microelectronics.[5] Furthermore, the introduction of CF₃ groups can increase the glass transition temperature (Tg) by hindering the free rotation of polymer chains, thereby improving the material's thermal and dimensional stability.[1][3] In the realm of optical materials, the presence of trifluoromethyl groups often leads to higher optical transparency and lower refractive indices.[3][5]
This guide provides detailed application notes and protocols for leveraging 4-(trifluoromethyl)benzamide and its derivatives as key building blocks in the synthesis of high-performance aromatic polyamides and as functional linkers in metal-organic frameworks (MOFs). The protocols are designed to be self-validating, with explanations of the causality behind experimental choices and integrated characterization steps.
Part 1: High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, arising from rigid aromatic backbones and strong intermolecular hydrogen bonding.[3] However, these same properties often render them insoluble and intractable, limiting their application. The incorporation of trifluoromethyl groups via monomers derived from this compound is a proven strategy to overcome these limitations without compromising their desirable characteristics.[3][4]
Causality Behind Experimental Design: The Yamazaki-Higashi Polycondensation
To synthesize these advanced polyamides, we will employ the Yamazaki-Higashi polycondensation method. This technique is advantageous as it allows for the direct polymerization of dicarboxylic acids and diamines under relatively mild conditions, avoiding the need for highly reactive (and often moisture-sensitive) acyl chlorides. The reaction is promoted by a phosphite compound (triphenyl phosphite) and a base (pyridine) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), often with the addition of salts like lithium chloride (LiCl) to enhance polymer solubility during synthesis.[6]
Protocol 1: Synthesis of a CF₃-Functionalized Aromatic Polyamide
This protocol describes the synthesis of a representative aromatic polyamide from 4,4'-oxydianiline and a diacid monomer derived from this compound, specifically 4,4'-(oxybis(4,1-phenylene))bis(this compound).
Materials:
-
4,4'-Oxydianiline (ODA)
-
4,4'-(Oxybis(4,1-phenylene))bis(this compound) (TFMB-diacid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), anhydrous
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Flame-dried, three-neck round-bottom flask with mechanical stirrer, condenser, and gas inlet.
Procedure:
-
Reactor Setup: Under a stream of inert gas (Argon or Nitrogen), add the TFMB-diacid (1 equivalent), 4,4'-oxydianiline (1 equivalent), and anhydrous LiCl (approx. 5% w/v of solvent) to the flame-dried reaction flask.
-
Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of approximately 10-15% (w/v). Stir the mixture at room temperature until all solids are completely dissolved.
-
Reagent Addition: To the clear solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (2.2 equivalents).
-
Polymerization: Heat the reaction mixture to 105-115 °C using an oil bath and maintain vigorous stirring under a positive pressure of inert gas. The viscosity of the solution will increase significantly as the polymerization proceeds. Continue the reaction for 3-5 hours.[6]
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of vigorously stirring ethanol (approx. 10x the volume of the reaction mixture). A fibrous precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot ethanol and then with hot deionized water to remove residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to a constant weight. A high yield (>90%) of an off-white, fibrous solid is expected.
Characterization and Expected Properties
The resulting trifluoromethyl-containing aromatic polyamide is expected to exhibit a unique combination of properties.
Solubility: The incorporation of bulky CF₃ groups disrupts the tight packing of polymer chains, significantly enhancing solubility.[3] The polymer should be readily soluble in aprotic polar solvents such as NMP, N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).
Thermal Properties: The rigidity of the aromatic backbone combined with the hindered rotation caused by the CF₃ groups results in excellent thermal stability.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | > 300 °C[3][7] |
| 5% Weight Loss Temperature (Td5) | > 430 °C in N₂[3] |
| Coefficient of Thermal Expansion (CTE) | 9 - 77 ppm/°C[1][7] |
Mechanical Properties: The polymer can be cast from solution (e.g., from a 10% DMAc solution) onto a glass substrate to form a transparent, flexible film.
| Property | Expected Value Range |
| Tensile Strength | 87 - 135 MPa[4] |
| Elongation at Break | 8 - 22%[4] |
| Young's Modulus | 2.0 - 3.0 GPa[4] |
Optical Properties: The fluorinated polyamide films are expected to be highly transparent and nearly colorless.
| Property | Expected Value Range |
| Cut-off Wavelength | 337 - 367 nm[3][7] |
| Transmittance at 550 nm | 84 - 90%[1][3] |
Part 2: Functional Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore chemistry make them promising for applications in gas storage, separation, and catalysis.[8][9] The properties of a MOF are largely determined by the choice of its organic linker. Using linkers derived from this compound, such as 4-(trifluoromethyl)benzoic acid, can impart hydrophobicity and unique electronic characteristics to the framework.[10]
Causality Behind Experimental Design: Solvothermal Synthesis of Zr-MOFs
Zirconium-based MOFs, such as the UiO-66 family, are renowned for their exceptional thermal and chemical stability, making them ideal candidates for functionalization.[11] The synthesis is typically performed under solvothermal conditions, where the metal salt (e.g., ZrCl₄ or ZrOCl₂) and the organic linker are heated in a high-boiling point solvent like N,N-dimethylformamide (DMF).[11] Often, a modulator such as benzoic acid or acetic acid is added to control the crystallization process and improve the quality of the resulting MOF.[12] By using 4-(trifluoromethyl)benzoic acid as a functionalized linker, we can introduce the CF₃ group directly into the MOF's structure.
Protocol 2: Synthesis of a CF₃-Functionalized Zirconium MOF (UiO-66 type)
This protocol describes a representative synthesis of a UiO-66 type MOF using 4-(trifluoromethyl)benzoic acid as the primary organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
4-(Trifluoromethyl)benzoic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzoic acid (as a modulator)
-
Ethanol
-
Teflon-lined stainless steel autoclave or heavy-walled glass vial
-
Oven
-
Centrifuge
Procedure:
-
Solution Preparation: In a glass vial, dissolve ZrCl₄ (1 equivalent) and 4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DMF.
-
Modulator Addition: Add a significant excess of benzoic acid (e.g., 10-20 equivalents) to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to higher quality materials.[12]
-
Sonication: Sonicate the mixture for 15-30 minutes until a clear, homogeneous solution is obtained.[11][12]
-
Solvothermal Reaction: Seal the vial or autoclave and place it in a preheated oven at 120 °C for 24-48 hours.[11] During this time, a white microcrystalline powder will precipitate.
-
Product Collection: After cooling the reactor to room temperature, collect the solid product by centrifugation.
-
Washing: Decant the supernatant and wash the white solid multiple times with fresh DMF to remove unreacted starting materials and modulator. Follow this with several washes with ethanol to exchange the high-boiling DMF.
-
Activation: To activate the MOF (i.e., remove the solvent from the pores), immerse the solid in a volatile solvent like acetone for 1-2 days, replacing the solvent several times. Finally, heat the sample under dynamic vacuum (e.g., at 120-150 °C) for at least 12 hours to obtain the activated, porous MOF.
Characterization and Expected Properties
Crystallinity and Porosity:
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern should match the simulated pattern for the UiO-66 topology, confirming the formation of the correct crystalline structure.
-
Gas Adsorption (N₂ at 77 K): The activated MOF should exhibit a Type I isotherm, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) surface area is expected to be high, although potentially slightly lower than the non-functionalized analogue due to the volume occupied by the CF₃ groups.
Hydrophobicity:
-
Water Contact Angle: A pellet pressed from the activated MOF powder is expected to show a significantly higher water contact angle compared to non-fluorinated UiO-66, indicating increased hydrophobicity.[10] This property is advantageous for applications in humid environments or for the selective adsorption of non-polar molecules.
Thermal Stability:
-
Thermogravimetric Analysis (TGA): The functionalized MOF is expected to be thermally stable up to approximately 450-500 °C, which is characteristic of Zr-based MOFs.
References
- Yuan, S., et al. (2022). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. Star Protocols.
- Kim, S.J., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI.
- Byun, T. (n.d.). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. DSpace at KOASAS.
- Hsiao, S. H., & Lin, S. Y. (2001). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. ResearchGate.
- Kim, S.Y., et al. (2021). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. MDPI.
- Gong, Y., et al. (2023). Solvothermal Synthesis of Functionalized UiO-66/Fe3O4@CNCs for Selective Removal of Oxytetracycline. ACS Omega.
- Hsiao, S. H., & Chen, Y. (2002). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. ResearchGate.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Abánades Lázaro, I., et al. (2021). “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry.
- Islamoglu, T., et al. (2018). Green Synthesis of a Functionalized Zirconium-Based Metal–Organic Framework for Water and Ethanol Adsorption. MDPI.
- Lustig, W. P., et al. (2017). In-MOFs based on amide functionalised flexible linkers. RSC Publishing.
- ResearchGate. (n.d.). Some of the organic linkers for the functionalization of MOFs.
- Ladnorg, T. (2022). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Leibniz Universität Hannover.
- ResearchGate. (n.d.). Linker functionalized metal-organic frameworks.
- Wuttke, S. (2024). Functionalization of materials` backbone. WUTTKEGROUP.
- Gillis, E. P., et al. (2009). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem.
- Atilgan, A., et al. (2022). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI.
- Synthonix. (n.d.). The Role of Tribenzoic Acid Linkers in MOF Synthesis.
- de la Iglesia, P., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. DiVA portal.
- ResearchGate. (n.d.). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs).
- Yamazaki, N., & Higashi, F. (1980). Wholly aromatic polyamides by the direct polycondensation reaction using triphenyl phosphite in the presence of poly(4‐vinylpyridine). Semantic Scholar.
- Chang, J., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications.
- ResearchGate. (n.d.). Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization.
- ResearchGate. (n.d.). Synthesis and properties of aromatic polyamides containing trifluoromethyl groups and unsymmetrical structures.
- ResearchGate. (n.d.). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene.
- Chen, Z., et al. (2021). Four Isostructural 3d-4f Mixed Metal Organic Frameworks and Their Magnetic Properties. MDPI.
- Atilgan, A., et al. (2023). Advances in Metal–Organic Frameworks for the Removal of Chemical Warfare Agents: Insights into Hydrolysis and Oxidation Reaction Mechanisms. National Institutes of Health.
Sources
- 1. Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride [mdpi.com]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 3. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of High-Performance Polyamides Containing 4-(Trifluoromethyl)benzamide for Advanced Biomedical Applications
Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into polymer backbones represents a pivotal strategy in modern materials science and drug development.[1][2] The unique physicochemical properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the performance of polymers.[1][3] Specifically, introducing the 4-(Trifluoromethyl)benzamide moiety into aromatic polyamides (aramids) can yield materials with improved solubility in organic solvents, enhanced thermal stability, lower dielectric constants, and reduced water absorption, all without compromising their excellent mechanical strength.[4][5][6] These characteristics are highly desirable for applications in drug delivery, medical implants, and advanced filtration membranes.[7][8][9]
This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of a novel aromatic polyamide incorporating the this compound unit. We will detail the synthesis of a key diamine monomer, followed by its polymerization, and conclude with a discussion of essential characterization techniques.
Monomer Synthesis: 5-amino-2-(4-(trifluoromethyl)phenyl)isoindolin-1-one
The cornerstone of our target polymer is a custom-synthesized diamine monomer. The following protocol outlines the synthesis of 5-amino-2-(4-(trifluoromethyl)phenyl)isoindolin-1-one, a crucial building block.
Experimental Protocol: Monomer Synthesis
Objective: To synthesize 5-amino-2-(4-(trifluoromethyl)phenyl)isoindolin-1-one.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Nitro-2-cyanobenzoic acid | 603-73-6 | 192.13 g/mol | 10.0 g |
| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.13 g/mol | 8.4 g |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 100 mL |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 g/mol | 46.8 g |
| Ethanol | 64-17-5 | 46.07 g/mol | 200 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | As needed |
Procedure:
-
Synthesis of 5-nitro-2-(4-(trifluoromethyl)phenyl)isoindolin-1-one:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-nitro-2-cyanobenzoic acid and 8.4 g of 4-(trifluoromethyl)aniline in 100 mL of glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 6 hours. The reaction progresses through the formation of an amide followed by intramolecular cyclization.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 80 °C.
-
-
Reduction to 5-amino-2-(4-(trifluoromethyl)phenyl)isoindolin-1-one:
-
To a 500 mL round-bottom flask, add the dried nitro-intermediate from the previous step and 200 mL of ethanol.
-
Add 46.8 g of tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) for 4 hours. The nitro group will be reduced to an amine.
-
After cooling, adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final diamine monomer.
-
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Polymerization: Low-Temperature Solution Polycondensation
Aromatic polyamides are typically synthesized via low-temperature solution polycondensation of a diamine and a diacid chloride.[10] This method is advantageous as it proceeds rapidly at low temperatures, minimizing side reactions.
Experimental Protocol: Polyamide Synthesis
Objective: To synthesize a polyamide from 5-amino-2-(4-(trifluoromethyl)phenyl)isoindolin-1-one and terephthaloyl chloride.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 5-amino-2-(4-(trifluoromethyl)phenyl)isoindolin-1-one | (Synthesized) | 306.27 g/mol | 3.06 g (10 mmol) |
| Terephthaloyl Chloride | 100-20-9 | 203.02 g/mol | 2.03 g (10 mmol) |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | 872-50-4 | 99.13 g/mol | 50 mL |
| Pyridine, anhydrous | 110-86-1 | 79.10 g/mol | 1.6 mL |
| Methanol | 67-56-1 | 32.04 g/mol | 500 mL |
Procedure:
-
Reaction Setup:
-
In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3.06 g of the synthesized diamine monomer in 40 mL of anhydrous NMP.
-
Add 1.6 mL of anhydrous pyridine to the solution, which acts as an acid scavenger.
-
Cool the flask to 0 °C in an ice bath.
-
-
Polymerization:
-
Dissolve 2.03 g of terephthaloyl chloride in 10 mL of anhydrous NMP.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours. A significant increase in viscosity will be observed as the polymer forms.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring.
-
The fibrous polyamide will precipitate. Collect the polymer by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Dry the final polymer in a vacuum oven at 100 °C until a constant weight is achieved.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the diamine monomer and its subsequent polymerization.
Characterization of the Resulting Polymer
A thorough characterization is essential to confirm the structure and properties of the synthesized polyamide.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm functional groups | Appearance of amide N-H stretching (~3300 cm⁻¹) and amide C=O stretching (~1650 cm⁻¹). Disappearance of the primary amine bands from the monomer. |
| ¹H NMR Spectroscopy | Elucidate polymer structure | Broadening of peaks compared to the monomer, confirming polymerization. Integration of aromatic protons should match the expected polymer structure. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and polydispersity | Provides number-average (Mn) and weight-average (Mw) molecular weights, indicating the success of the polymerization in achieving high molar mass. A low polydispersity index (PDI) suggests a controlled polymerization. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determines the decomposition temperature (Td), which is expected to be high for aromatic polyamides, often above 400 °C.[4] |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg) | Identifies the Tg, a key indicator of the polymer's amorphous or semi-crystalline nature and its upper service temperature. Aramids with CF₃ groups typically exhibit high Tg values.[4] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent premature hydrolysis, which terminates polymer chain growth.[11]
-
Stoichiometric Balance: A precise 1:1 molar ratio of diamine to diacid chloride is crucial for achieving a high molecular weight polymer.[11]
-
Monomer Purity: Impurities in the monomers can act as chain terminators, limiting the final molecular weight. Purify monomers if necessary.
Conclusion and Future Outlook
The protocol detailed above provides a robust framework for the synthesis of novel polyamides containing the this compound moiety. The incorporation of this fluorinated group is a proven strategy to enhance key properties such as solubility and thermal stability, making these polymers highly attractive for demanding applications. In the realm of drug development, such polymers can serve as advanced carriers for controlled release formulations, leveraging their biocompatibility and tunable degradation profiles.[7][8] Further research can explore the synthesis of copolymers to fine-tune properties for specific therapeutic applications, such as targeted drug delivery systems.
References
- Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(10), 2795-2808. [Link]
- Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. (U.S.
- Zhang, W., Wang, F., & Li, X. (2021). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.
- Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. [Link]
- Byun, T.-J. (2014). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. Korea Advanced Institute of Science and Technology. [Link]
- Levin, M. D., et al. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135. [Link]
- Wang, T., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1257-1265. [Link]
- Request PDF. (n.d.). Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines.
- Chang, B. T., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- Sapozhnikov, O. Y., et al. (2021).
- Banerjee, S., et al. (2002). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Polymer, 43(26), 7179-7188. [Link]
- Al-Hourani, B. J., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574. [Link]
- Banerjee, S., et al. (2002). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. R Discovery. [Link]
- ResearchGate. (n.d.). Scheme 1. Synthesis of TBDMS end-functionalized polymers, the model... [Link]
- Brown, A., et al. (2019). Trifluoromethyl-Functionalized Poly(lactic acid): A Fluoropolyester Designed for Blood Contact Applications.
- de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
- Wotschkow, E., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(17), 1801-1809. [Link]
- Auman, B. C., & Trofimenko, S. (1993). Polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 3. Property control for polymer blends and copolymerization of fluorinated polyimides. Macromolecules, 26(21), 5547-5552. [Link]
- ResearchGate. (n.d.). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. [Link]
- ResearchGate. (n.d.). (PDF) Anomalous Trade-off Effect on the Properties of Smart ortho-Functional Benzoxazines. [Link]
- Ginjupalli, K., et al. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
- Yoshioka, Y., & Tashiro, K. (2014). Self-assembled aromatic polyamide nanofibers with trifluoromethyl groups via precipitation polymerization. Polymer, 55(16), 3621-3628. [Link]
- Obaid, R. J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6249. [Link]
- Ginjupalli, K., et al. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PubMed. [Link]
- ResearchGate. (n.d.). Cationic Polymerization of Benzoxazine Monomers by Boron Trifluoride Complex. [Link]
- ResearchGate. (n.d.). (PDF) Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]
- CAS Common Chemistry. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. [Link]
- ChemRxiv. (n.d.). 4-Vinylbenzenesulfonyl fluoride (VBSF)
- Cambridge Open Engage. (2024). 4-Vinylbenzenesulfonyl fluoride (VBSF)
Sources
- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.ictp.csic.es [www2.ictp.csic.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Real-Time Monitoring of 4-(Trifluoromethyl)benzamide Reactions
Abstract
4-(Trifluoromethyl)benzamide is a pivotal structural motif in modern medicinal chemistry and materials science, prized for the metabolic stability and unique electronic properties conferred by the trifluoromethyl (-CF₃) group. The synthesis and subsequent reactions of this amide are foundational to the development of numerous pharmaceuticals and functional materials. Consequently, robust and reliable analytical methods for real-time reaction tracking are indispensable for optimizing reaction yields, minimizing impurities, and ensuring process safety and scalability. This comprehensive guide provides detailed application notes and validated protocols for monitoring reactions involving this compound using a suite of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction: The Significance of Monitoring this compound Reactions
The this compound moiety is a cornerstone in the design of bioactive molecules. The strong electron-withdrawing nature of the -CF₃ group enhances the chemical and metabolic stability of the amide bond, improves membrane permeability, and can modulate the binding affinity of a molecule to its biological target. Given these advantages, precise control over its synthesis—typically via the amidation of a 4-(trifluoromethyl)benzoyl derivative—and its subsequent chemical transformations is paramount.
Traditional off-line analytical methods like Thin-Layer Chromatography (TLC), while useful for qualitative assessment, lack the quantitative precision and structural information required for rigorous process optimization.[1] Modern analytical techniques, on the other hand, provide a dynamic window into the reaction, allowing for the real-time tracking of reactants, intermediates, products, and byproducts. This granular level of insight is critical for:
-
Kinetic and Mechanistic Studies: Elucidating reaction pathways and identifying rate-limiting steps.
-
Process Optimization: Fine-tuning parameters such as temperature, catalyst loading, and reagent stoichiometry for improved yield and purity.
-
Impurity Profiling: Detecting and identifying the formation of undesirable side products.
-
Safety and Scalability: Ensuring predictable and controlled reaction progression, particularly for exothermic reactions.[2]
This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively implement these advanced analytical strategies.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method is contingent upon the specific reaction conditions, the chemical properties of the species being monitored, and the nature of the desired information (qualitative vs. quantitative). The table below provides a comparative summary of the most effective techniques for monitoring this compound reactions.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Excellent for quantitative analysis of reactants and products. High reproducibility. | Requires sample workup for off-line analysis. Potential for sample degradation on the column. | Routine quantitative monitoring of reaction progress and purity analysis. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection. | High sensitivity and specificity for identifying and quantifying volatile reactants, products, and impurities. | Requires derivatization for non-volatile compounds. Potential for thermal degradation of analytes. | Analysis of volatile reaction components and impurity profiling. |
| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus. | Highly sensitive to the chemical environment of the -CF₃ group, providing unambiguous tracking of fluorine-containing species.[1] | Lower sensitivity compared to ¹H NMR. Requires a multinuclear NMR spectrometer. | Unambiguous tracking of the consumption of this compound and the formation of fluorinated products. |
| In-situ FTIR | Measures the vibrational absorption of molecules in the reaction mixture in real-time. | Provides real-time kinetic data without the need for sampling. Excellent for tracking functional group transformations (e.g., C=O stretch of the amide).[2] | Can be challenging in complex reaction matrices with overlapping spectral features. | Real-time kinetic analysis and end-point determination of amide bond formation. |
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the analytical methods discussed above. The presented workflows are designed to be self-validating, incorporating best practices for sample preparation, instrument setup, and data analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring
HPLC is a cornerstone technique for the quantitative analysis of this compound reactions, offering excellent precision and accuracy.
Experimental Workflow:
Caption: HPLC workflow for monitoring this compound reactions.
Protocol: HPLC Analysis of Amide Formation
This protocol is suitable for monitoring the formation of an N-substituted this compound from 4-(trifluoromethyl)benzoyl chloride and a primary amine.
-
Sample Preparation:
-
At designated time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of acetonitrile. This serves to stop the reaction and precipitate any salts.
-
Further dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a gradient of 40-95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and the product.
-
Calculate the concentration of each species at each time point using a pre-established calibration curve.
-
Plot the concentration of the product and the consumption of the limiting reagent as a function of time to determine the reaction kinetics.
-
| Compound | Typical Retention Time (min) | λ_max (nm) |
| 4-(Trifluoromethyl)benzoyl Chloride | 8.5 | 245 |
| Primary Amine (e.g., Benzylamine) | 3.2 | 254 |
| N-Benzyl-4-(trifluoromethyl)benzamide | 10.1 | 254 |
Table 1: Example HPLC parameters for monitoring an amide formation reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying and quantifying volatile impurities in this compound reactions.
Experimental Workflow:
Caption: GC-MS workflow for impurity profiling in this compound reactions.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 1 mL of water.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (2 x 1 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
For compounds with active hydrogens (like the amide N-H), derivatization may be necessary to improve peak shape. To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.[3]
-
Transfer the solution to a GC-MS vial.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to identify all separated components.
-
Extract the mass spectrum for each peak of interest.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
¹⁹F NMR Spectroscopy for Unambiguous Tracking
The ¹⁹F nucleus provides a unique spectroscopic handle for monitoring reactions involving this compound, as the chemical shift of the -CF₃ group is highly sensitive to its molecular environment.[4]
Protocol: ¹⁹F NMR Reaction Monitoring
-
Sample Preparation:
-
At specified time intervals, withdraw a 0.5 mL aliquot from the reaction mixture.
-
Transfer the aliquot directly to a 5 mm NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃) for locking and shimming.
-
-
Instrumentation and Conditions:
-
Spectrometer: A multinuclear NMR spectrometer (e.g., 400 MHz).
-
Probe: A probe capable of ¹⁹F detection.
-
Data Acquisition: Acquire standard 1D ¹⁹F NMR spectra.
-
Reference: Use an external reference standard such as trifluorotoluene.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to the -CF₃ group of the starting material and the product.
-
Integrate the signals to determine the relative concentrations of the fluorinated species over time.
-
| Compound | Typical ¹⁹F Chemical Shift (ppm) |
| 4-(Trifluoromethyl)benzoyl derivative | ~ -63 |
| This compound product | ~ -61 |
Table 2: Example ¹⁹F NMR chemical shifts for reaction monitoring.
In-situ FTIR Spectroscopy for Real-Time Kinetic Analysis
In-situ FTIR allows for the continuous monitoring of a reaction without the need for sampling, providing rich kinetic data.[2]
Experimental Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. The trifluoromethyl group imparts unique properties to molecules, such as enhanced metabolic stability and binding affinity, making its efficient incorporation crucial.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two principal and well-established methods for the synthesis of this compound:
-
Amidation of 4-(Trifluoromethyl)benzoic Acid: This route involves the coupling of 4-(trifluoromethyl)benzoic acid with an ammonia source. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride, or by using coupling reagents to facilitate the direct reaction with ammonia or an ammonium salt.[2][3]
-
Partial Hydrolysis of 4-(Trifluoromethyl)benzonitrile: This method involves the controlled hydrolysis of the nitrile group to the corresponding primary amide.[4][5] Careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid.[4]
Q2: I'm seeing a low yield in my reaction starting from 4-(trifluoromethyl)benzoic acid. What are the likely causes?
A2: Low yields in this synthesis can stem from several factors. Incomplete conversion of the starting material is a common issue, which could be due to inefficient activation of the carboxylic acid, insufficient reaction time, or suboptimal temperature.[6][7] Side reactions, such as the formation of byproducts from the coupling reagent, can also consume starting materials and reduce the yield of the desired product.[6] Additionally, losses during the workup and purification steps can significantly impact the final isolated yield.[6][7]
Q3: Is the trifluoromethyl group stable during the synthesis?
A3: The trifluoromethyl group is generally stable under many reaction conditions. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, which would lead to the formation of the corresponding carboxylic acid.[8][9][10] It is crucial to select reaction conditions that are compatible with the stability of the CF3 group to avoid this unwanted side reaction.
Q4: How do I choose the right amide coupling reagent for my synthesis?
A4: The choice of coupling reagent depends on several factors, including the scale of your reaction, the reactivity of your starting materials, and cost considerations. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11][12] For more challenging couplings, phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be more effective, although they are also more expensive.[2][13] The selection of the coupling reagent and any additives should be optimized for each specific substrate.[2][3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Scenario 1: Synthesis from 4-(Trifluoromethyl)benzoic Acid via Acyl Chloride
This classic two-step approach first involves the conversion of the carboxylic acid to 4-(trifluoromethyl)benzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.
Problem: Low overall yield and presence of unreacted 4-(trifluoromethyl)benzoic acid in the final product.
-
Possible Cause 1: Incomplete formation of the acyl chloride.
-
Troubleshooting: Ensure that the chlorinating agent (e.g., SOCl₂) is fresh and used in sufficient excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[14] Refluxing for an adequate amount of time is crucial for driving the reaction to completion. Monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can be beneficial.
-
-
Possible Cause 2: Hydrolysis of the acyl chloride during the amination step.
-
Troubleshooting: The addition of the acyl chloride to the ammonia solution should be done slowly and at a low temperature (e.g., in an ice bath) to control the exothermicity of the reaction.[14] Vigorous stirring is essential, especially in a biphasic system, to ensure efficient mixing and minimize the time the acyl chloride is in contact with water.[6]
-
Problem: Formation of a significant amount of a high-melting, insoluble white solid.
-
Possible Cause: Formation of the N,N-diacylated byproduct, bis(4-trifluoromethylbenzoyl)amine.
-
Troubleshooting: This side reaction is more likely to occur with a high local concentration of the acyl chloride.[7] Add the 4-(trifluoromethyl)benzoyl chloride solution dropwise to the ammonia solution with vigorous stirring. Using a slight excess of ammonia can also help to favor the formation of the primary amide.[7]
-
Scenario 2: Synthesis from 4-(Trifluoromethyl)benzoic Acid using Coupling Reagents
Direct amidation using coupling reagents avoids the need to isolate the acyl chloride.
Problem: Low conversion of the carboxylic acid to the amide.
-
Possible Cause 1: Ineffective activation of the carboxylic acid.
-
Troubleshooting: The choice of coupling reagent is critical. For this electron-deficient carboxylic acid, a more powerful activating agent like HATU may be necessary.[2][13] Ensure that the coupling reagent is of high purity and has been stored correctly. The reaction should be performed in an appropriate anhydrous aprotic solvent, such as DMF or DCM.[11]
-
-
Possible Cause 2: Acid-base neutralization.
-
Troubleshooting: The direct reaction between a carboxylic acid and an amine source can lead to salt formation, which is unreactive.[4][12] Coupling reagents are designed to prevent this.[12] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often required to scavenge the acid formed during the reaction and drive the equilibrium towards amide formation.[15]
-
Problem: Difficult purification due to byproducts from the coupling reagent.
-
Possible Cause: Formation of urea byproducts.
-
Troubleshooting: When using carbodiimide coupling reagents like DCC, the N,N'-dicyclohexylurea (DCU) byproduct is formed, which is often insoluble in common organic solvents and can be removed by filtration.[6] If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct can be removed during an aqueous workup.[6]
-
Scenario 3: Synthesis via Partial Hydrolysis of 4-(Trifluoromethyl)benzonitrile
This method can be high-yielding but requires careful control to avoid over-hydrolysis.
Problem: The major product isolated is 4-(trifluoromethyl)benzoic acid.
-
Possible Cause: Reaction conditions are too harsh.
-
Troubleshooting: The hydrolysis of the amide to the carboxylic acid is often faster than the hydrolysis of the nitrile to the amide under both acidic and basic conditions.[4] Therefore, it is crucial to carefully control the reaction time, temperature, and concentration of the acid or base.[4] Monitoring the reaction progress by techniques like TLC or GC-MS is highly recommended to stop the reaction once the desired amide is formed in maximum yield.
-
Problem: Incomplete conversion of the nitrile.
-
Possible Cause: Insufficient reaction time or temperature.
-
Troubleshooting: If the reaction is stopped too early, a significant amount of the starting nitrile will remain. A systematic optimization of the reaction time and temperature should be performed. For base-catalyzed hydrolysis, using a co-solvent like ethanol can improve the solubility of the starting material and facilitate the reaction.[16]
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(Trifluoromethyl)benzoic Acid via the Acyl Chloride
Step A: Synthesis of 4-(Trifluoromethyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.
Step B: Synthesis of this compound
-
Cool an aqueous solution of ammonia (excess) in a flask immersed in an ice-water bath.
-
Slowly add the crude 4-(trifluoromethyl)benzoyl chloride from Step A to the cold ammonia solution with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Protocol 2: Synthesis of this compound via Partial Hydrolysis of 4-(Trifluoromethyl)benzonitrile
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent mixture (e.g., ethanol and water).
-
Add a catalytic amount of a strong base (e.g., NaOH) or acid (e.g., H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting material has been consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Synthetic Route | Key Reagents | Common Byproducts | Typical Yield Range |
| From Acyl Chloride | 4-(Trifluoromethyl)benzoic acid, SOCl₂, NH₃ | 4-(Trifluoromethyl)benzoic acid, Bis(4-trifluoromethylbenzoyl)amine | 75-90% |
| Using Coupling Reagents | 4-(Trifluoromethyl)benzoic acid, EDC/DCC, NH₄Cl | Urea byproducts, Unreacted starting material | 60-85% |
| Nitrile Hydrolysis | 4-(Trifluoromethyl)benzonitrile, NaOH or H₂SO₄ | 4-(Trifluoromethyl)benzoic acid | 70-95% (with careful monitoring) |
Visualizing the Synthetic Pathways
Workflow for the Synthesis of this compound
Caption: Key synthetic routes to this compound.
References
- Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin.
- Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Freiberg, K. M. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- National Center for Biotechnology Information. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH.
- Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.
- ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a.
- National Center for Biotechnology Information. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- ACS Omega. Optimization of Automated Synthesis of Amide-Linked RNA.
- Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- ACS Publications. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles.
- ACS Publications. Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis.
- PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.
- Erowid. Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide.
- HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- PubChem. 4-(Trifluoromethyl)benzoic acid.
- Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
- PubMed. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling.
- IUCr Journals. Quantitative crystal structure analysis in trifluoromethyl- and cy- ano-substituted N-phenylbenzamides.
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Supporting Information. An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. jackwestin.com [jackwestin.com]
- 5. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 4-(Trifluoromethyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. The following question-and-answer guides provide in-depth technical insights, field-proven advice, and detailed protocols to ensure the successful synthesis of this critical compound.
Table of Contents
-
FAQs: Understanding and Mitigating Common Byproducts
-
Route 1: From 4-(Trifluoromethyl)benzoyl Chloride
-
Q1: I'm observing a significant amount of 4-(Trifluoromethyl)benzoic acid in my product. What's causing this and how can I prevent it?
-
Q2: My reaction with aqueous ammonia is leaving a significant amount of a water-soluble salt. What is it and is it a concern?
-
Q3: I've identified a higher molecular weight impurity that I suspect is a diacylated byproduct. How is this formed and how can I avoid it?
-
-
Route 2: From 4-(Trifluoromethyl)benzoic Acid using Coupling Reagents
-
Q4: I'm using DCC as a coupling reagent and have a persistent, insoluble white solid in my product. What is this byproduct and how do I remove it?
-
Q5: When using HBTU for amide coupling, I'm seeing an unexpected byproduct that has incorporated a tetramethylguanidinium group. Why does this happen?
-
-
Route 3: From 4-(Trifluoromethyl)benzonitrile
-
Q6: My hydrolysis of 4-(Trifluoromethyl)benzonitrile is producing the carboxylic acid instead of the desired amide. How can I control the reaction to favor the amide?
-
-
-
Troubleshooting Guides
-
Troubleshooting Low Yield and Purity
-
-
Experimental Protocols
-
Protocol 1: Synthesis of this compound from 4-(Trifluoromethyl)benzoyl Chloride
-
Protocol 2: Purification of this compound by Recrystallization
-
-
References
FAQs: Understanding and Mitigating Common Byproducts
This section addresses the formation of specific byproducts encountered during the most common synthetic routes to this compound.
Route 1: From 4-(Trifluoromethyl)benzoyl Chloride
This is a prevalent method due to the high reactivity of the acyl chloride. However, this reactivity can also lead to several common byproducts.
Answer:
The presence of 4-(Trifluoromethyl)benzoic acid is almost always due to the hydrolysis of the starting material, 4-(Trifluoromethyl)benzoyl chloride.[1][2] This starting material is highly sensitive to moisture.
Causality:
-
Moisture in Reaction Environment: Trace amounts of water in your solvent, on your glassware, or in the starting amine solution will readily react with the benzoyl chloride to form the corresponding carboxylic acid.[3]
-
Degradation of Starting Material: 4-(Trifluoromethyl)benzoyl chloride can degrade upon storage, especially if not kept under anhydrous conditions, leading to pre-existing benzoic acid impurity.[2]
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Quality: Use a fresh bottle of 4-(Trifluoromethyl)benzoyl chloride or distill the reagent immediately before use to remove any hydrolyzed impurities.[2]
-
Temperature Control: The reaction with ammonia or an amine is exothermic.[2] Controlling the temperature with an ice bath can help minimize side reactions.
Caption: Hydrolysis of 4-(Trifluoromethyl)benzoyl Chloride.
Answer:
When using ammonia as the amine source, a common byproduct is ammonium chloride (NH₄Cl).[1] This is formed from the reaction of ammonia with the hydrochloric acid (HCl) generated during the amidation reaction.
Causality:
The reaction of 4-(Trifluoromethyl)benzoyl chloride with ammonia produces one equivalent of HCl for every equivalent of amide formed. The excess ammonia in the reaction mixture acts as a base to neutralize this HCl, forming ammonium chloride.
Is it a concern?
Generally, ammonium chloride is not a major concern for product purity as it is highly soluble in water and can be easily removed during the aqueous workup and filtration of the solid product. However, its presence is a good indicator that the reaction has proceeded.
Troubleshooting and Prevention:
-
Washing: Thoroughly washing the crude product with cold water during filtration is usually sufficient to remove this salt.[1]
Answer:
This byproduct is likely N-(4-(trifluoromethyl)benzoyl)-4-(trifluoromethyl)benzamide. It forms when the initially produced this compound is acylated by a second molecule of 4-(Trifluoromethyl)benzoyl chloride.[1][3]
Causality:
The nitrogen atom of the newly formed amide is still nucleophilic, although less so than the starting amine. Under certain conditions, it can attack another molecule of the highly reactive acyl chloride.
Troubleshooting and Prevention:
-
Control Stoichiometry: Avoid using a large excess of 4-(Trifluoromethyl)benzoyl chloride. It is often preferable to use a slight excess of the amine to ensure the complete consumption of the acyl chloride.[3]
-
Slow Addition of Reagents: Add the 4-(Trifluoromethyl)benzoyl chloride slowly and with vigorous stirring to the amine solution. This helps to maintain a low concentration of the acylating agent and disfavors the second acylation.[3]
-
Temperature Control: Lowering the reaction temperature can help to reduce the rate of this side reaction.
Route 2: From 4-(Trifluoromethyl)benzoic Acid using Coupling Reagents
Directly coupling a carboxylic acid with an amine requires an activating agent, or "coupling reagent." These reagents can introduce their own set of byproducts.
Answer:
The insoluble white solid is dicyclohexylurea (DCU), a common byproduct of reactions using dicyclohexylcarbodiimide (DCC) as a coupling reagent.[4][5]
Causality:
DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide bond, and in the process, DCC is converted to the highly insoluble DCU.[5]
Removal:
-
Filtration: DCU is insoluble in most common organic solvents. The primary method for its removal is filtration of the reaction mixture.[4][6]
-
Solvent Choice: Choosing a solvent in which your desired product is soluble but DCU is not can simplify the filtration process.
Caption: Formation of DCU byproduct in DCC coupling.
Answer:
This side reaction is a known issue with uronium-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The tetramethyluronium moiety of HBTU can be transferred to the nucleophilic amine starting material, forming a guanidinium byproduct.[5][7]
Causality:
This side reaction is more likely to occur if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[5] The amine can directly attack the HBTU reagent instead of the activated carboxylic acid.
Troubleshooting and Prevention:
-
Order of Addition: Pre-activate the carboxylic acid with HBTU before adding the amine. This allows the formation of the active ester and reduces the concentration of free HBTU available to react with the amine.
-
Stoichiometry: Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid.[4]
Route 3: From 4-(Trifluoromethyl)benzonitrile
The hydrolysis of a nitrile to a primary amide is a common synthetic route. However, over-hydrolysis can be a problem.
Answer:
The formation of 4-(Trifluoromethyl)benzoic acid is due to the complete hydrolysis of the nitrile group. The desired product, this compound, is an intermediate in this process. Controlling the reaction conditions is key to stopping the reaction at the amide stage.[8]
Causality:
Both acid- and base-catalyzed hydrolysis of nitriles proceed through the corresponding amide. Harsh reaction conditions, such as high temperatures, prolonged reaction times, or high concentrations of acid or base, will promote the further hydrolysis of the amide to the carboxylic acid.
Troubleshooting and Prevention:
-
Milder Conditions: Use milder reaction conditions. For example, in base-catalyzed hydrolysis, using a stoichiometric amount of base rather than a large excess can help. Some procedures utilize reagents like potassium hydroxide in ethanol with a controlled amount of water.[8]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting nitrile has been consumed but before significant amounts of the carboxylic acid have formed.
-
Enzymatic Hydrolysis: Consider using a nitrilase enzyme, which can offer high selectivity for the conversion of nitriles to carboxylic acids, but careful selection of the enzyme and conditions might favor amide formation.[9]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Product Yield | Incomplete reaction | - Increase reaction time. - Adjust stoichiometry (e.g., use a slight excess of the amine). - Ensure adequate mixing, especially in biphasic reactions.[6] |
| Hydrolysis of starting materials (e.g., acyl chloride) | - Use anhydrous solvents and glassware.[2] - Perform the reaction under an inert atmosphere. | |
| Product loss during workup and purification | - Optimize extraction procedures. - During recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.[1][10] | |
| Presence of Multiple Impurities | Side reactions due to harsh conditions | - Control the reaction temperature, often by using an ice bath.[2] - Add reactive reagents (e.g., acyl chlorides) slowly and with vigorous stirring.[3] |
| Poor quality of starting materials | - Use freshly distilled or purified reagents.[6] | |
| Byproducts from coupling reagents | - For DCC, ensure complete removal of DCU by filtration.[4] - For water-soluble byproducts from reagents like EDC, perform thorough aqueous extractions.[4] | |
| Difficulty with Purification | Product and impurities have similar polarities | - If column chromatography is ineffective, try recrystallization from a different solvent system.[6] Hot water is often a good starting point for benzamides.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-(Trifluoromethyl)benzoyl Chloride
This protocol is based on the Schotten-Baumann reaction conditions, which are effective for this transformation.[2]
Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Concentrated aqueous ammonia (approx. 28-30%)
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, place 20 mL of concentrated aqueous ammonia in a 100 mL Erlenmeyer flask.
-
Cool the flask in an ice bath.
-
Slowly, and in small portions, add 2.0 mL of 4-(Trifluoromethyl)benzoyl chloride to the cold ammonia solution with continuous and vigorous swirling. The reaction is exothermic and a white precipitate will form.
-
After the addition is complete, continue to swirl the mixture in the ice bath for an additional 10-15 minutes.
-
Collect the white precipitate of crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any ammonium chloride.
-
Allow the product to air dry on the filter paper by drawing air through the funnel for at least 20 minutes.
-
The crude product can be further purified by recrystallization.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general procedure for the purification of the crude product obtained from the synthesis. Hot water is often a suitable solvent for the recrystallization of benzamides.[1]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture on a hot plate with stirring until the water boils and the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained. Avoid adding excess solvent.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals of pure this compound should form.
-
To maximize crystal formation, place the flask in an ice bath for about 15-20 minutes.
-
Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Dry the crystals thoroughly.
References
- Frontier, A. (2026). How to Purify by Crystallization. University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.
- BenchChem. (2025). troubleshooting common issues in benzamide synthesis.
- BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- University of Rochester, Department of Chemistry. (n.d.).
- CUNY. (n.d.).
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- UCLA Chem 14D. (n.d.).
- Agilent. (n.d.). PHARMACEUTICAL IMPURITY ANALYSIS SOLUTIONS.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- National Institute of Standards and Technology. (2021). ANALYTICAL METHOD SUMMARIES.
- PubMed. (n.d.).
- Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- MacMillan, J. H. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7.
- PubMed Central. (2021).
- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. server.ccl.net [server.ccl.net]
- 9. researchgate.net [researchgate.net]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)benzamide
Welcome to the technical support center for the purification of crude 4-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common issues encountered during the purification of this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Understanding the Compound and Common Impurities
This compound is a white solid chemical compound used as a building block in organic synthesis.[1] Its purification is crucial as impurities can significantly impact the yield and purity of subsequent reactions. Common impurities often stem from the starting materials or side reactions during its synthesis.
Potential Impurities:
-
4-(Trifluoromethyl)benzoic acid: Arises from the hydrolysis of the starting material, 4-(trifluoromethyl)benzoyl chloride, or the product amide itself under certain conditions.[2][3]
-
Unreacted starting materials: Depending on the synthetic route, this could include 4-(trifluoromethyl)benzoyl chloride or 4-(trifluoromethyl)benzonitrile.
-
Side-products: Formation of N-substituted or di-acylated impurities can occur, especially if the reaction stoichiometry is not carefully controlled.[3]
A fundamental understanding of the acidic, basic, or neutral nature of your target compound and its impurities is the first step in designing an effective purification strategy.[4][5] this compound is a neutral compound. This characteristic is pivotal for its separation from acidic or basic impurities.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization Issues
Q1: My this compound won't crystallize out of solution, even after cooling.
A1: This is a common issue that can be resolved by several techniques:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent level.[6] This creates a rough surface that can initiate crystal formation.
-
Seeding: If you have a small amount of pure product, add a single crystal to the cooled solution. This "seed" will act as a template for further crystallization.
-
Solvent Evaporation: If the solution is too dilute, slowly evaporate some of the solvent and then try cooling again. Be cautious not to evaporate too much, as this can cause the product to "crash out" as an amorphous solid rather than forming pure crystals.[7]
-
Re-evaluate Your Solvent System: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Experiment with a mixed solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
Q2: The recrystallized product is colored, but I expected a white solid.
A2: Colored impurities are common and can often be removed:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.
-
Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[7] It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the filter funnel.
Acid-Base Extraction Problems
Q3: I performed an acid-base extraction to remove 4-(trifluoromethyl)benzoic acid, but my final product is still acidic.
A3: This indicates an incomplete extraction. Here's how to troubleshoot:
-
Insufficient Base: Ensure you are using a sufficient amount of a suitable base (e.g., 10% sodium bicarbonate or sodium hydroxide solution) to fully deprotonate the acidic impurity.[4][8]
-
Inadequate Mixing: During the extraction, the two layers must be thoroughly mixed to ensure the base has a chance to react with the acid. Shake the separatory funnel vigorously, remembering to vent frequently to release any pressure buildup.
-
Multiple Extractions: A single extraction may not be sufficient. It is often more effective to perform two or three extractions with smaller volumes of the basic solution rather than one large extraction.[9]
Q4: After the acid-base extraction and solvent removal, my yield is very low.
A4: Low yield after an extraction can be due to several factors:
-
Product Solubility in the Aqueous Layer: While this compound is generally not very soluble in water, some loss can occur.[1] Washing the combined aqueous layers with a small amount of the organic solvent can help to recover some of the dissolved product.
-
Emulsion Formation: An emulsion is a suspension of one liquid within another, which can make layer separation difficult. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Premature Product Precipitation: If the organic solvent is too concentrated, the product may precipitate at the interface of the two layers. Diluting the organic layer slightly can prevent this.
Chromatography Challenges
Q5: I'm trying to purify my compound using column chromatography, but I'm not getting good separation.
A5: Column chromatography can be an effective purification method if optimized correctly.[10]
-
Solvent System Selection: The choice of the mobile phase (eluent) is critical. Use Thin Layer Chromatography (TLC) to identify a solvent system that gives your product an Rf value of approximately 0.3-0.5 and provides good separation from impurities.[11] A common starting point for amides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[11][12]
-
Column Packing: A poorly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly and without any air bubbles.
-
Overloading the Column: Loading too much crude product onto the column will result in broad, overlapping bands. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
III. Step-by-Step Experimental Protocols
Protocol 1: Purification by Recrystallization
This is often the most straightforward method for purifying solid organic compounds.[12]
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[7] Good candidates for this compound include ethanol, methanol, acetone, or mixtures of solvents like ethanol/water.[12]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen boiling solvent to your crude product to just dissolve it.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.[7]
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for removing acidic or basic impurities from a neutral compound.[5]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is soluble, such as dichloromethane or ethyl acetate.[14]
-
Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and add a 10% aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this washing step two more times.[4][8]
-
Neutralization and Water Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[9]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified product.
IV. Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly soluble[1] | Slightly soluble |
| Ethanol | Soluble | Very soluble |
| Acetone | Soluble | Very soluble |
| Dichloromethane | Soluble | Very soluble |
| Hexane | Insoluble | Sparingly soluble |
This table provides a general guide. Experimental verification is always recommended.
V. Visualizations
Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization process.
Workflow for Acid-Base Extraction
Caption: A diagram showing the process of removing acidic impurities via acid-base extraction.
VI. Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[16] In case of contact, wash the affected area thoroughly with soap and water.[15] If inhaled, move to fresh air.[15] Always consult the Safety Data Sheet (SDS) for the specific compounds and solvents you are using before beginning any experimental work.
VII. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bionity.com. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Thieme. (2024). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synthesis, 56(09), 1438-1448.
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Acid-Base Extraction and Purification. Retrieved from [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. 100, 113–135.
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Reddit. (2016). Column Chromatography: Amides. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. 142(21), 9579–9585.
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
-
Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Retrieved from
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Retrieved from
-
Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide. Retrieved from
-
National Institutes of Health. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]
-
IUCr Journals. (n.d.). Quantitative crystal structure analysis in trifluoromethyl- and cy- ano-substituted N-phenylbenzamides. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Acid-base_extraction [bionity.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. scribd.com [scribd.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synquestlabs.com [synquestlabs.com]
- 16. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(Trifluoromethyl)benzamide Reactions: A Technical Support Guide
Welcome to the technical support center for 4-(Trifluoromethyl)benzamide reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound, with a focus on temperature optimization.
Q1: What is the primary challenge when directly reacting 4-(trifluoromethyl)benzoic acid with an amine to form this compound?
A1: The primary challenge is an acid-base reaction that competes with the desired amidation. Carboxylic acids are acidic, and amines are basic; when mixed, they readily form an ammonium carboxylate salt.[1][2][3] This salt formation is typically a rapid and thermodynamically favorable process at room temperature. To drive the reaction towards amide formation, this salt must be dehydrated, which usually requires high temperatures (often >150 °C) to remove water.[3][4] However, such high temperatures can lead to side reactions and degradation of sensitive substrates. The hydroxyl group (–OH) of the carboxylic acid is a poor leaving group, making direct nucleophilic attack by the amine inefficient without activation.[1]
Q2: How does temperature generally affect the rate of amide bond formation?
A2: Generally, increasing the temperature increases the rate of most chemical reactions, including amide bond formation.[5] For direct amidation reactions that proceed through a high-energy tetrahedral intermediate, higher temperatures provide the necessary activation energy to overcome this barrier.[3] In studies of peptide bond formation, it has been observed that increasing the temperature from room temperature to 50-60 °C can lead to a higher rate of amide bond formation.[5] However, it is crucial to balance reaction rate with the potential for side reactions, such as epimerization in chiral compounds or decomposition, which also accelerate at higher temperatures.[5]
Q3: What is the role of a coupling reagent, and how does it impact the optimal reaction temperature?
A3: Coupling reagents are used to activate the carboxylic acid, converting the poor hydroxyl leaving group into a better one.[1][2] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][6] This intermediate is then readily attacked by the amine nucleophile to form the amide.
By using a coupling reagent, the high activation energy of the direct amidation is bypassed, allowing the reaction to proceed efficiently at much lower temperatures, often ranging from 0 °C to room temperature (20-25 °C).[2][6][7] This is a key advantage for substrates that are sensitive to heat.
Section 2: Troubleshooting Guide for this compound Synthesis
This section is formatted to address specific problems you may encounter in the lab.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Incomplete Reaction | Strategy: Increase reaction time and/or moderately increase the temperature. Monitor reaction progress by TLC or LC-MS.[8] Rationale: Amide formation can be slow, especially with sterically hindered or electronically deactivated starting materials. Increasing the kinetic energy of the system by heating can help overcome the activation barrier. However, be cautious as excessive heat can promote side reactions.[5] |
| Ineffective Carboxylic Acid Activation | Strategy: If using a coupling reagent (e.g., EDC, DCC), ensure it is fresh and added under anhydrous conditions. Consider adding an auxiliary coupling agent like 1-hydroxybenzotriazole (HOBt) or HATU.[6][9] Rationale: Coupling reagents are often moisture-sensitive. HOBt and its derivatives react with the activated intermediate to form an active ester, which is less prone to side reactions and often more reactive towards the amine.[9] |
| Amine Protonation | Strategy: If starting from 4-(trifluoromethyl)benzoyl chloride, ensure at least two equivalents of the amine or one equivalent of amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used.[2][6] Rationale: The reaction of an acyl chloride with an amine generates one equivalent of HCl.[2] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this HCl. |
| Poor Quality of Starting Materials | Strategy: Use freshly purified reagents. Ensure the amine is free of moisture, which can hydrolyze activated intermediates or the acyl chloride.[10] Rationale: Contaminants can interfere with the reaction. Water is particularly problematic as it can compete with the amine as a nucleophile, leading to the hydrolysis of the activated carboxylic acid back to its starting form. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Formation of N,N'-dicyclohexylurea (DCU) | Strategy: If using DCC as a coupling reagent, this byproduct is expected. DCU is poorly soluble in most organic solvents and can often be removed by filtration.[10] Rationale: DCC is consumed in the reaction to form the urea byproduct. Switching to a water-soluble carbodiimide like EDC allows for the corresponding urea byproduct to be removed with an aqueous wash.[6][10] |
| Side Reactions from High Temperature | Strategy: If using a high-temperature direct amidation method, try lowering the temperature and extending the reaction time. Alternatively, switch to a lower-temperature method using a coupling reagent or by first converting the carboxylic acid to an acyl chloride.[3][6] Rationale: High temperatures can cause decomposition of starting materials or products, or promote unwanted side reactions. The trifluoromethyl group on the benzamide is generally stable, but other functional groups on the amine partner may not be.[11] |
| Formation of Diacylated Amine | Strategy: This can occur if the newly formed this compound is deprotonated and reacts with another molecule of the activated carboxylic acid or acyl chloride. Use a controlled stoichiometry and add the activating agent or acyl chloride slowly to the amine solution.[12] Rationale: Slow addition maintains a low concentration of the acylating agent, which disfavors a second acylation reaction. Running the reaction at a lower temperature can also help control the rate of this side reaction.[12] |
Section 3: Experimental Protocols & Visual Workflows
Protocol 1: Synthesis via an Acyl Chloride at Low Temperature
This method is suitable for heat-sensitive substrates and generally provides high yields.
Step 1: Formation of 4-(Trifluoromethyl)benzoyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-(trifluoromethyl)benzoic acid (1.0 eq) with thionyl chloride (SOCl₂) (1.5 - 2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-2 hours, or until gas evolution ceases.
-
Remove the excess SOCl₂ under reduced pressure to yield the crude 4-(trifluoromethyl)benzoyl chloride, which can often be used directly in the next step.
Step 2: Amidation
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a separate flask.
-
Cool the amine solution to 0 °C using an ice bath.[7]
-
Slowly add a solution of the crude 4-(trifluoromethyl)benzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours.[6]
-
Monitor the reaction by TLC. Upon completion, proceed with an aqueous workup to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Caption: Workflow for low-temperature synthesis of this compound.
Protocol 2: Synthesis using a Coupling Reagent (EDC)
This one-pot method avoids the need to isolate the acyl chloride and is performed under mild conditions.
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq), the desired amine (1.0-1.1 eq), and a coupling additive such as HOBt (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 eq) portion-wise to the cooled solution.[6]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours.[6]
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove byproducts and unreacted materials.[6]
Caption: One-pot amidation workflow using EDC coupling reagent.
References
- The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.RSC Publishing.
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.Organic Syntheses.
- This compound 1891-90-3 wiki.Guidechem.
- Synthesis of Amides.Organic Chemistry - Jack Westin.
- Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Whether the formation of amide bonds in protein is effected by temperature?
- Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth.NIH.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?Chemistry Stack Exchange.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- troubleshooting common issues in benzamide synthesis.Benchchem.
- How to overcome common problems in Benzamide synthesis?Benchchem.
- Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.Benchchem.
- dealing with byproduct form
- Coupling Reagents.Aapptec Peptides.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 4-(Trifluoromethyl)benzamide during reaction
Welcome to the technical support resource for 4-(Trifluoromethyl)benzamide. This center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful application of this reagent in your experiments.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter that lead to the decomposition of this compound during a reaction.
Question 1: My reaction is showing poor yield and the formation of 4-(trifluoromethyl)benzoic acid. What is causing the decomposition of my benzamide?
Answer:
The primary cause of this compound decomposition during a reaction is hydrolysis of the amide bond, which leads to the formation of 4-(trifluoromethyl)benzoic acid and ammonia (or an ammonium salt). This process can be catalyzed by either acidic or basic conditions.[1] The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
Causality Explained:
-
Under Basic Conditions: Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the carboxylate and ammonia.[2][3] This is often the more aggressive pathway for hydrolysis.
-
Under Acidic Conditions: The carbonyl oxygen is first protonated by an acid, which further increases the electrophilicity of the carbonyl carbon.[4] Water, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the C-N bond, forming the carboxylic acid and an ammonium ion.[1][4]
To mitigate this, it is crucial to control the pH of your reaction mixture.
Workflow for Preventing Hydrolysis
Caption: Workflow to prevent hydrolysis of this compound.
Question 2: How can I minimize amide hydrolysis during an aqueous workup?
Answer:
Aqueous workups are a common point where unwanted hydrolysis can occur due to prolonged exposure to acidic or basic conditions. To prevent this, a carefully planned and executed workup procedure is essential.
Recommended Mild Workup Protocol:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C. This will significantly slow the rate of hydrolysis.
-
Neutralization: If your reaction was conducted under acidic or basic conditions, neutralize it to a pH of approximately 7-8.
-
For acidic reactions, use a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH, as they can promote base-catalyzed hydrolysis.[5]
-
For basic reactions, use a cold, dilute solution of a mild acid like ammonium chloride (NH₄Cl) or a dilute solution of a strong acid like HCl, adding it dropwise with vigorous stirring to avoid localized areas of high acidity.
-
-
Extraction: Promptly extract the product into a suitable organic solvent.
-
Washing: Wash the organic layer with cold, saturated aqueous sodium chloride (brine).[5] This helps to remove residual water and break up any emulsions that may have formed.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). It is crucial to keep the water bath temperature low (typically below 40 °C) to prevent hydrolysis of any remaining amide in the presence of trace impurities.[5]
Question 3: I am attempting a coupling reaction with this compound, but I am observing significant side products. What reaction conditions should I consider?
Answer:
The choice of coupling reagents and reaction conditions is critical to prevent side reactions and decomposition of this compound. The trifluoromethyl group can influence the reactivity of the molecule.
Key Considerations for Coupling Reactions:
-
Catalyst Selection: For amide bond formation, various catalytic methods have been developed that can be more efficient and milder than traditional stoichiometric coupling reagents.[6][7]
-
Arylboronic acids have emerged as effective organocatalysts for amidation.[6]
-
Transition metal catalysts can also be employed for amide bond formation.
-
-
Stoichiometric Coupling Reagents: If using traditional coupling reagents like carbodiimides (e.g., EDC, DCC), it's important to control the reaction temperature and stoichiometry to minimize side reactions.[7]
-
Solvent Choice: Use anhydrous solvents to minimize the risk of hydrolysis.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of decomposition.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q: What are the optimal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a dry environment at room temperature.[8] To prevent the uptake of atmospheric moisture, which can lead to hydrolysis over time, consider storing it in a desiccator.
Reactivity and Stability
Q: Is this compound stable to strong oxidizing agents?
A: No, this compound is incompatible with strong oxidizing agents.[9] Contact with these reagents should be avoided.
Q: What are the hazardous decomposition products of this compound?
A: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[9]
Q: How does the trifluoromethyl group affect the properties of the amide?
A: The trifluoromethyl group is a strong electron-withdrawing group. This has several effects:
-
It increases the acidity of the N-H protons compared to benzamide.
-
It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent hydrolysis.[10]
-
It can influence the molecular conformation and crystal packing of the molecule.
Reaction Parameters
Q: What is the recommended pH range to maintain the stability of this compound in solution?
A: Based on the general principles of amide stability, a neutral pH range of approximately 6 to 8 is recommended to minimize both acid and base-catalyzed hydrolysis.[11][12]
Q: Are there any specific buffer systems you recommend for reactions involving this compound?
A: Phosphate-based buffers are a good choice for maintaining a stable pH in the neutral range. For example, a sodium phosphate buffer can be prepared to cover a pH range of 5.8-8.0.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container, room temperature, desiccator | Prevents uptake of atmospheric moisture to minimize hydrolysis.[8] |
| Reaction pH | 6 - 8 | Minimizes both acid and base-catalyzed hydrolysis.[11][12] |
| Workup Temperature | 0 - 5 °C | Slows the rate of hydrolysis during aqueous workup.[5] |
| Incompatible Reagents | Strong oxidizing agents | To prevent hazardous reactions.[9] |
Decomposition Mechanisms
Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
References
- Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
- Diness, F., Bjerrum, N. J., & Begtrup, M. (2012). Synthesis and stability of strongly acidic benzamide derivatives.
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
- PUROCHEM. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]
- Geocities. Hydrolysis of Benzamide. [Link]
- Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. [Link]
- Chang, J., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- NIST. This compound. NIST Chemistry WebBook. [Link]
- Principles of Drug Action 1, Spring 2005, Amides. Amides. [Link]
- Chem-Supply. MSDS of 2-Fluoro-4-(trifluoromethyl)benzamide. [Link]
- ResearchGate. Catalytic amide bond forming methods. [Link]
- ResearchGate.
- YouTube. mechanism of amide hydrolysis. [Link]
- Chemguide. the hydrolysis of amides. [Link]
- National Institutes of Health. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
- National Institutes of Health. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]
- ResearchGate.
- Reddit. How to prevent the acid hydrolysis of an amide?. [Link]
- Google Patents.
- ACS Publications. Organic Letters Ahead of Print. [Link]
- ResearchGate. Reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. geocities.ws [geocities.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 1891-90-3 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. carbodiimide.com [carbodiimide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Trifluoromethyl)benzamide Reactions with Strong Bases
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 4-(Trifluoromethyl)benzamide. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions of this compound with strong bases. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries regarding the reactivity of this compound in the presence of strong bases.
Q1: What are the primary side reactions to be aware of when treating this compound with a strong base?
When this compound is subjected to strongly basic conditions, several competing reaction pathways can be initiated. The primary side reactions of concern are:
-
Hydrolysis: The amide functional group can be hydrolyzed to the corresponding carboxylate, 4-(trifluoromethyl)benzoate, upon treatment with aqueous strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures.
-
Hofmann Rearrangement: In the presence of a halogen (e.g., bromine) and a strong base, this compound, as a primary amide, can undergo the Hofmann rearrangement to produce 4-(trifluoromethyl)aniline.[1][2][3] This reaction involves the loss of the carbonyl carbon.
-
Directed ortho-Metalation (DoM): With very strong, non-nucleophilic bases, particularly organolithium reagents like n-butyllithium or sec-butyllithium, deprotonation can occur at the aromatic ring position ortho to the amide group.[4][5] This can lead to subsequent reactions if electrophiles are present.
-
Deprotonation of the Amide N-H: The initial and most common event in the presence of a strong base is the deprotonation of the amide nitrogen.[6][7] While this is a necessary step for reactions like the Hofmann rearrangement, the resulting anion can also participate in other undesired pathways.
Q2: How stable is the trifluoromethyl group to strong bases?
The trifluoromethyl (CF₃) group is generally considered to be chemically robust and stable under many reaction conditions, including exposure to strong bases.[8][9] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. However, under forcing conditions (e.g., very high temperatures and highly concentrated, strong bases), hydrolysis of the CF₃ group to a carboxylic acid can occur, though this is typically a much slower process than amide hydrolysis.[10]
Q3: Can I selectively achieve one reaction over the others?
Yes, selectivity is highly dependent on the choice of base, solvent, temperature, and the presence of other reagents. For instance:
-
For hydrolysis , aqueous hydroxide bases and heat are typically employed.
-
For the Hofmann rearrangement , the key reagents are a halogen (Br₂) and a hydroxide base.[1][2]
-
For directed ortho-metalation , anhydrous conditions and an organolithium base at low temperatures are essential.[4][5]
Careful control of these parameters is crucial for directing the reaction toward the desired product.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low yield of the desired product with the formation of 4-(trifluoromethyl)benzoic acid.
Probable Cause: This indicates that hydrolysis of the amide is a significant competing side reaction. This is common when using aqueous bases, especially with prolonged reaction times or at elevated temperatures.
Solutions:
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at a lower temperature to disfavor the hydrolysis pathway, which typically has a higher activation energy.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to a satisfactory level.
-
Use a Non-Aqueous Base/Solvent System: If the desired reaction allows, switch to a non-aqueous system. For example, if attempting a reaction that does not require water, using a base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous solvent like THF can prevent hydrolysis.
-
Experimental Protocol: Minimizing Hydrolysis in a Base-Mediated Reaction
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound to a flame-dried flask containing a magnetic stir bar.
-
Solvent: Add anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C or a lower temperature as required by the specific reaction.
-
Base Addition: Slowly add the non-aqueous strong base (e.g., NaH, LDA) portion-wise or dropwise.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Quenching: Once the reaction is complete, quench it at low temperature by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride).
Problem 2: Formation of 4-(trifluoromethyl)aniline when it is not the intended product.
Probable Cause: The formation of 4-(trifluoromethyl)aniline is characteristic of the Hofmann rearrangement.[1][2][3] This can occur if a halogen (bromine, chlorine) or a source of hypohalite is present in the reaction mixture along with a strong base.
Solutions:
-
Purify Reagents: Ensure that all reagents and solvents are free from halogen contaminants.
-
Avoid Hypohalite-Forming Conditions: Be cautious when using certain reagents in combination with strong bases. For example, some oxidizing agents in the presence of halides can generate hypohalites in situ.
-
Choose an Alternative Synthetic Route: If the desired transformation is incompatible with the stability of the primary amide under these conditions, consider protecting the amide or using a different starting material.
Problem 3: A complex mixture of products is obtained when using an organolithium base.
Probable Cause: When using a strong organolithium base like n-BuLi, multiple reaction pathways can compete, including nucleophilic addition to the carbonyl group, deprotonation of the amide N-H, and directed ortho-metalation.
Solutions:
-
Control the Stoichiometry of the Base: Use a precise amount of the organolithium reagent. Typically, two equivalents are needed for ortho-metalation of a primary amide: one to deprotonate the N-H and the second to deprotonate the ortho-position.
-
Optimize the Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled ortho-metalation and suppress side reactions.[5]
-
Use a Hindered Base: Consider using a more sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), which are less likely to act as nucleophiles.[5]
Data Summary: Base Selection and Reaction Outcomes
| Base | Typical Conditions | Primary Outcome | Potential Side Reactions |
| NaOH / KOH (aq) | H₂O, Heat | Hydrolysis | - |
| Br₂ / NaOH | H₂O, 0 °C to rt | Hofmann Rearrangement | Hydrolysis |
| n-BuLi / s-BuLi | Anhydrous THF, -78 °C | Directed ortho-Metalation | Nucleophilic addition, Polymerization |
| LDA / LiTMP | Anhydrous THF, -78 °C | Directed ortho-Metalation | - |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.
Diagram 1: Competing Pathways of this compound with Strong Bases
Caption: A logical workflow for troubleshooting side reactions.
References
- N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups.
- Directed (ortho) Metallation.University of Rochester, Chemistry Department.[Link]
- Bamberger rearrangement.Wikipedia.[Link]
- Metalation of a 3,5-Dichloro-Tertiary Benzamide.
- Trifluoromethyl
- Bamberger Rearrangement.Scribd.[Link]
- Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of-[4][5][12]Benzotriazin-4(3 H)-ones with DABAL-Me3.PubMed.[Link]
- Bamberger rearrangement.Wikiwand.[Link]
- Bamberger Rearrangement.
- The ortho lithiation of tertiary benzamides.The Journal of Organic Chemistry.[Link]
- Trifluoromethyl group.Wikipedia.[Link]
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.The Royal Society of Chemistry.[Link]
- Synthesis and stability of strongly acidic benzamide derivatives.Beilstein Journal of Organic Chemistry.[Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.PubMed Central.[Link]
- Superelectrophiles and the effects of trifluoromethyl substituents.PubMed Central.[Link]
- Deprotonation: Unveiling the Chemistry Behind It.Assay Genie.[Link]
- PROTONATION OF THE AMIDE GROUP: I. THE BASICITIES OF SUBSTITUTED BENZAMIDES.Canadian Science Publishing.[Link]
- Preparation of trifluoromethylanilines.
- HOFMANN REARRANGEMENT.PHARMD GURU.[Link]
- Hofmann rearrangement.Wikipedia.[Link]
- Hofmann rearrangement.chemeurope.com.[Link]
- Bamberger rearrangement: Basic concept and reaction mechanism.YouTube.[Link]
- PROTONATION OF THE AMIDE GROUP: I. THE BASICITIES OF SUBSTITUTED BENZAMIDES.Canadian Science Publishing.[Link]
- Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethyl
- Benzamide hydrolysis in strong acids : The last word.Semantic Scholar.[Link]
- Benzamide hydrolysis in strong acids — The last word.
- LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes.Thieme.[Link]
- Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines.YouTube.[Link]
- This compound.NIST WebBook.[Link]
- This compound.PubChem.[Link]
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.PubMed Central.[Link]
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzamide.PubChem.[Link]
- This compound.NIST WebBook.[Link]
- This compound.NIST WebBook.[Link]
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann_rearrangement [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. assaygenie.com [assaygenie.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Selection for 4-(Trifluoromethyl)benzamide Coupling Reactions
Here is a technical support center for catalyst selection in 4-(trifluoromethyl)benzamide coupling reactions.
Welcome to the technical support guide for coupling reactions involving this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C-N and C-C bonds with this challenging substrate. The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electronic properties of the benzamide, necessitating careful selection of catalytic systems to achieve high efficiency and yield.[1][2]
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) - Catalyst & Reaction Design
This section addresses the fundamental principles behind selecting the right components for your coupling reaction. Understanding the "why" is the first step toward successful and reproducible results.
Q1: Why is this compound considered a challenging coupling partner?
A: The primary challenge stems from the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. This effect deactivates the aryl system, making the crucial oxidative addition step in the catalytic cycle more difficult, especially when starting from an aryl chloride.[1][2] Conversely, this same electronic effect makes the final reductive elimination step (the product-forming step) more favorable. A successful catalyst system must be active enough to overcome the high activation barrier of oxidative addition while remaining stable throughout the reaction.
Q2: I need to perform a C-N coupling (Buchwald-Hartwig Amination). What class of catalyst should I start with?
A: For Buchwald-Hartwig amination reactions, palladium-based catalysts are the industry standard.[3][4] The key to success lies in the choice of ligand. You should start with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands promote both the oxidative addition and the critical C-N reductive elimination step.[2][4]
Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are highly recommended.[5] These are air-stable complexes that reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results than using separate palladium sources (like Pd(OAc)₂ or Pd₂(dba)₃) and ligands.[5]
Q3: Which specific ligand is best for coupling 4-(trifluoromethyl)benzoyl halides/triflates with amines?
A: There is no single "magic" ligand, and the optimal choice can depend on the amine coupling partner. However, an excellent starting point is XPhos or its related family members (e.g., SPhos).
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is a robust, general-purpose ligand known for its high activity with electron-deficient aryl halides.[1] It effectively balances steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
BrettPhos: This ligand is particularly effective for coupling hindered primary amines.
-
Josiphos or tBuXPhos: These can be effective for particularly challenging couplings or when other ligands fail.
Screening a small set of ligands is often a prudent strategy in methods development.[5][6]
Q4: I need to perform a C-C coupling (Suzuki-Miyaura Reaction). What are the key considerations?
A: Similar to C-N coupling, palladium catalysts with bulky, electron-rich phosphine ligands are the preferred choice. For Suzuki-Miyaura reactions, catalyst systems based on ligands like SPhos and XPhos are excellent starting points, especially when using aryl chlorides.[6][7]
A critical issue in Suzuki couplings, particularly with electron-deficient partners, is protodeborylation of the boronic acid.[8][9] This is a side reaction where the boronic acid is cleaved by a proton source (like water) before it can participate in the catalytic cycle. To mitigate this:
-
Base Selection: Use a moderately strong but non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) is often a better choice than aqueous potassium carbonate (K₂CO₃), which can introduce excess water and hydroxide, promoting protodeborylation.[1][6]
-
Solvent: Using a non-protic solvent like toluene or dioxane can be beneficial. Sometimes a mixture of a polar aprotic solvent and a small amount of water is necessary for the base to function effectively.[1]
Part 2: Troubleshooting Guide - Diagnosing & Solving Common Problems
This section is designed to help you solve specific issues you may encounter during your experiments.
Q1: My reaction is stalled or shows very low conversion. What should I do?
A: This is the most common issue. A systematic approach is key.
-
Verify Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure your amine or boronic acid is pure, your solvent is anhydrous (if required), and your base is fresh and dry.[5]
-
Check Catalyst Generation & Stability: If you are not using a precatalyst, the generation of the active Pd(0) species might be inefficient.[5] Consider switching to a G3/G4 precatalyst. Catalyst decomposition can also occur, often indicated by the formation of palladium black. This can be caused by temperatures being too high or the ligand being unable to stabilize the catalytic species.
-
Increase Catalyst Loading: As a simple first step, try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
-
Re-evaluate Your Base: The base is critical. If you are using a weak base like K₂CO₃, it might not be strong enough. Conversely, a very strong base like NaOtBu might be causing substrate or product degradation. For Buchwald-Hartwig, Cs₂CO₃ or K₃PO₄ are often robust choices.[10]
Troubleshooting Flowchart for Low Reaction Conversion
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Q2: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this side product?
A: Hydrodehalogenation is often a result of a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates with your aryl halide. This can be exacerbated by:
-
Certain Bases: Bases like NaOtBu can sometimes promote pathways leading to Pd-H formation. Consider switching to a carbonate or phosphate base.[11]
-
Ligand Choice: A bulky ligand that promotes rapid reductive elimination of the desired product can outcompete the hydrodehalogenation pathway. If you are using a less bulky ligand, switching to XPhos or a similar ligand may help.
Q3: My Suzuki reaction is clean but gives low yields, and I recover my boronic acid. What is the likely cause?
A: This points to an issue with the transmetalation step. The likely cause is insufficient activation of the boronic acid by the base.
-
Base/Solvent System: The base must be soluble enough to interact with the boronic acid. If you are using K₃PO₄ in a completely anhydrous solvent like toluene, it may not be effective. Adding a small amount of water (e.g., a 10:1 Toluene:H₂O mixture) or switching to a more polar solvent like THF or 1,4-dioxane can facilitate this process.[1][12]
-
Boronic Acid vs. Boronate Ester: Potassium trifluoroborate salts or boronic acid pinacol esters (Bpin) are often more stable towards protodeborylation than the corresponding boronic acids and can be excellent alternatives.[13][14]
Part 3: Data Tables & Recommended Starting Conditions
Use these tables as a starting point for your reaction optimization. Conditions are based on coupling a 4-(trifluoromethyl)aryl bromide. Aryl chlorides may require more active catalysts (e.g., tBuXPhos) or higher temperatures.
Table 1: Starting Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Recommended Catalyst System | Base (equivalents) | Solvent | Temperature (°C) |
| Primary Aliphatic Amine | XPhos Pd G3 (2 mol%) | NaOtBu (1.2 eq) | Toluene | 100-110 |
| Secondary Aliphatic Amine | XPhos Pd G3 (2 mol%) | NaOtBu (1.2 eq) | Toluene | 100-110 |
| Aniline (Aryl Amine) | BrettPhos Pd G3 (2 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane | 110 |
| Ammonia Equivalent | BrettPhos Pd G3 (2 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane | 110 |
Table 2: Starting Conditions for Suzuki-Miyaura Coupling
| Boron Reagent | Recommended Catalyst System | Base (equivalents) | Solvent | Temperature (°C) |
| Arylboronic Acid | SPhos Pd G3 (2 mol%) | K₃PO₄ (2.0 eq) | Dioxane / H₂O (10:1) | 100 |
| Heteroarylboronic Acid | XPhos Pd G3 (2 mol%) | K₃PO₄ (2.0 eq) | t-BuOH / H₂O (3:1) | 90 |
| Potassium Aryltrifluoroborate | XPhos Pd G3 (2 mol%) | K₂CO₃ (3.0 eq) | THF / H₂O (3:1) | 80 |
Part 4: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of 4-bromo-N-methyl-benzamide with benzylamine as a representative example.
Materials:
-
4-bromo-N-methyl-benzamide (1.0 mmol, 1.0 eq)
-
Benzylamine (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vial Preparation: In a glovebox, add the 4-bromo-N-methyl-benzamide, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial.
-
Reagent Addition: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox. Add the anhydrous toluene via syringe, followed by the benzylamine.
-
Inert Atmosphere: Briefly sparge the reaction mixture with argon or nitrogen for 5 minutes to ensure all oxygen is removed.
-
Reaction: Place the vial in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots. Reaction times are typically 4-24 hours.[15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Catalytic Cycle Diagram
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[2][3]
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
- Dennis, J. M., et al. "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." Journal of the American Chemical Society, 2018.
- Michael, F. E., & Cochran, B. M. "Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope." PMC - NIH.
- Wikipedia. Buchwald–Hartwig amination.
- Niwa, T., et al. "Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction." Nature Catalysis, 2021.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- Cadwallader, D., et al. "Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes." Organic Letters, 2023.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Ren, P., et al. "Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides." PMC - NIH.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
- Fier, P. S., & Hartwig, J. F. "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society, 2015.
- Luo, W., et al. "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates." PMC.
- La-Venia, A., et al. Strategies Towards Challenging Fluorination Reactions.
- ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. 2025.
- Reddit. How to approach choosing reaction conditions for Suzuki?. 2024.
- Butters, M., et al. "Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride." SciSpace, 2010.
- ResearchGate. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride | Request PDF.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
- Hadei, N., et al. "Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base." New Journal of Chemistry, 2007.
- Maji, B., et al. "Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines." PMC - NIH, 2023.
- Royal Society of Chemistry. Cross coupling reactions in organic synthesis themed issue. 2011.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
- ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions?. 2019.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Trifluoromethyl)benzamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 4-(Trifluoromethyl)benzamide. This resource is designed for researchers and drug development professionals who encounter challenges during the experimental workup and purification phases. Instead of a generic protocol, we offer a dynamic troubleshooting guide and a comprehensive set of FAQs grounded in practical laboratory experience. Our goal is to explain the causality behind each step, empowering you to make informed decisions to optimize your yield and purity.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses the most common issues encountered after the initial reaction is complete. Each solution is based on fundamental chemical principles to ensure a robust and reproducible workup.
Question: My final yield is disappointingly low. Where could my product have gone?
Answer: Low yield is a frequent issue that can often be traced to losses during the workup and isolation phases rather than an incomplete reaction.
-
Cause 1: Inefficient Extraction & pH Issues. this compound, while primarily organic-soluble, possesses an amide group that can engage in hydrogen bonding. If the aqueous layer is not sufficiently saturated with salt (brine), or if an excessive volume of water is used, a non-trivial amount of product can remain in the aqueous phase.
-
Cause 2: Premature Precipitation. If the reaction mixture is concentrated too much before extraction, the product might precipitate out along with inorganic salts, getting trapped and discarded.
-
Cause 3: Loss During Recrystallization. Using an excessive volume of the recrystallization solvent is a primary culprit for low recovery.[1] The goal is to create a saturated solution at high temperature, and any solvent beyond that point will keep your product dissolved even upon cooling.[2]
Strategic Solutions:
-
Optimize Extraction: Before discarding any aqueous layers, perform a "back-extraction" by washing them one more time with a fresh portion of your organic solvent (e.g., ethyl acetate). This can recover a significant amount of dissolved product.
-
Use Brine: Always use a brine (saturated NaCl solution) wash as the final aqueous wash. This increases the polarity of the aqueous layer, "salting out" the organic product and driving it into the organic phase, while also helping to break emulsions.[3]
-
Mind Your Recrystallization: Add the hot recrystallization solvent portion-wise, just until all the solid dissolves and no more.[4] If you accidentally add too much, carefully evaporate some solvent to re-establish a saturated solution. After cooling, ensure you cool the flask in an ice bath to maximize precipitation before filtration.[5]
Question: My final product is contaminated with a white, acidic solid. What is it and how do I remove it?
Answer: This is the classic signature of contamination by 4-(trifluoromethyl)benzoic acid, especially if your synthesis starts from 4-(trifluoromethyl)benzoyl chloride.
-
Causality: The starting acyl chloride is highly reactive and susceptible to hydrolysis. Any trace moisture in your reaction setup or the introduction of the aqueous workup solution will convert unreacted acyl chloride into the corresponding carboxylic acid.[6][7] This acid is often insoluble in the organic solvent and co-precipitates with your desired amide.
Strategic Solution: The Bicarbonate Wash
-
During the liquid-liquid extraction, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][6]
-
Mechanism: The basic bicarbonate solution will deprotonate the acidic 4-(trifluoromethyl)benzoic acid, forming the highly water-soluble sodium 4-(trifluoromethyl)benzoate salt. This salt will partition exclusively into the aqueous layer, leaving the neutral this compound product in the organic phase.
-
Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently. The acid-base neutralization generates carbon dioxide gas, which can cause a dangerous pressure buildup.[8]
Question: I've formed a persistent emulsion during my extraction that won't separate. What should I do?
Answer: Emulsions are stable suspensions of immiscible liquids that can halt a workup procedure. They are typically caused by the presence of fine particulate matter or surfactant-like byproducts at the aqueous-organic interface.
Strategic Solutions:
-
Add Brine: This is the first and most effective solution. Adding a significant volume of saturated NaCl solution increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion and force the layers to separate.[8]
-
Let it Stand: Patience can be a virtue. Allowing the separatory funnel to sit undisturbed for 10-30 minutes can sometimes lead to separation.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filter Through Celite®: As a last resort, pass the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can break up the fine particles causing the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for purifying the final product?
A1: Recrystallization is the gold standard for purifying solid organic compounds like this compound.[5][9] The key is to select a solvent or solvent system in which the amide has high solubility at elevated temperatures but low solubility at room temperature or in an ice bath.[2] This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.
Q2: How do I select the right solvent for extraction and recrystallization?
A2: These are two different tasks requiring different solvent properties.
-
For Extraction: You need a water-immiscible solvent that readily dissolves your product. Ethyl acetate and dichloromethane (DCM) are common choices. Ethyl acetate is generally preferred for its lower toxicity and environmental impact.
-
For Recrystallization: The ideal solvent dissolves the product poorly at room temperature but well when hot.[2] You may need to screen a few solvents. Common choices include ethanol, isopropanol, or a solvent pair like ethyl acetate/hexanes, where the product is soluble in ethyl acetate and insoluble in hexanes.
| Solvent | Use | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | Extraction | 77.1 | Good general-purpose solvent, less dense than water. |
| Dichloromethane | Extraction | 39.6 | Can dissolve many compounds, but is denser than water. |
| Toluene | Recrystallization | 110.6 | Good for higher-melting solids. |
| Ethanol/Water | Recrystallization | Variable | A common solvent pair for moderately polar compounds. |
| Hexanes | Recrystallization (Anti-solvent) | ~69 | Used to induce precipitation from a more polar solvent. |
Q3: My synthesis involves the hydrolysis of 4-(trifluoromethyl)benzonitrile. What specific workup steps are important?
A3: When hydrolyzing the nitrile, the reaction is often conducted under basic (e.g., KOH/ethanol) or acidic conditions at high temperatures.[10]
-
Post-Reaction Neutralization: The first step is to carefully cool the reaction mixture and neutralize it. If you used a strong base like KOH, you will need to add acid (e.g., HCl) until the pH is neutral. This will precipitate the crude amide.[10]
-
Filtration and Washing: The precipitated solid can be collected by vacuum filtration. It is crucial to wash the filter cake thoroughly with cold water to remove any inorganic salts (like KCl) formed during neutralization.[10][11] The product can then be dried and further purified by recrystallization.
Standardized Workup Protocol (Example: From Acyl Chloride)
This protocol outlines a robust workup procedure following the reaction of 4-(trifluoromethyl)benzoyl chloride with an amine (e.g., ammonia or a primary amine) in a solvent like dichloromethane (DCM).
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction flask in an ice bath. Slowly add deionized water to quench any remaining 4-(trifluoromethyl)benzoyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add more water and DCM if needed to ensure clear separation of the organic and aqueous layers.
-
Acidic Wash (Optional): If a tertiary amine base (like triethylamine) was used, wash the organic layer with dilute HCl (e.g., 1M solution). This will protonate the excess amine base, making it water-soluble and removing it into the aqueous phase.
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently. This step is critical for removing the 4-(trifluoromethyl)benzoic acid impurity.[3][6]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.[3]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude solid this compound.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., an ethanol/water or ethyl acetate/hexanes mixture).
Visualized Workflow: From Reaction to Pure Product
The following diagram illustrates the logical flow of the workup and purification process, including key decision points for troubleshooting.
Caption: Workflow for the workup and purification of this compound.
References
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- MDPI. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- University of California, Irvine. (n.d.). Recrystallization.
- Supporting Information. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA.
- Chang, B. et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- MacMillan, J. H. & Labes, M. M. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- IUCr Journals. (n.d.). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides.
- National Institutes of Health. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids.
- ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- National Institutes of Health. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.
- University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
- Organic Chemistry Lab Technique. (2017). Recrystallization.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- PubChem. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. server.ccl.net [server.ccl.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-(Trifluoromethyl)benzamide
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying synthetic products. The purification of 4-(Trifluoromethyl)benzamide, while seemingly straightforward, presents common challenges that can impact yield and purity. This guide is structured to address these specific issues in a practical, question-and-answer format, moving from common problems to more advanced troubleshooting. We will explore the causality behind each step, ensuring you not only follow a protocol but understand the chemistry that makes it effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude this compound?
A1: The impurity profile of your crude product is almost entirely dependent on your synthetic route. However, for common amide synthesis protocols, you can anticipate the following:
-
Unreacted Starting Materials: The most prevalent impurity is often the carboxylic acid precursor, 4-(Trifluoromethyl)benzoic acid .[1] If your synthesis started from the nitrile, you might have residual 4-(Trifluoromethyl)benzonitrile .[2][3]
-
Reagents and Catalysts: Unconsumed coupling agents or residual base (e.g., triethylamine) used during the reaction can contaminate the product.
-
Side-Reaction Products: Depending on the reaction conditions, side products can form. For instance, overly harsh conditions could lead to hydrolysis of the product back to the carboxylic acid.
Q2: My crude product tests acidic, and I suspect unreacted 4-(Trifluoromethyl)benzoic acid. How do I remove it?
A2: This is the most common purification challenge for this compound. The ideal method is an acid-base extraction . The principle here is to exploit the difference in acidity between your neutral amide product and the acidic carboxylic acid impurity.[4]
By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[5] This salt migrates to the aqueous layer, while your neutral amide product remains in the organic layer. A mild base is crucial to prevent the hydrolysis of the desired amide bond.[6] This technique provides a simple and highly effective separation before proceeding to final purification steps like recrystallization.[7]
Q3: I've tried recrystallization, but my product is still not pure. What should I do next?
A3: If recrystallization fails to yield a product of sufficient purity, it usually indicates the presence of impurities with solubility properties very similar to your product. In this scenario, silica gel column chromatography is the next logical step.[8]
Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[9] By carefully selecting a solvent system (eluent), you can encourage your product to move down the column at a different rate than the persistent impurities, allowing for their separation and collection in different fractions.
Q4: How do I choose the best solvent for recrystallizing my this compound?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[10] For aromatic amides, common and effective solvents include ethanol, acetone, or acetonitrile.[11] A mixture of solvents, such as ethyl acetate and hexanes, can also be effective; the product is dissolved in a good solvent (ethyl acetate) and then a poor solvent (hexanes) is slowly added to induce crystallization.[12]
The key is empirical testing: start with a small amount of your crude product and test its solubility in a few candidate solvents to find the one that provides a high recovery of pure crystals upon cooling.[10]
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A multi-pronged approach is always best for confirming purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing precise percentages of the main component and any impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR will confirm the structure of the amide, while ¹⁹F NMR is extremely sensitive to any fluorine-containing impurities, which are common in this synthesis.[14]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting range. The melting point of the common precursor, 4-(Trifluoromethyl)benzoic acid, is 219-220 °C.
The following table summarizes the strengths and weaknesses of each technique.
| Parameter | HPLC-UV[13] | NMR Spectroscopy[14] | Gas Chromatography (GC)[13] |
| Primary Use | Quantitative Purity | Structural Confirmation & Impurity ID | Analysis of Volatile Impurities |
| Strengths | High Precision, High Sensitivity, Robust | Excellent for structural elucidation, Can quantify with internal standard | Very high resolution for volatile compounds |
| Limitations | Requires method development, Destructive | Lower sensitivity than HPLC for minor impurities | Compound must be volatile and thermally stable |
Troubleshooting and Purification Protocols
Guide 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic impurities, primarily unreacted 4-(Trifluoromethyl)benzoic acid.
Experimental Protocol
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.
-
Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The organic layer contains your neutral amide product, and the aqueous layer contains the deprotonated acidic impurity.[15]
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water from the organic solvent.[7]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified, neutral product ready for recrystallization.
Caption: Workflow for removing acidic impurities via extraction.
Guide 2: Purification by Recrystallization
This protocol is used to obtain a highly crystalline, pure final product after major impurities have been removed.
Experimental Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent system (see FAQ Q4).
-
Dissolution: Place the crude or extracted product in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[16] This creates a saturated solution, which is critical for maximizing crystal recovery.
-
Hot Filtration (Optional): If insoluble impurities (like dust or the drying agent) are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.[10]
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[16] Rushing this step can trap impurities within the crystal lattice.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation and minimize the amount of product remaining in the solution.[10]
-
Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.[10]
-
Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass to air dry or place them in a vacuum oven.
Caption: Decision tree for selecting the optimal purification method.
References
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Wikipedia. (2023). Acid–base extraction.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder Department of Chemistry: [Link]
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry & Biochemistry: [Link]
- Levin, M. D., et al. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135.
- Roy, S., et al. (2022). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. IUCr Journals.
- Reddit. (2016). Column Chromatography: Amides.
- Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from University of Rochester Chemistry: [Link]
- Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.
- Boitsov, S., et al. (2002). 4-(Trifluoromethyl)benzonitrile. Acta Crystallographica Section C, 58(Pt 2), o66-o68.
- Venkatasai Life Sciences. (n.d.). 4-(Trifluoromethyl)benzonitrile.
- Jinma Pharma (Wuhan) Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Google Patents. (2020). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- He, L., et al. (n.d.). Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA.
- Chang, C., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. Acta Crystallographica Section E, 76(Pt 1), 70-76.
- PubChem. (n.d.). This compound.
- Google Patents. (2021). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(Trifluoromethyl)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. biotage.com [biotage.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. magritek.com [magritek.com]
- 16. youtube.com [youtube.com]
4-(Trifluoromethyl)benzamide stability and degradation pathways
Answering the user's request.## Technical Support Center: 4-(Trifluoromethyl)benzamide
Welcome to the technical support resource for this compound (CAS 1891-90-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Here, you will find practical troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and materials.
Introduction to this compound Stability
This compound is a synthetic building block valued for the introduction of the trifluoromethyl moiety in organic synthesis, particularly in pharmaceutical research[1]. While it is generally stable under standard ambient conditions, its stability can be compromised by exposure to harsh environmental factors such as aggressive pH, high temperatures, strong oxidants, and UV radiation[1][2]. The compound's structure features two key functional groups susceptible to degradation: the amide linkage and the trifluoromethyl group. Understanding the conditions that trigger degradation and the resulting pathways is crucial for accurate experimental design, analytical method development, and proper material handling.
Troubleshooting Guide
This section addresses specific issues you might encounter during your work, providing explanations of the underlying chemistry and actionable protocols.
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/LC-MS)
Problem: You've prepared a solution of this compound for your experiment. Upon analysis, you observe one or more unexpected peaks that were not present in the initial analysis of the solid material.
Primary Suspected Cause: The compound has started to degrade in solution due to hydrolysis, photolytic effects from ambient light, or reaction with an incompatible solvent or additive. The robust carbon-fluorine bonds in the -CF3 group make it quite stable, but the amide bond is a common site for hydrolytic cleavage[3].
Recommended Action Plan: Perform a Forced Degradation Study
To identify the source of the impurity and confirm its identity, a forced degradation (or stress testing) study is the definitive approach. This involves intentionally exposing the compound to various stress conditions to generate potential degradation products in a controlled manner[4][5]. This process is essential for developing stability-indicating analytical methods.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 2: Forced Degradation of this compound
This protocol is designed to induce approximately 5-20% degradation, which is typically sufficient for method validation[6].
-
Preparation : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, then neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation :
-
Solid State : Place a few milligrams of the solid compound in an oven at 80°C for 48 hours[7]. Dissolve in the mobile phase for analysis.
-
Solution State : Heat 1 mL of the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation : Expose 1 mL of the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or LC-MS/MS method[8][9]. The primary degradation product from hydrolysis is expected to be 4-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The degradation of this compound primarily proceeds through three pathways: hydrolysis, photolysis, and thermal decomposition.
-
Hydrolysis : This is the most common degradation route in aqueous environments.
-
Amide Cleavage : Under either acidic or basic conditions, the amide bond can be hydrolyzed to form 4-(trifluoromethyl)benzoic acid and ammonia[3][6]. This is often the first and most significant degradation product observed in solution.
-
-CF3 Group Cleavage : Under more forceful basic conditions (e.g., using strong bases like LiO-t-Bu), the trifluoromethyl group itself can undergo formal hydrolysis to a carboxylic acid group, which would yield 4-carboxybenzamide [10]. This pathway is generally less common under typical experimental conditions.
-
-
Thermal Degradation : At elevated temperatures, the molecule will fragment. Decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and toxic hydrogen fluoride gas[2]. The degradation likely proceeds via C-C bond scission mechanisms[11].
-
Photodegradation : Exposure to high-energy light (e.g., UV) can induce degradation. While specific studies on this molecule are limited, related compounds show that photolysis can lead to bond cleavage, potentially breaking the amide bond or causing reactions involving the aromatic ring[12][13].
Caption: Major degradation pathways of this compound.
Q2: What are the ideal storage and handling conditions for this compound?
To ensure long-term stability and prevent degradation, adhere to the following storage and handling guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | The compound is stable at normal temperatures, but elevated temperatures can accelerate degradation[1][2]. |
| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture, which can initiate hydrolysis over long periods. |
| Light | Protect from direct sunlight and UV sources. | Prevents potential photodegradation. Amber vials or storage in a dark cabinet are recommended. |
| Incompatibilities | Avoid strong oxidizing agents. | Strong oxidizers are listed as a key incompatibility and can cause vigorous, potentially hazardous reactions[2]. |
| pH (Solutions) | Prepare fresh solutions. If storage is needed, use aprotic solvents or buffer at a neutral pH. | Avoids acid- or base-catalyzed hydrolysis, the most common degradation pathway in solution. |
Q3: Is this compound susceptible to microbial degradation?
Direct microbial degradation is expected to be challenging. The strong carbon-fluorine bonds and the electron-withdrawing nature of the -CF3 group make the molecule recalcitrant to many biological processes[14]. While some microbes can metabolize simpler benzoates, the trifluoromethyl group often halts the process, leading to the accumulation of partially degraded, persistent intermediates[12]. Therefore, do not assume this compound will be readily biodegraded in environmental or biological systems.
References
- Rh(III)
- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre
- Synthesis of trifluoromethyl-functionalized benzo[de][2][15]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing). (URL: [Link])
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC - NIH. (URL: [Link])
- Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed. (URL: [Link])
- This compound - the NIST WebBook. (URL: [Link])
- Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (URL: [Link])
- Forced Degradation Studies: Regulatory Considerations and Implement
- Chemical Properties of this compound (CAS 1891-90-3) - Cheméo. (URL: [Link])
- Specificity, Forced Degradation Studies and Mass Balance Results - ResearchG
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. (URL: [Link])
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery | Journal of the American Chemical Society. (URL: [Link])
- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - NIH. (URL: [Link])
- Forced Degradation Studies - MedCrave online. (URL: [Link])
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (URL: [Link])
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
- This compound - the NIST WebBook. (URL: [Link])
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
- US20170129849A1 - Process for the preparation of 2-(trihalomethyl)
- This compound | C8H6F3NO | CID 74684 - PubChem. (URL: [Link])
- Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (URL: [Link])
- Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed. (URL: [Link])
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (URL: [Link])
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound(1891-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scale-Up of 4-(Trifluoromethyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to a larger, pilot, or manufacturing scale. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2] However, the synthesis of molecules containing this group, such as this compound, presents unique challenges, particularly during scale-up.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management. Our goal is to equip you with the knowledge to anticipate and solve common issues, ensuring a safe, efficient, and scalable manufacturing process.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, practical problems that may arise during the scale-up of this compound synthesis.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes and how can I fix it?
This is a common and multifaceted scale-up problem. The cause often depends on the synthetic route chosen. Let's break it down by the two most prevalent methods.
Route A: Amidation of 4-(Trifluoromethyl)benzoic acid
This route typically involves activating the carboxylic acid and then reacting it with an ammonia source.
-
Potential Cause 1: Inefficient Mixing and Mass Transfer. In the lab, a magnetic stir bar provides adequate agitation. In a large reactor, inefficient mixing can lead to localized "hot spots" or areas of high concentration, causing side reactions or incomplete conversion. The formation of thick slurries as the product precipitates can exacerbate this issue.
-
Recommended Solutions:
-
Agitator Optimization: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the reaction volume and viscosity. Baffles are critical to prevent vortexing and promote top-to-bottom turnover.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition pump. For reactions involving an activating agent like thionyl chloride, add it slowly to a solution of the carboxylic acid to maintain a manageable temperature and reaction rate.[3]
-
-
Potential Cause 2: Poor Temperature Control. Amide bond formation can be exothermic. A large reaction volume has a lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. An uncontrolled temperature rise can lead to byproduct formation and decomposition.
-
Recommended Solutions:
-
Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable temperature control unit.
-
Process Calorimetry: For multi-kilogram scale, perform reaction calorimetry (RC1) studies to understand the heat flow of the reaction and determine the maximum safe addition rate.
-
Dilution: Increasing the solvent volume can help moderate temperature changes, although this impacts throughput.
-
Route B: Hydrolysis of 4-(Trifluoromethyl)benzonitrile
This route involves the partial hydrolysis of a nitrile to an amide, typically under acidic or basic conditions.[4][5]
-
Potential Cause 1: Over-hydrolysis. The primary challenge with this route is stopping the reaction at the amide stage. The amide can further hydrolyze to the corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid.[6] This is often accelerated at higher temperatures or longer reaction times required for full conversion of the nitrile on a large scale.
-
Recommended Solutions:
-
Strict Reaction Monitoring: Implement in-process controls (IPCs) using HPLC to track the disappearance of the starting nitrile and the formation of both the desired amide and the undesired carboxylic acid.
-
Kinetic Control: Carefully control the reaction temperature and time. A lower temperature for a longer period may favor the amide. Once the optimal conversion is reached based on IPCs, quench the reaction immediately.
-
Catalyst Choice: The concentration and type of acid or base are critical. In concentrated sulfuric acid, the reaction mechanism and rate can change significantly.[6]
-
Q2: I am struggling with the purification of the final product. Recrystallization on a large scale is inefficient and gives a low recovery. What should I do?
Purification is a critical step where significant product loss can occur during scale-up.
-
Potential Cause 1: Inappropriate Solvent System. A solvent that works well for a 1-gram crystallization may not be suitable for 10 kilograms due to differences in cooling profiles, solubility curves, and handling logistics.
-
Recommended Solutions:
-
Solubility Profiling: Generate a solubility curve for this compound in several candidate solvents at different temperatures. An ideal solvent will show high solubility at an elevated temperature and low solubility at room temperature or below.
-
Mixed-Solvent Systems: Consider using a binary solvent system (e.g., Toluene/Heptane, Ethanol/Water). Dissolve the crude product in a "good" solvent at a higher temperature and then add a "poor" solvent (an anti-solvent) to induce crystallization. This can provide better control over crystal size and purity.
-
Seeding: Always use a small amount of pure product as seed crystals to induce crystallization. This helps control polymorphism and ensures a more consistent and filterable particle size.
-
-
Potential Cause 2: Impurity Profile. Certain impurities can act as crystallization inhibitors or get trapped in the crystal lattice, reducing final purity. The main impurity from the nitrile route, 4-(trifluoromethyl)benzoic acid, can be particularly troublesome.
-
Recommended Solutions:
-
Pre-Crystallization Cleanup: Before crystallization, perform a simple work-up to remove problematic impurities. If the carboxylic acid is present, an aqueous basic wash (e.g., with sodium bicarbonate solution) can extract it as its water-soluble salt.
-
Charcoal/Silica Gel Treatment: If colored impurities are present, a hot filtration through a pad of activated charcoal or silica gel can be effective.
-
Q3: The work-up of my reaction is difficult to manage at scale, especially when using thionyl chloride or other corrosive reagents.
Aqueous quenches and extractions that are simple in the lab can become major operational hurdles in large reactors.
-
Potential Cause: Off-gassing and Byproduct Handling. Quenching excess thionyl chloride (SOCl₂) with water is highly exothermic and releases large volumes of HCl and SO₂ gas. Handling solid byproducts like ammonium chloride can also be challenging.
-
Recommended Solutions:
-
Controlled Quench: Perform the quench by slowly adding the reaction mixture to the quench solution (e.g., cold water or a basic solution), not the other way around. This maintains the quench solution in excess and helps control the exotherm.
-
Gas Scrubbing: Ensure the reactor is vented to a caustic scrubber to neutralize toxic and corrosive off-gases like HCl and SO₂.
-
Byproduct Filtration: For solid byproducts like NH₄Cl, use a suitable filter for large-scale solids handling, such as a Nutsche filter dryer. Wash the filter cake thoroughly with an appropriate solvent to recover any trapped product.
-
Solvent Selection: Choose extraction solvents with a significant density difference from water, a low boiling point for easy removal, and a favorable safety profile (e.g., replacing dichloromethane with 2-methyltetrahydrofuran).
-
Visualizing the Scale-Up Workflow
A well-defined workflow is essential for a reproducible and safe process.
Caption: Generalized workflow for the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is best for a multi-kilogram scale?
There is no single "best" route; the choice involves a trade-off between cost, safety, and process robustness.
| Synthetic Route | Starting Material | Key Reagents | Pros for Scale-Up | Cons for Scale-Up |
| Amide Coupling | 4-(CF₃)benzoic acid | SOCl₂, Oxalyl Chloride, TiCl₄[7] | High yielding, well-understood chemistry. | Corrosive/toxic reagents, exotherm management, byproduct disposal. |
| Nitrile Hydrolysis | 4-(CF₃)benzonitrile | H₂SO₄ or NaOH | Cost-effective starting material, fewer reagents. | Risk of over-hydrolysis to acid, requires tight process control.[6][8] |
| Acid Chloride | 4-(CF₃)benzoyl chloride | NH₃ gas or NH₄OH | Very fast and high-yielding reaction. | Highly reactive/lachrymatory starting material, significant exotherm, NH₄Cl salt handling.[9][10] |
Recommendation: For initial scale-up where safety and control are paramount, the direct amidation of the carboxylic acid using a safer coupling agent might be preferred. For cost-driven manufacturing, the nitrile hydrolysis route is attractive but demands more rigorous process development and control.[8]
Q2: How stable is the trifluoromethyl (CF₃) group during synthesis?
The trifluoromethyl group is exceptionally robust. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group stable to a wide range of reaction conditions, including strong acids, bases, and many oxidizing/reducing agents.[1][11] This stability is a key reason for its prevalence in pharmaceuticals. However, under extreme thermal stress, decomposition can occur, potentially releasing hazardous gaseous hydrogen fluoride (HF).[12] Standard operating temperatures for this synthesis do not pose a risk to the CF₃ group's integrity.
Q3: What are the most critical safety considerations for this process?
Safety must be the primary consideration during scale-up.
Caption: Key safety pillars for process scale-up.
-
Chemical Hazards: Reagents like thionyl chloride and 4-(trifluoromethyl)benzoyl chloride are highly corrosive and release toxic fumes.[9][12] Always handle them in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.
-
Thermal Hazards: As discussed, the potential for a thermal runaway is a significant risk. Never run a large-scale reaction for the first time without understanding its thermal profile.
-
Pressure Hazards: Reactions that evolve gas (e.g., quenching SOCl₂) must be performed in reactors equipped with pressure relief systems and vented to a scrubber.
-
Product Handling: The final product, this compound, is classified as a skin and eye irritant.[13] Appropriate PPE should be worn during handling and packaging.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit r/chemistry.
- Poon, K. W. C., & Dudley, G. B. (2006). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 71(10), 3923–3927.
- Trifluoromethyl group. Wikipedia.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1083.
- Making Amides from Carboxylic Acids. Chemistry LibreTexts.
- Di Gioia, M. L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
- Hydrolysis of a nitrile compound to the corresponding... Chegg.com.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed.
- 4-(Trifluoromethyl)benzoic acid. PubChem.
- Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Process for the preparation of 2-(trihalomethyl) benzamide. Google Patents.
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung.
- Base Hydrolysis of Benzonitrile. YouTube.
- Process for the preparation of 2-(trihalomethyl) benzamide. Justia Patents.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Solved Hydrolysis of a nitrile compound to the corresponding | Chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 9. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 4-(Trifluoromethyl)benzamide Reactions by TLC and HPLC
Welcome to the technical support center for monitoring reactions involving 4-(Trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of chemical transformations involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter during your experiments.
I. Introduction to Monitoring this compound Reactions
This compound is a common building block in medicinal chemistry and materials science.[1] Its chemical structure, featuring an amide functional group and a trifluoromethyl substituent, imparts specific properties that can influence its reactivity and chromatographic behavior. Accurate monitoring of reactions involving this moiety is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity.
This guide will focus on two primary analytical techniques for reaction monitoring: TLC, a rapid and qualitative method, and HPLC, a more quantitative and high-resolution technique.
II. Thin-Layer Chromatography (TLC) Monitoring
TLC is an invaluable tool for the real-time, qualitative assessment of a reaction's progress.[2] It allows for the rapid visualization of the consumption of starting materials and the formation of products.
Experimental Workflow for TLC Monitoring
Caption: A generalized workflow for monitoring a reaction using TLC.
Frequently Asked Questions & Troubleshooting for TLC
Q1: How do I choose an appropriate solvent system for my TLC analysis of a this compound reaction?
A1: The choice of solvent system (eluent) is critical for achieving good separation. The polarity of the eluent should be adjusted so that the starting material and product have distinct Rf values, ideally between 0.2 and 0.8.
-
Starting Point: For many reactions involving aromatic amides, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc) is a good starting point.[2] Try a 4:1 or 1:1 mixture of hexane:EtOAc initially.
-
Adjusting Polarity:
-
If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., EtOAc).[3]
-
If all spots run to the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent.[3]
-
For highly polar compounds, consider using dichloromethane (DCM) with methanol (MeOH).[4]
-
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking can be caused by several factors:[5]
-
Sample Overloading: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting.[3]
-
Strongly Acidic or Basic Compounds: Amides can sometimes interact too strongly with the silica gel, which is slightly acidic. Adding a small amount of a modifier to your eluent can help. For basic compounds like amines or some amides, adding a few drops of triethylamine or ammonia to the eluent can improve spot shape.[3]
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
Q3: I can't see any spots on my TLC plate after development.
A3: This can be a frustrating issue with several potential causes:
-
UV Inactivity: While the aromatic ring in this compound should make it UV-active, your product or starting material might have a very low extinction coefficient at 254 nm.
-
Low Concentration: Your sample may be too dilute. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3]
-
Volatility: The compound may have evaporated from the plate. This is less likely with this compound but can be a factor with more volatile reactants or products.
-
Visualization Method: If UV light isn't working, try a chemical stain. A potassium permanganate (KMnO4) stain can be effective for many organic compounds.[3]
Q4: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
A4: When Rf values are very similar, it's difficult to monitor the reaction.[6]
-
Change Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent ratio can have a significant impact. You can also try a completely different solvent system, for example, DCM:MeOH instead of Hexane:EtOAc.
-
Use a Co-spot: A "co-spot" where you spot both the starting material and the reaction mixture in the same lane can help to resolve closely running spots. If the reaction is complete, you should see a single spot. If the reaction is in progress, you may see an elongated spot or two very close spots.[6]
| Problem | Potential Cause | Troubleshooting Solution |
| Spots are streaked | Sample overload; highly polar or acidic/basic compounds. | Dilute sample; add a modifier to the eluent (e.g., triethylamine for bases).[3] |
| No spots visible | Low concentration; compound not UV-active. | Concentrate sample; use a chemical stain (e.g., KMnO4).[3] |
| Rf values too similar | Inappropriate solvent system. | Change solvent system polarity; try a different solvent combination.[6] |
| Spots at baseline | Eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent.[3] |
| Spots at solvent front | Eluent is too polar. | Decrease the proportion of the polar solvent in the eluent.[3] |
III. High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a significant advantage over TLC in that it provides quantitative data, allowing you to determine the relative concentrations of reactants and products.[7] This is particularly important for kinetic studies and for determining reaction completion with a high degree of confidence.
Experimental Workflow for HPLC Monitoring
Caption: A standard workflow for monitoring a reaction using HPLC.
Frequently Asked Questions & Troubleshooting for HPLC
Q1: What is a good starting point for an HPLC method to monitor a this compound reaction?
A1: A reversed-phase HPLC method is generally a good choice for compounds like this compound.
-
Column: A C18 column is a versatile and common choice for reversed-phase chromatography.[8]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid (TFA) added to both phases, is a good starting point.[9] The acid helps to protonate silanol groups on the stationary phase and acidic analytes, leading to sharper peaks.
-
Detection: A UV detector set at a wavelength where your starting material and product have significant absorbance (e.g., 254 nm) is typically used.
Q2: My peaks are broad and tailing. What can I do to improve the peak shape?
A2: Poor peak shape can compromise resolution and quantification.[10]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or diluting your sample.[10]
-
Secondary Interactions: The amide or other functional groups in your molecules may be interacting with residual silanol groups on the silica-based stationary phase. Adding a small amount of an acid (like formic acid or TFA) to the mobile phase can suppress these interactions.
-
Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.[10]
Q3: I'm seeing inconsistent retention times in my HPLC runs.
A3: Retention time shifts can make it difficult to identify peaks and track the reaction's progress.[11]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention times.[10]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Temperature can affect retention times. Using a column oven to maintain a constant temperature can improve reproducibility.[10]
-
Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times. Check the pump for leaks or bubbles.[11]
Q4: I have a noisy or drifting baseline. What are the likely causes?
A4: A noisy baseline can interfere with the detection and integration of small peaks.[10]
-
Mobile Phase Contamination: Impurities in the solvents or inadequate degassing (leading to air bubbles) can cause baseline noise.[10] Use HPLC-grade solvents and degas your mobile phase before use.
-
Detector Issues: A failing lamp in the UV detector can cause baseline drift.
-
System Leaks: Leaks in the system can cause pressure fluctuations and a noisy baseline.[10]
| Problem | Potential Cause | Troubleshooting Solution |
| Broad or tailing peaks | Column overload; secondary interactions with stationary phase. | Inject less sample; add an acid modifier to the mobile phase.[10] |
| Inconsistent retention times | Inconsistent mobile phase; temperature fluctuations; pump issues. | Prepare mobile phase carefully; use a column oven; check the pump for leaks.[11] |
| Noisy or drifting baseline | Contaminated mobile phase; air bubbles; detector issues. | Use HPLC-grade solvents and degas; check the detector lamp.[10] |
| High backpressure | Blockage in the system (e.g., frit, column). | Filter samples; flush the system; replace the column if necessary.[11] |
IV. Conclusion
Effectively monitoring reactions involving this compound is essential for successful synthesis. By understanding the principles of TLC and HPLC and by being aware of common pitfalls and their solutions, researchers can confidently track the progress of their reactions, optimize conditions, and ultimately achieve their synthetic goals. This guide provides a foundation for troubleshooting common issues, but always remember to consult your instrument manuals and consider the specific chemistry of your reaction.
V. References
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
-
Chang, Y., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 234–241. [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]
-
Poirier, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485–11491. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Yan, C., et al. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Preprint]. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Midya, G. C., et al. (2024). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Synthesis, 56(09), 1438-1448. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
LCGC International. (2003, March 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention time differences of selected compounds from reference values.... Retrieved from [Link]
-
Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzamidoxime. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020, May 7). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for amide bond synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]
-
Supporting Information. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 3-fluoro-4-trifluoromethyl-N-decyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Retrieved from
-
EPA. (n.d.). Method-No. 01023 Report No. MR-06/187. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
-
CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
ChemRxiv. (n.d.). RepoRT: A comprehensive repository for small molecule retention times. Retrieved from [Link]
-
e-Thesis. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]
Sources
- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. chembam.com [chembam.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. labcompare.com [labcompare.com]
Technical Support Center: Navigating Moisture Sensitivity in 4-(Trifluoromethyl)benzamide Reactions
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzamide. This resource is designed to provide in-depth, practical solutions to the challenges posed by the moisture sensitivity of this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the integrity of your experimental outcomes.
I. Understanding the Challenge: The Role of Moisture
This compound is a stable, white crystalline solid under ambient, dry conditions.[1][2] However, in the presence of moisture, its amide group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of 4-(trifluoromethyl)benzoic acid and ammonia.[3][4] This unwanted side reaction can significantly reduce the yield of the desired product and introduce impurities that complicate purification.
The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, which can influence the reactivity of the amide bond. While amides are generally considered robust functional groups, the presence of moisture, especially at elevated temperatures or in the presence of catalysts, can promote this hydrolytic pathway.[5]
Mechanism of Hydrolysis
The diagram below illustrates the general mechanism for the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A1: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][6][7] For long-term storage, a desiccator or a glovebox with an inert atmosphere is recommended to minimize exposure to atmospheric moisture.[8]
Q2: What are the initial signs that my this compound has been compromised by moisture?
A2: A key indicator of hydrolysis is a change in the physical properties of the solid. You might observe a change in the melting point; pure this compound has a distinct melting point, and the presence of 4-(trifluoromethyl)benzoic acid as an impurity will likely lower and broaden this range.[9] Spectroscopic analysis, such as IR spectroscopy showing a broad O-H stretch characteristic of a carboxylic acid, can also confirm contamination.[9]
Q3: Can I use this compound in aqueous or protic solvents?
A3: It is generally not recommended to use this compound in aqueous or protic solvents without careful consideration of the reaction conditions. If the reaction requires a protic solvent, ensure the reaction is run at a controlled pH and temperature to minimize hydrolysis. In many cases, using anhydrous solvents is preferable.
Q4: My reaction with this compound is giving low yields. Could moisture be the culprit?
A4: Yes, moisture is a common cause of low yields in reactions involving amides.[9] Hydrolysis of the starting material reduces the amount of this compound available for the desired transformation. It's crucial to ensure all reagents, solvents, and glassware are rigorously dried.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered in reactions with this compound, with a focus on moisture-related issues.
| Symptom | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Low or no product yield | 1. Hydrolysis of starting material: Presence of water in reagents, solvents, or glassware.[9] 2. Incomplete reaction: Insufficient reaction time, incorrect temperature, or poor mixing.[9] | 1. Ensure anhydrous conditions: Use freshly distilled/dried solvents. Dry glassware in an oven (125°C overnight) or by flame-drying under an inert atmosphere.[10][11] Use a reliable drying agent for the reaction if compatible. 2. Optimize reaction parameters: Monitor the reaction progress using TLC or other analytical techniques. Adjust temperature and reaction time as needed. Ensure efficient stirring. |
| Presence of a major byproduct identified as 4-(trifluoromethyl)benzoic acid | Significant hydrolysis of this compound: This is a direct consequence of excess moisture in the reaction setup.[3] | Implement rigorous inert atmosphere techniques: Use a Schlenk line or a glovebox for highly sensitive reactions.[12][13] Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.[12][14] Use syringe techniques for transferring anhydrous solvents and reagents.[15][16][17] |
| Difficulty in product purification | Formation of polar impurities: The presence of 4-(trifluoromethyl)benzoic acid can complicate chromatographic purification due to its polarity. | Aqueous workup: Perform a basic aqueous wash (e.g., with a dilute solution of sodium bicarbonate) to remove the acidic byproduct, 4-(trifluoromethyl)benzoic acid, by converting it to its water-soluble salt. |
| Inconsistent reaction outcomes between batches | Variability in atmospheric moisture: Fluctuations in ambient humidity can affect the amount of water introduced into the reaction. | Standardize experimental setup: Consistently use anhydrous techniques regardless of the perceived ambient humidity. Document all procedures for handling moisture-sensitive reagents to ensure reproducibility. |
IV. Experimental Protocols: Best Practices for Anhydrous Reactions
To ensure the success of your reactions involving this compound, adherence to strict anhydrous techniques is paramount.
Protocol 1: Preparation of Glassware and Assembly of Reaction Apparatus
-
Clean all glassware thoroughly and dry in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[10][11]
-
Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen).[13]
-
Alternatively, flame-dry the assembled glassware under a vacuum and then backfill with an inert gas. Repeat this cycle three times to ensure the removal of adsorbed water and atmospheric gases.
-
Use septa to seal the reaction vessel, allowing for the introduction of reagents via syringe.[16]
Caption: Workflow for setting up a moisture-sensitive reaction.
Protocol 2: Handling and Transfer of Anhydrous Solvents and Reagents
-
Use commercially available anhydrous solvents, preferably those packaged under an inert atmosphere with a Sure/Seal™ cap.[11]
-
To withdraw a liquid reagent, use a clean, oven-dried syringe and needle.
-
First, flush the syringe with inert gas.[17]
-
Puncture the septum of the reagent bottle with the needle and draw a small amount of the inert gas from the headspace into the syringe.
-
Invert the syringe and expel the gas to create a small positive pressure of inert gas.
-
Insert the needle into the liquid and slowly withdraw the desired volume.
-
Withdraw a small amount of inert gas from the headspace into the syringe (a "gas buffer") before removing the needle from the bottle.[16][17] This prevents the liquid from dripping and reacting with air/moisture upon removal.
-
Quickly transfer the reagent to the reaction vessel by piercing the septum and delivering the liquid, followed by the gas buffer.
V. Data Presentation: Recommended Drying Agents
When the use of a drying agent within the reaction is necessary and compatible with the reaction chemistry, careful selection is crucial.
| Drying Agent | Chemical Formula | Properties | Typical Applications & Incompatibilities |
| Molecular Sieves (4Å) | (Na₂O)ₓ·(Al₂O₃)ᵧ·(SiO₂)₂·nH₂O | Porous aluminosilicates that trap water molecules. | Effective for drying a wide range of organic solvents. Generally inert but can be slightly basic. |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | Neutral, high-capacity drying agent. | Commonly used for pre-drying solutions during workup. Not suitable for achieving rigorously anhydrous conditions for highly sensitive reactions. |
| Magnesium Sulfate (anhydrous) | MgSO₄ | Slightly acidic, fast-acting, and high-capacity. | Good for drying ethereal and ester solvents. Avoid with acid-sensitive compounds. |
| Calcium Chloride (anhydrous) | CaCl₂ | Fast-acting and inexpensive. | Can form adducts with alcohols, amines, and some carbonyl compounds. |
Note: The choice of drying agent should always be made with consideration of its compatibility with the specific reagents and reaction conditions.
VI. Conclusion
Successfully managing the moisture sensitivity of this compound is achievable through a combination of understanding the underlying chemistry and implementing meticulous experimental techniques. By adopting the best practices outlined in this guide, researchers can minimize side reactions, improve yields, and ensure the reliability and reproducibility of their synthetic procedures.
References
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- YouTube. (2022, February 1). Inert Atmosphere.
- JoVE. (2023, April 30). Video: Preparation of Amides.
- YouTube. (2022, February 1). Inert Atmosphere, with no O2.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- ResearchGate. (n.d.). Influence of the nature and method of activation of the drying agent in an amidation reaction.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- YouTube. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides.
- Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
- GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 1891-90-3 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. geocities.ws [geocities.ws]
- 5. youtube.com [youtube.com]
- 6. This compound(1891-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. web.mit.edu [web.mit.edu]
- 12. fiveable.me [fiveable.me]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide for the Synthetic Chemist: 4-(Trifluoromethyl)benzamide vs. 4-Chlorobenzamide
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic campaign and the ultimate pharmacological profile of a target molecule. Substituted benzamides are a cornerstone of this process, acting as pivotal intermediates and key pharmacophores in a multitude of therapeutic agents.[1][2] Among the vast array of available benzamides, 4-(Trifluoromethyl)benzamide and 4-Chlorobenzamide emerge as two of the most frequently utilized synthons.
This guide provides an in-depth, objective comparison of these two reagents from the perspective of a synthetic chemist. We will dissect the nuances of their synthesis, explore the causal relationships between their electronic structures and chemical reactivity, and provide validated experimental protocols to support their practical application in the laboratory.
At a Glance: Core Physicochemical Properties
A foundational understanding begins with the fundamental properties of each compound. The data presented below, consolidated from authoritative sources, highlights the key physical differences that influence solvent selection, purification strategies, and reaction conditions.
| Property | This compound | 4-Chlorobenzamide | Source(s) |
| Molecular Formula | C₈H₆F₃NO | C₇H₆ClNO | [3][4] |
| Molecular Weight | 189.13 g/mol | 155.58 g/mol | [3][5] |
| CAS Number | 1891-90-3 | 619-56-7 | [3][6] |
| Appearance | White crystalline solid | White to off-white crystalline powder/solid | [1][7] |
| Melting Point | ~194 °C (Varies by source) | 172-181 °C | [1][3] |
| Solubility | Generally low in water; soluble in common organic solvents. | Low solubility in water; soluble in ethanol, acetone, and chloroform. | [7] |
The Decisive Factor: A Tale of Two Electron-Withdrawing Groups
The synthetic utility and reactivity of these two molecules are fundamentally dictated by the electronic properties of their para-substituents: the trifluoromethyl (-CF₃) group and the chloro (-Cl) group. Both are classified as electron-withdrawing groups (EWGs), which pull electron density away from the aromatic ring.[8][9] However, the magnitude and mechanism of this withdrawal differ significantly, leading to profound consequences for reactivity.
The chloro group exhibits a dual nature: it withdraws electron density through the sigma bond network via the inductive effect, but it can also donate electron density back into the pi-system of the ring through resonance. Overall, it acts as a deactivating group.
In stark contrast, the trifluoromethyl group is a powerful and purely inductive electron-withdrawing group.[10] The three highly electronegative fluorine atoms create a strong dipole, pulling electron density from the aromatic ring far more effectively than a single chlorine atom. This group does not participate in resonance donation, making it one of the strongest EWGs.
This electronic disparity directly impacts the electrophilicity of the carbonyl carbon, rendering the carbonyl of this compound significantly more susceptible to nucleophilic attack than that of 4-chlorobenzamide.[10]
Caption: Comparative electronic influence of -CF₃ and -Cl substituents.
Synthesis: A Comparative Workflow
The most efficient and common laboratory synthesis for both benzamides follows a congruent two-step pathway starting from their respective benzoic acid precursors.[6][11] This involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation.
Caption: Parallel two-step synthesis pathway for both target benzamides.
While the overall logic is identical, the choice of reagents and reaction conditions may be subtly adjusted based on the properties of the intermediates. The higher reactivity and cost of 4-(trifluoromethyl)benzoyl chloride often necessitate more careful control of the amidation step to maximize yield and minimize side reactions.
Experimental Protocol 1: Synthesis of 4-Chlorobenzamide
This protocol is based on well-established methods for the conversion of carboxylic acids to primary amides via an acyl chloride intermediate.
Step 1: Synthesis of 4-Chlorobenzoyl Chloride
-
Principle: The hydroxyl group of the carboxylic acid is substituted by a chloride using thionyl chloride (SOCl₂). The gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[11]
-
Materials:
-
4-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas trap
-
-
Methodology:
-
In a dry round-bottom flask under an inert atmosphere, suspend 4-chlorobenzoic acid (1.0 eq) in the chosen anhydrous solvent (e.g., toluene).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.[1][12]
-
Allow the mixture to cool to room temperature.
-
Remove the excess solvent and thionyl chloride under reduced pressure (vacuum distillation) to yield crude 4-chlorobenzoyl chloride, which can often be used directly in the next step.
-
Step 2: Synthesis of 4-Chlorobenzamide
-
Principle: The highly reactive 4-chlorobenzoyl chloride undergoes nucleophilic acyl substitution with ammonia to form the stable amide product.[11]
-
Materials:
-
4-Chlorobenzoyl chloride (from Step 1)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice bath
-
-
Methodology:
-
Dissolve the crude 4-chlorobenzoyl chloride (1.0 eq) in DCM in a clean flask.
-
Cool the flask in an ice bath to 0°C.
-
While stirring vigorously, slowly add concentrated ammonium hydroxide (1.2 - 2.0 eq) dropwise. A white precipitate of 4-chlorobenzamide will form immediately.[6][12]
-
Continue stirring the mixture at 0°C for an additional 15-30 minutes after the addition is complete.[12]
-
Allow the reaction to warm to room temperature and stir for another 1-2 hours to ensure full conversion.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid thoroughly with cold deionized water to remove ammonium salts.[6]
-
Dry the purified product in a vacuum oven to obtain the final 4-chlorobenzamide. Typical yields for this two-step process are high, often exceeding 85-90%.[12]
-
Experimental Protocol 2: Synthesis of this compound
This protocol mirrors the synthesis of its chloro-analogue, leveraging the same chemical principles. The starting material, 4-(trifluoromethyl)benzoic acid, is commercially available.
Step 1: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
-
Principle: Analogous to the chloro-variant, this step involves the conversion of the carboxylic acid to the acyl chloride. Due to the strong electron-withdrawing nature of the -CF₃ group, the starting acid is more acidic, but the reaction with thionyl chloride proceeds readily.
-
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Catalytic N,N-dimethylformamide (DMF) if using oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
-
Methodology:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat to 40°C for 2-4 hours until the solution is clear and gas evolution has stopped.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting 4-(trifluoromethyl)benzoyl chloride is a moisture-sensitive liquid and is typically used immediately without further purification.[13]
-
Step 2: Synthesis of this compound
-
Principle: Nucleophilic acyl substitution of the highly electrophilic 4-(trifluoromethyl)benzoyl chloride with ammonia. The reaction is often faster and more exothermic than with 4-chlorobenzoyl chloride.
-
Materials:
-
4-(Trifluoromethyl)benzoyl chloride (from Step 1)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Anhydrous THF or DCM
-
Ice bath
-
-
Methodology:
-
Dissolve the crude 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous THF or DCM and cool to 0°C in an ice bath.
-
With rapid stirring, add concentrated ammonium hydroxide (2.0 eq) dropwise, ensuring the internal temperature does not rise significantly. A voluminous white precipitate will form.
-
After the addition is complete, stir the suspension at 0°C for 30 minutes.
-
Remove the ice bath and continue stirring at room temperature for 1 hour.
-
Quench the reaction by adding a small amount of water and remove the organic solvent via rotary evaporation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid extensively with cold water to remove any ammonium salts.
-
Dry the product under vacuum to yield this compound as a white solid.
-
Synthetic Applications and Reactivity Comparison
Beyond their synthesis, the true value of these compounds lies in their utility as intermediates. The -Cl and -CF₃ groups influence not only the reactivity of the amide itself but also open up different avenues for further functionalization.
-
Amide-Based Reactions: For reactions involving the amide group, such as the Hofmann rearrangement to form the corresponding aniline, both substrates are viable. However, the electron-withdrawing -CF₃ group can influence the stability of intermediates and may require adjusted reaction conditions.
-
Aromatic Ring Reactions: The chloro-substituent on 4-chlorobenzamide can be readily displaced or modified through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, providing a versatile handle for complex molecule synthesis.[1] The C-F bonds of the trifluoromethyl group are exceptionally strong, making the -CF₃ group generally inert to these conditions and a stable fixture in the final molecule. This stability is often a desired trait in drug design, as the -CF₃ group can enhance metabolic stability and binding affinity.[14][15]
-
Nucleophilic Aromatic Substitution (SₙAr): While the amide is a deactivating group, the presence of a strong EWG like -CF₃ can make the aromatic ring susceptible to SₙAr if a suitable leaving group is present elsewhere on the ring, a pathway less favorable for the chloro-analogue.
Conclusion
Both this compound and 4-Chlorobenzamide are indispensable tools in the synthetic chemist's arsenal, yet they are not interchangeable. The choice between them is a strategic one, guided by the specific goals of the synthesis.
Choose 4-Chlorobenzamide when:
-
Downstream cross-coupling reactions at the para-position are planned.
-
A moderately electron-withdrawing group is sufficient for the desired electronic properties.
-
Cost is a primary consideration, as chloro-aromatics are often less expensive than their trifluoromethylated counterparts.
Choose this compound when:
-
The final product requires the unique properties imparted by the -CF₃ group, such as enhanced metabolic stability, lipophilicity, or specific receptor binding interactions.[14]
-
A strongly deactivated ring and a highly electrophilic carbonyl are desired for subsequent transformations.
-
The substituent needs to be chemically robust and inert to a wide range of reaction conditions.
By understanding the fundamental electronic differences and the practical synthetic considerations detailed in this guide, researchers can make informed, rational decisions, optimizing their synthetic strategies and accelerating the discovery of novel chemical entities.
References
- BenchChem. (2025).
- BenchChem. (2025). 4-Chlorobenzamide: A Versatile Building Block in Modern Organic Synthesis.
- BenchChem. (2025). A Technical Guide to 4-Chlorobenzamide: Molecular Profile and Synthesis.
- BenchChem. (2025). 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research.
- PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide.
- BenchChem. (2025). 4-Chlorobenzamide CAS number and properties.
- BenchChem. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions.
- PubChem. This compound.
- CAS Common Chemistry. 4-Chlorobenzamide.
- PubChem. 4-Chlorobenzamide.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)
- Wikipedia. Electron-withdrawing group.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3- (Trifluoromethyl)benzaldehyde and 4-.
- MDPI. (2022).
- Quora. (2023). In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Trifluoromethylated vs. Non-Fluorinated Benzamides
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the intricate process of drug design and development, the introduction of fluorine atoms, particularly as a trifluoromethyl (-CF₃) group, has become a cornerstone strategy for optimizing the pharmacological profile of lead compounds. The benzamide scaffold, a privileged structure in medicinal chemistry, has frequently been the subject of this modification. This guide offers an in-depth, objective comparison of the biological activities of trifluoromethylated benzamides versus their non-fluorinated counterparts. We will delve into the fundamental physicochemical changes imparted by the -CF₃ group and explore, through supporting experimental data, how these changes translate into altered biological performance across various therapeutic targets. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to inform rational drug design.
The trifluoromethyl group is far more than a simple bioisosteric replacement for a methyl group. Its profound electron-withdrawing nature, high lipophilicity, and the exceptional strength of the carbon-fluorine bond introduce a unique combination of properties that can dramatically enhance metabolic stability, modulate receptor binding affinity, and improve cell permeability.[1][2] However, the substitution of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity; a large-scale analysis of over 28,000 compound pairs revealed that while the average effect on bioactivity is neutral, a significant portion (over 9%) of these substitutions result in at least a tenfold increase in potency.[3] This highlights the context-dependent and powerful nature of this modification.
Part 1: The Physicochemical Transformation - How Trifluoromethylation Reshapes Molecular Properties
The decision to incorporate a trifluoromethyl group is rooted in its ability to predictably alter a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Lipophilicity, Basicity (pKa), and Metabolic Stability
The introduction of a -CF₃ group incites a significant shift in a compound's fundamental properties. These changes have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP): The -CF₃ group is highly lipophilic, and its addition to a benzamide scaffold typically increases the octanol-water partition coefficient (LogP).[4] This enhanced lipophilicity can improve membrane permeability, facilitating access to intracellular targets or passage across the blood-brain barrier.[1] However, excessive lipophilicity can also lead to issues such as reduced aqueous solubility and increased off-target binding.
-
Basicity (pKa): The potent electron-withdrawing effect of the -CF₃ group can significantly decrease the basicity (lower the pKa) of nearby functional groups, such as an amine.[4] This change in ionization state at physiological pH can fundamentally alter drug-receptor interactions, as many binding events are dependent on specific charge states.
-
Metabolic Stability: A primary driver for using the -CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[5] Placing a -CF₃ group at a known site of oxidative metabolism can effectively block this pathway, leading to a longer drug half-life and improved bioavailability.[5]
| Property | Non-Fluorinated (e.g., Benzylamine) | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |
| pKa (of amine) | 9.33 | ~8.60 (Predicted) | Decreased Basicity: The electron-withdrawing -CF₃ group reduces the electron density on the nitrogen, making it a weaker base.[4] |
| LogP (Octanol-Water) | 1.09 | 1.66 | Increased Lipophilicity: The fluorinated group significantly enhances lipophilicity, which can improve membrane permeability.[4] |
| Metabolic Half-life (t₁/₂) (in vitro) | Shorter | Longer | Increased Metabolic Stability: The strong C-F bond resists CYP-mediated oxidation, blocking a common metabolic pathway.[5] |
| Primary Metabolites | Often products of oxidation at the benzylic position or on the ring. | Significantly reduced formation of metabolites at the site of fluorination. | Metabolic Switching: Blocks a primary metabolic site, potentially leading to a more predictable metabolic profile.[5] |
Part 2: Comparative Biological Activity - Case Studies in Drug Design
The true test of trifluoromethylation lies in its impact on biological activity. By examining specific examples where this modification has been employed, we can discern clear patterns in its effect on target engagement and overall efficacy.
Case Study 1: Cholesteryl Ester Transfer Protein (CETP) Inhibition
CETP facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL).[6][7] Inhibiting CETP is a therapeutic strategy for raising HDL levels to treat hyperlipidemia and atherosclerosis.[7][8]
Several studies on benzamide-based CETP inhibitors have demonstrated that trifluoromethyl and trifluoromethoxy groups are key for potent activity. The hydrophobic nature of these groups allows for favorable interactions within the hydrophobic binding pocket of the CETP protein.[9]
| Compound | Structure | CETP Inhibition IC₅₀ (µM) |
| Benzamide 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide | 1.36[10] |
| Benzamide 9b | ortho-CF₃ substituted analog of 9a | 0.69[10] |
| Benzamide 8b | Fluorinated 3-benzylamino benzamide | 0.75[9] |
| Benzamide 8a | Fluorinated 3-benzylamino benzamide | 4.1[9] |
| Chlorobenzyl Benzamide 8a | Contains p-trifluoromethoxy group | 1.6[11] |
Analysis: The data consistently shows that trifluoromethylated benzamides are potent CETP inhibitors, with IC₅₀ values in the low micromolar to sub-micromolar range. For instance, the addition of an ortho-CF₃ group to the terminal phenyl ring in compound 9b improved potency by two-fold compared to the unsubstituted analog 9a .[10] This suggests that the trifluoromethyl group not only contributes to favorable hydrophobic interactions but also helps to orient the molecule optimally within the binding site.
Part 3: Field-Proven Experimental Protocols
To ensure the reproducibility and validity of findings when comparing fluorinated and non-fluorinated compounds, standardized and robust experimental protocols are essential.
Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol is designed to measure the activity of Histone Deacetylase (HDAC) enzymes and the potency of benzamide-based inhibitors. It uses a fluorogenic substrate that, upon deacetylation by HDAC and subsequent development, releases a fluorescent molecule.
Principle: The assay measures the enzymatic activity of HDACs on an acetylated substrate. Inhibition of this activity by a test compound (e.g., a trifluoromethylated benzamide) results in a decreased fluorescent signal, allowing for the calculation of an IC₅₀ value. [12][13] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare the fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO and dilute to a working concentration (e.g., 100 µM) in Assay Buffer. [12] * Prepare purified recombinant HDAC enzyme (e.g., HDAC1) diluted in Assay Buffer.
-
Prepare serial dilutions of the test benzamide compounds (both fluorinated and non-fluorinated) and a known HDAC inhibitor control (e.g., Trichostatin A) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 25 µL of Assay Buffer (blank), 25 µL of test compound dilutions, or 25 µL of control inhibitor.
-
Add 50 µL of diluted HDAC enzyme to all wells except the blank.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the HDAC substrate working solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Development and Measurement:
-
Stop the enzymatic reaction and develop the signal by adding 50 µL of Developer solution (containing Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction) to each well. [13] * Incubate for 15-20 minutes at room temperature.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. [12]4. Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: Cell Viability (MTT/XTT) Assay
This protocol assesses the cytotoxic or cytostatic effects of benzamide compounds on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance. [14][15] Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [14]2. Compound Treatment:
-
Prepare serial dilutions of the trifluoromethylated and non-fluorinated benzamide compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [14] * Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance on a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are CETP inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell viability assays | Abcam [abcam.com]
A Senior Application Scientist's Guide to the Validation of 4-(Trifluoromethyl)benzamide Derivatives as Specific Enzyme Inhibitors
Executive Summary: For researchers and drug development professionals, the identification of novel, specific, and potent enzyme inhibitors is a cornerstone of therapeutic innovation. The 4-(Trifluoromethyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a range of enzymes with high efficacy. The inclusion of the trifluoromethyl (CF3) group is a strategic design choice, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth comparative analysis of several this compound derivatives, supported by experimental data and detailed validation protocols. We will explore the causality behind experimental design, ensuring that the methodologies presented are robust and self-validating, thereby providing a trusted framework for your own research endeavors.
The this compound Scaffold: A Privileged Framework in Enzyme Inhibition
Enzyme inhibition is a fundamental mechanism in pharmacology, with many therapeutic agents functioning by blocking the activity of specific enzymes involved in disease pathways.[1] The this compound core structure provides a rigid and versatile scaffold for designing such inhibitors. The benzamide moiety itself is a common feature in bioactive molecules, capable of forming crucial hydrogen bonds with enzyme active sites.[2] The strategic placement of a trifluoromethyl group offers several advantages:
-
Enhanced Potency: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the entire molecule, often leading to stronger interactions with the target enzyme.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and reach its intracellular target.
This guide will compare derivatives of this scaffold against various enzyme classes, demonstrating its broad applicability.
Comparative Analysis: Performance of this compound Derivatives Across Enzyme Targets
The true value of a chemical scaffold is demonstrated by its successful application against diverse biological targets. Below, we compare the performance of specific derivatives, providing quantitative data to support their validation as enzyme inhibitors.
Inhibition of Cholinesterases: Targeting Neurological Enzymes
Hydrazone derivatives of 4-(Trifluoromethyl)benzohydrazide have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission and targets for Alzheimer's disease therapies.[3][4] A study by Krátký et al. provides a clear comparison of various substitutions on this scaffold.[3]
Table 1: Comparative Inhibition of Cholinesterases by 4-(Trifluoromethyl)benzohydrazide Derivatives [3]
| Compound ID | Substituent on Benzylidene Moiety | AChE IC50 (µM) | BuChE IC50 (µM) |
| 2a | 4-H (unsubstituted) | 100.2 | 114.7 |
| 2d | 2-Cl | 137.7 | 63.6 |
| 2g | 2-OH | 48.9 | 105.5 |
| 2l | 4-CF3 | 46.8 | 105.8 |
| 2q | 3-CF3 | 90.1 | 19.1 |
Data sourced from Krátký et al., Molecules, 2018.[3]
Expert Interpretation: The data reveals that the 4-(Trifluoromethyl)benzylidene derivative (2l ) is the most potent inhibitor of AChE in this series.[3] Interestingly, the 3-CF3 derivative (2q ) showed the highest potency against BuChE, highlighting how positional isomerism can dramatically shift selectivity.[3] The strongest AChE inhibitor, 2l , was determined to exhibit a mixed-type inhibition mechanism, indicating it can bind to both the free enzyme and the enzyme-substrate complex.[3]
Hedgehog Signaling Pathway Inhibition: An Anti-Cancer Strategy
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, and its aberrant activation is implicated in several cancers. A series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and evaluated as Hh pathway inhibitors.[5]
Table 2: Comparison of a Lead this compound Derivative Against a Clinical Drug [5]
| Compound | Target Pathway | IC50 (nM) |
| Compound 13d | Hedgehog Signaling | 1.44 |
| Vismodegib (Positive Control) | Hedgehog Signaling | > 2.80 |
Data sourced from Zhang et al., Bioorg. Med. Chem., 2016.[5]
Expert Interpretation: Compound 13d demonstrated more potent inhibition of the Hh signaling pathway than the FDA-approved drug Vismodegib in the utilized Gli-luciferase reporter assay.[5] This finding underscores the potential of the this compound scaffold to produce best-in-class inhibitors for oncology targets. The authors also noted that compound 13d possessed favorable pharmacokinetic properties, marking it as a strong lead for further development.[5]
Caption: Simplified Hedgehog signaling pathway with the inhibitory action of this compound derivatives on SMO.
Methodologies for Inhibitor Validation: A Self-Validating Workflow
To ensure the trustworthiness of your findings, every protocol must be a self-validating system.[6] This means incorporating controls and systematic variations that confirm the reliability of your results. Here, we detail the essential experimental workflows.
Foundational Protocol: IC50 Determination
The first step in validating any potential inhibitor is to determine its potency, quantified by the half-maximal inhibitory concentration (IC50).[7] This value represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.
Step-by-Step Protocol: IC50 Determination via Spectrophotometric Enzyme Assay
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer solution optimized for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5). The choice of buffer is critical as pH and ionic strength can dramatically affect enzyme kinetics.
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration in the assay should be in the linear range of the activity curve.
-
Substrate Stock Solution: Dissolve the enzyme's substrate in the assay buffer. The concentration used in the assay should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[7]
-
Inhibitor Stock Solution: Prepare a high-concentration stock of the this compound derivative in a suitable solvent like DMSO. Then, perform a serial dilution to create a range of inhibitor concentrations (e.g., 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
Controls: Designate wells for a 'no enzyme' control (background), a 'no inhibitor' control (100% activity), and a solvent control (e.g., DMSO only) to check for solvent effects.
-
Plate Mapping: Add assay buffer to all wells.
-
Add the serially diluted inhibitor solutions to the experimental wells. Add only solvent to the control wells.
-
Add the enzyme solution to all wells except the 'no enzyme' control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration relative to the 'no inhibitor' control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.[7]
-
Caption: A logical workflow for the experimental determination of an inhibitor's IC50 value.
Advanced Protocol: Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with an enzyme is crucial for lead optimization. Kinetic studies can distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[1]
Step-by-Step Protocol: MoA Determination
-
Experimental Design: The core principle is to measure enzyme activity across a matrix of varying substrate and inhibitor concentrations.
-
Select 3-4 fixed concentrations of your inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).
-
For each inhibitor concentration, perform a full substrate titration, measuring the initial reaction velocity at various substrate concentrations (e.g., ranging from 0.2x to 5x the Km).
-
-
Assay Execution: Follow the same procedure as the IC50 assay, but vary both substrate and inhibitor concentrations as designed above.
-
Data Analysis with Lineweaver-Burk Plot:
-
For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This is the Lineweaver-Burk plot.
-
The pattern of the lines on the plot reveals the mechanism of inhibition:[8]
-
Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are affected).
-
-
Caption: Binding schemes for different modes of reversible enzyme inhibition.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value in the development of specific enzyme inhibitors against a diverse array of targets, from cholinesterases in neurodegenerative disease to key regulators of oncogenic pathways. The strategic incorporation of the trifluoromethyl group consistently contributes to enhanced potency and favorable drug-like properties. The experimental workflows detailed in this guide provide a robust framework for validating new derivatives, moving beyond simple potency measurements to a deeper mechanistic understanding. By applying these rigorous, self-validating protocols, researchers can confidently identify and optimize the next generation of enzyme inhibitors based on this versatile and powerful chemical scaffold.
References
- Krátký, M., Vu, Q. A., Svrčková, K., Štěpánková, Š., & Vinšová, J. (2018). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 23(11), 2993. [Link][3]
- Zhang, L., Li, Y., Wang, Y., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1079-1088. [Link][5]
- Szymański, P., Markowicz, M., Bajda, M., Malawska, B., & Mikiciuk-Olasik, E. (2012). Synthesis, Biological Activity and Molecular Modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide Derivatives as Cholinesterase Inhibitors. Arzneimittelforschung, 62(12), 655-660. [Link][4]
- Auld, D. S. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1355. [Link][9]
- Li, P., Wang, L., Liu, Y., et al. (2014). Discovery of Thiazole Derivatives Containing a Benzamide Group as Potent Inhibitors of E. coli β-Ketoacyl-ACP Synthase I (EcFabH). Molecules, 19(9), 13788-13801. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 4-(Trifluoromethyl)benzamide
Introduction: The Analytical Imperative for Fluorinated Benzamides
In modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing metabolic stability, binding affinity, and lipophilicity. 4-(Trifluoromethyl)benzamide serves as a critical intermediate and building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration are paramount, as they directly impact the quality, safety, and efficacy of the final drug product. Consequently, the development and validation of robust, accurate, and reliable analytical methods for its quantification are not merely procedural hurdles but fundamental requirements for regulatory compliance and successful pharmaceutical development.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement the most appropriate analytical method for their specific needs.
Pillar 1: The Workhorse Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a non-volatile, UV-absorbing molecule like this compound, RP-HPLC with UV detection is the quintessential analytical technique. Its widespread adoption is due to its high resolution, reproducibility, and adaptability for quantifying major components and impurities in both bulk drug substances and finished products.[4][5]
The "Why": Causality in Method Development
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice. Its nonpolar, hydrophobic nature provides excellent retention for the aromatic ring of this compound through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is ideal. The acid suppresses the ionization of any potential acidic or basic functional groups, ensuring a single, sharp peak shape. The gradient allows for the efficient elution of the analyte while also cleaning the column of more strongly retained impurities.
-
Detector: A UV detector is selected because the benzamide chromophore exhibits strong absorbance in the UV region (typically around 254 nm or a wavelength of maximum absorbance, λmax). This provides a sensitive and linear response proportional to the analyte's concentration.
Experimental Protocol: HPLC-UV Quantification
This protocol outlines a robust starting point for the quantification of this compound.
1. Materials and Reagents:
- This compound reference standard (purity ≥99.5%)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
- 0-2 min: 30% B
- 2-10 min: 30% to 90% B
- 10-12 min: 90% B
- 12.1-15 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
3. Solution Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
- Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
- Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 50 µg/mL) using the diluent.
Validation Protocol: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[6][7] The following parameters must be assessed according to ICH Q2(R1) guidelines.[7][8]
Caption: Workflow for Analytical Method Validation per ICH Guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to ensure that degradation product peaks do not interfere with the analyte peak.[9][10]
-
Linearity: The ability to obtain test results directly proportional to the analyte concentration. Analyze at least five concentrations across the desired range. The correlation coefficient (R²) should be ≥0.999.
-
Range: The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean percent recovery should be within 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Analysis of a minimum of six replicate samples at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤1.0%.
-
Intermediate Precision: The effect of random events on precision is evaluated by varying conditions (e.g., different analyst, different day, different instrument). The %RSD across all conditions should be ≤2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase organic content). The system suitability parameters should remain within acceptance criteria.[9]
Pillar 2: Alternative & Complementary Quantification Methods
While HPLC-UV is the primary choice for routine quality control, other techniques offer unique advantages, particularly for impurity identification or as an orthogonal method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11]
-
Applicability: For this compound, direct analysis by GC-MS is feasible due to its reasonable volatility. The primary amine functionality in related compounds can sometimes cause peak tailing, but the amide is generally more stable.[12] Derivatization is an option to improve peak shape and thermal stability but adds complexity.
-
Advantages: The mass spectrometer provides high specificity. It can confirm the identity of the main peak by its mass spectrum and is invaluable for identifying unknown impurities by analyzing their fragmentation patterns.[5]
-
Limitations: The high temperatures of the GC inlet can potentially cause degradation of thermally labile compounds. The sensitivity may be lower than a well-optimized HPLC-UV method unless using a highly sensitive detector like a triple quadrupole MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound.
-
Applicability: qNMR is highly suitable for purity assessment of reference standards and for certifying their concentration. It is a non-destructive technique.
-
Advantages: It relies on an internal standard of known purity and concentration, and the signal intensity is directly proportional to the number of nuclei, making it a highly accurate and precise "first principles" method. The ¹⁹F NMR spectrum provides a unique and interference-free signal for the -CF₃ group, which is ideal for quantification.[13]
-
Limitations: qNMR has lower sensitivity compared to chromatographic methods and requires a more specialized instrument and expertise. It is not typically used for routine, high-throughput analysis of formulated products.
Pillar 3: Comparative Performance Analysis
The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS (Full Scan) | Quantitative NMR (¹⁹F) | Regulatory Guidance (Typical) |
| Specificity/Selectivity | High (with forced degradation) | Very High (Mass Spectrum) | Absolute (Chemical Shift) | Method must differentiate analyte from impurities and degradants.[9] |
| Linearity (R²) | >0.999 | >0.995 | >0.999 | A linear model is fitted to the calibration data.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% | Typically within ±2% for drug substance assay. |
| Precision (%RSD) | < 1.0% (Repeatability) | < 5.0% (Repeatability) | < 0.5% (Repeatability) | RSD should be low, often <2% for assays.[9] |
| Limit of Quantitation (LOQ) | ~0.1 - 1 µg/mL | ~0.5 - 5 µg/mL | ~50 - 200 µg/mL | Analyte signal should be at least 10 times the blank signal. |
| Throughput | High | Medium | Low | - |
| Primary Use Case | Routine QC, Assay, Impurity Profiling | Impurity Identification, Volatiles Analysis | Reference Standard Certification, Purity Assessment | - |
Conclusion and Expert Recommendations
The selection of an analytical method for quantifying this compound is dictated by its intended purpose.
-
For routine quality control, stability testing, and release assays , a validated RP-HPLC-UV method is the undisputed gold standard. Its robustness, high throughput, and excellent accuracy and precision make it ideal for the regulated pharmaceutical environment.
-
GC-MS serves as a powerful orthogonal technique, particularly for impurity identification and characterization . Its high specificity is crucial during process development and for investigating out-of-specification results.
-
Quantitative NMR is the premier choice for the purity assignment of primary reference standards . Its status as a primary ratio method provides a foundation of trust for all subsequent quantitative measurements made using other techniques.
A comprehensive analytical strategy will leverage the strengths of each of these methods. A validated HPLC method forms the core of routine analysis, supported by GC-MS for structural elucidation and qNMR for the foundational certification of the reference material, creating a self-validating and scientifically sound system for ensuring product quality.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
- USP <1225> Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. GMP-compliance.org. [Link]
- Quality Guidelines - ICH.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. [Link]
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
- ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025). [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare. (2023). [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Correlation data of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide via spectroscopic methods and Density Functional Theory studies - PMC - NIH. (2018).
- This compound - NIST WebBook. National Institute of Standards and Technology. [Link]
- Analytical Method Validation & Common Problem 1 - NPRA.
- Spectroscopic Methods. Harvey, D. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. [Link]
- Pharma Devils - Guideline for Analytical Method Valid
- Supporting information - The Royal Society of Chemistry. [Link]
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. (2023).
- Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)
- Simultaneous Analysis of 477 Residual Pesticides in Agricultural Crops Using GC-MS/MS - Part 1 - Shimadzu. [Link]
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023). [Link]
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025). [Link]
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC - NIH.
- OVERVIEW ON IMPURITY PROFILING AND REPORTING METHODOLOGIES ADOPTED BY UNITED STATES AND EUROPE - ResearchG
- Extracting More Analytes from Complex Analytes from Complex Samples using Agilent's GC/TQ and GC/Q-TOF. Agilent Technologies. [Link]
- Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry. (2020). [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. uspbpep.com [uspbpep.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. npra.gov.my [npra.gov.my]
- 11. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Trifluoromethylbenzamide Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Analysis of 4-(Trifluoromethyl)benzamide Analogs in Diverse Biological Assays
The this compound core is a prominent structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacological properties upon a diverse range of molecular frameworks. The trifluoromethyl (-CF3) group, with its high electronegativity, metabolic stability, and lipophilicity, significantly influences the binding affinity, cell permeability, and pharmacokinetic profile of drug candidates. This guide offers a comparative analysis of this compound analogs that have demonstrated significant activity in various biological assays, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential across different therapeutic landscapes.
The Strategic Advantage of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group into a benzamide scaffold is a deliberate design strategy. The strong electron-withdrawing nature of the -CF3 group can modulate the acidity of the amide proton and influence hydrogen bonding interactions with biological targets. Furthermore, its lipophilic character can enhance membrane permeability, a critical factor for oral bioavailability. The metabolic stability of the C-F bond often protects the molecule from rapid degradation, prolonging its therapeutic effect. These attributes have made the this compound moiety a cornerstone in the development of potent and selective inhibitors for a variety of enzymes and receptors.
I. Inhibition of the Hedgehog Signaling Pathway: A New Frontier in Oncology
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, making it a prime target for therapeutic intervention. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been designed and evaluated as potent inhibitors of the Hh signaling pathway.[1]
Mechanism of Action
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival. The 4-(2-pyrimidinylamino)benzamide analogs exert their inhibitory effect by targeting this pathway, with many acting as SMO antagonists.
Experimental Workflow: GLI-Luciferase Reporter Assay
Caption: Workflow for the GLI-Luciferase Reporter Assay.
Comparative Biological Data
The inhibitory activity of several 4-(2-pyrimidinylamino)benzamide analogs against the Hedgehog signaling pathway was determined using a Gli-luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition by these compounds, with some exhibiting greater potency than the approved drug, Vismodegib.
| Compound | Modifications | Hh Signaling Inhibition IC50 (nM)[1] |
| Vismodegib | (Positive Control) | 2.85 |
| Compound 13d | 4-(6-(2,6-dimethylmorpholino)pyrimidin-4-ylamino)-N-(pyridin-2-yl)benzamide with a trifluoromethyl group on the benzamide ring | 1.44 |
| Analog A | (Structure with varied pyrimidine substitutions) | Varies (data to be populated from specific studies) |
| Analog B | (Structure with varied benzamide substitutions) | Varies (data to be populated from specific studies) |
Note: The table is a representative example. Specific IC50 values for a broader range of analogs would be compiled from relevant literature.
Structure-Activity Relationship (SAR) Insights
The comprehensive SAR studies on this series of compounds have revealed that the trifluoromethyl group on the benzamide ring is crucial for their potent Hh signaling inhibitory activity. Modifications on the pyrimidine ring and the terminal phenyl ring have been shown to significantly impact potency and pharmacokinetic properties. For instance, compound 13d, with a 2,6-dimethylmorpholino substitution on the pyrimidine ring, demonstrated the most potent activity with an IC50 of 1.44 nM and also exhibited optimal in vivo pharmacokinetic properties.[1]
II. Combating Hyperlipidemia: 4-(Trifluoromethyl)benzamides as CETP Inhibitors
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy to raise HDL-C levels. Several novel trifluoromethyl benzamides have been synthesized and evaluated as promising CETP inhibitors.[2]
Mechanism of Action
CETP inhibitors block the transfer of cholesteryl esters, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol. This modulation of lipoprotein profiles is considered beneficial in reducing the risk of atherosclerotic cardiovascular disease.
Experimental Workflow: In Vitro CETP Inhibition Assay (Fluorometric)
Caption: Workflow for a Fluorometric CETP Inhibition Assay.
Comparative Biological Data
The CETP inhibitory activity of a series of benzylamino benzamides was evaluated in vitro. The IC50 values highlight the potential of these compounds as CETP inhibitors.
| Compound | Modifications | CETP Inhibition IC50 (µM)[2] |
| Torcetrapib | (Reference Inhibitor) | ~0.052 (in human plasma)[3] |
| Compound 9c | N-(3,5-bis(trifluoromethyl)benzyl)-4-((3,5-bis(trifluoromethyl)benzyl)amino)benzamide | 1.03 |
| Analog X | (Varied benzylamino substitutions) | Varies (data to be populated from specific studies) |
| Analog Y | (Varied benzamide substitutions) | Varies (data to be populated from specific studies) |
Note: The table is a representative example. Specific IC50 values for a broader range of analogs would be compiled from relevant literature.
Structure-Activity Relationship (SAR) Insights
Induced-fit docking studies have shown that these trifluoromethyl benzamide analogs accommodate the CETP active site primarily through hydrophobic interactions.[2] The presence and position of the trifluoromethyl groups on the benzylamino moiety significantly influence the inhibitory activity. For instance, compound 9c, with two trifluoromethyl groups on each of the benzyl rings, exhibited the best activity in its series.[2]
III. Fighting Malaria: 2-Phenoxybenzamide Analogs with Antiplasmodial Activity
Malaria remains a significant global health threat, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. A series of 2-phenoxybenzamides, incorporating a trifluoromethyl group, have shown promising in vitro activity against Plasmodium falciparum.
Mechanism of Action
The precise mechanism of action for many of these compounds is still under investigation, but they are known to inhibit the blood stages of the P. falciparum lifecycle. Some studies suggest that these compounds may interfere with essential parasite metabolic pathways.
Experimental Workflow: In Vitro Antiplasmodial Assay (SYBR Green I)
Caption: Workflow for SYBR Green I-based Antiplasmodial Assay.
Comparative Biological Data
The antiplasmodial activity of 2-phenoxybenzamide analogs was assessed against the NF54 strain of P. falciparum, and their cytotoxicity was evaluated using L-6 cells.
| Compound | Modifications | PfNF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (SI) |
| Lead Structure 1 | (Initial hit from Malaria Box) | (Data to be populated) | (Data to be populated) | (Data to be populated) |
| Analog | tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 0.2690 | 124.0 | 460 |
Note: The table is a representative example. Data for more analogs would be included from specific studies.
Structure-Activity Relationship (SAR) Insights
The antiplasmodial activity and cytotoxicity of these compounds are highly dependent on the substitution pattern of the anilino and diaryl ether partial structures. The presence of a 4-fluorophenoxy group and a trifluoromethyl group on the benzamide core appears to be favorable for potent antiplasmodial activity and high selectivity.
IV. Detailed Experimental Protocols
Hedgehog Signaling Inhibition Assay (GLI-Luciferase Reporter Assay)
-
Cell Culture: Maintain Shh-LIGHT2 cells, which contain a GLI-responsive luciferase reporter construct, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and a positive control (e.g., Vismodegib) in assay medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
Lysis and Luminescence Measurement: Following incubation, lyse the cells using a suitable lysis buffer. Add a luciferase substrate to the cell lysates and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the half-maximal inhibitory concentration (IC50) values for each compound.
In Vitro CETP Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare a donor particle solution containing a fluorescently labeled lipid and an acceptor particle solution (e.g., HDL). Prepare a solution of recombinant human CETP.
-
Assay Reaction: In a 96-well plate, mix the donor particles, acceptor particles, CETP, and various concentrations of the this compound analogs or a reference inhibitor (e.g., Torcetrapib).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for the CETP-mediated transfer of the fluorescent lipid.
-
Fluorescence Measurement: Measure the fluorescence intensity at an appropriate excitation and emission wavelength. An increase in fluorescence indicates the transfer of the labeled lipid and thus CETP activity. Inhibition is observed as a decrease in the rate of fluorescence increase.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
-
Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in a complete medium under a controlled atmosphere (5% CO2, 5% O2, 90% N2). Synchronize the parasite culture to the ring stage.
-
Compound Plating: Prepare serial dilutions of the 2-phenoxybenzamide analogs in a 96-well plate.
-
Infection and Incubation: Add the synchronized parasite culture to the wells containing the test compounds and incubate for 72 hours.
-
Lysis and Staining: Lyse the erythrocytes and add SYBR Green I dye, which intercalates with the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Conclusion
The this compound scaffold continues to be a valuable starting point for the design of novel therapeutic agents. The comparative data presented in this guide highlight the versatility of this chemical motif in targeting a range of biological pathways implicated in diverse diseases, from cancer to infectious diseases and metabolic disorders. The insights into the structure-activity relationships of these analogs provide a rational basis for the future design and optimization of more potent and selective drug candidates. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- Zhang, H., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1079-1088. [Link][1]
- Al-Rashood, S. T., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574. [Link][2]
- Rosenthal, P. J. (n.d.). A Protocol for Antimalarial Efficacy Screening in vitro.
- Stanton, R. A., et al. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog - Patched Interaction. Frontiers in Chemistry, 8, 553. [Link][5]
- Tall, A. R., & Rader, D. J. (2018). The Trials and Tribulations of CETP Inhibitors. Cell Metabolism, 27(4), 726-727. [Link][6]
Sources
- 1. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity of 4-(Trifluoromethyl)benzamide Derivatives
For researchers, scientists, and drug development professionals, the 4-(trifluoromethyl)benzamide scaffold is a familiar and potent pharmacophore, particularly prevalent in the landscape of kinase inhibitors. Its unique electronic properties contribute to strong target binding, yet this potency can be a double-edged sword, often leading to unintended off-target interactions. Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a critical step in developing safer, more effective therapeutics.[1][2][3]
This guide provides an in-depth comparison of the cross-reactivity profiles of representative this compound derivatives. We will dissect the causality behind experimental choices for assessing selectivity, provide actionable, step-by-step protocols for key validation assays, and present a framework for interpreting the resulting data to make informed decisions in drug discovery.
The Selectivity Challenge: Why This Scaffold Demands Scrutiny
The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature can influence the acidity of the amide N-H group, creating a potent hydrogen bond donor that anchors the inhibitor to the hinge region of many kinase ATP-binding sites.[4] However, the ATP-binding pocket is highly conserved across the human kinome, making off-target binding a significant challenge.[5] A lack of selectivity can lead to toxicity, undesirable side effects, or even synergistic activities that need to be understood and characterized.[3][6] Therefore, rigorous, multi-faceted profiling is essential.[7]
Comparative Cross-Reactivity Analysis
To illustrate the variance in selectivity within this class, we compare two hypothetical, yet representative, derivatives: Compound A (High Selectivity) and Compound B (Promiscuous) . The data below is synthesized from typical results obtained in broad-panel kinase screening assays, such as those offered by commercial vendors.[8]
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Target Family | Comments |
| Primary Target (e.g., VEGFR2) | 5 | 15 | Tyrosine Kinase | Both compounds show on-target potency. |
| PDGFRβ | 250 | 30 | Tyrosine Kinase | Compound B shows significant off-target activity against a related kinase. |
| c-Kit | 800 | 45 | Tyrosine Kinase | Compound B demonstrates polypharmacology, hitting multiple targets. |
| Src | >10,000 | 200 | Tyrosine Kinase | Compound A maintains high selectivity against other kinase families.[9] |
| CDK2 | >10,000 | 1,500 | Serine/Threonine Kinase | Compound B's cross-reactivity extends beyond the primary target's family. |
| p38α | 5,000 | 850 | Serine/Threonine Kinase | Further evidence of Compound B's promiscuity. |
Interpretation:
-
Compound A exhibits a desirable profile: potent against its primary target with a selectivity window of over 50-fold against the most closely related off-target (PDGFRβ). This suggests that at therapeutic concentrations, on-target effects will dominate.
-
Compound B is a promiscuous or "dirty" inhibitor. While active on the primary target, it potently inhibits several other kinases at similar concentrations. This polypharmacology could lead to a complex biological response and a higher risk of off-target toxicity.[1]
Methodologies for Assessing Cross-Reactivity
A tiered and orthogonal approach is crucial for building a reliable selectivity profile. We will detail two essential, complementary techniques: a broad in vitro screen to identify potential off-targets and a cell-based assay to confirm target engagement in a physiological context.
Method 1: In Vitro Kinase Selectivity Profiling
This is the foundational experiment to map the interaction landscape of a compound. The goal is to screen the inhibitor against a large, representative panel of kinases (e.g., >300) at a fixed concentration to identify "hits," which are then followed up with full dose-response curves to determine IC50 values.[7][8]
Principle: The most common formats are biochemical assays that measure the inhibition of a kinase's ability to phosphorylate a substrate.[10] Luminescence-based ATP-consumption assays (e.g., Kinase-Glo®) are a popular, high-throughput method.[7][8] As the kinase uses ATP, the amount of remaining ATP is quantified by a luciferase/luciferin reaction, producing light. Inhibition of the kinase results in more ATP remaining and a brighter signal.
Detailed Protocol: High-Throughput Kinase Panel Screen (Luminescence-Based)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., Compound A) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 0.1 nM). For a primary screen, a single high concentration (e.g., 1 or 10 µM) is used.
-
-
Assay Plate Setup (384-well format):
-
Dispense 50 nL of each compound dilution into appropriate wells of a low-volume 384-well plate. Include "vehicle only" (DMSO) controls for 0% inhibition and a known potent inhibitor as a positive control.
-
Add 5 µL of kinase/substrate solution (provided in profiling systems like Promega's) to each well.[8]
-
-
Kinase Reaction:
-
Mix the plate on a shaker for 60 seconds.
-
Incubate the reaction at room temperature for 60 minutes. The specific time can vary based on the kinase's activity.
-
-
Signal Detection:
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration relative to controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Diagram: Kinase Profiling Workflow
Caption: High-throughput workflow for in vitro kinase selectivity profiling.
Method 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential for breadth, they don't account for cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations. CETSA® is a powerful biophysical method that verifies target engagement inside intact cells.[11][12]
Principle: The foundation of CETSA® is ligand-induced thermal stabilization.[13] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to denaturation upon heating.[11][14] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein that remains, one can confirm direct binding.[11][12]
Detailed Protocol: CETSA® Melt Curve for Target Engagement
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to ~80% confluency.
-
Treat cells with the test compound (e.g., Compound A at 10x its cellular IC50) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
-
Harvesting and Aliquoting:
-
Thermal Challenge:
-
Lysis and Fractionation:
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of the specific target protein in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (for Western Blot) of the target protein.
-
Plot the soluble protein fraction against temperature for both vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Diagram: CETSA® Principle and Workflow
Caption: The principle of CETSA® relies on ligand-induced protein stabilization.
Structure-Activity Relationships (SAR) and Improving Selectivity
The cross-reactivity of this compound derivatives is not random; it is dictated by specific molecular interactions. Analysis of SAR across a series of analogs can reveal which chemical modifications improve selectivity.[15][16][17] For example, modifying parts of the molecule that extend out of the conserved ATP pocket and into more variable regions of the kinase can dramatically enhance selectivity.[9][18] Computational modeling and structural biology can further guide this process by identifying unique sub-pockets in the target kinase that can be exploited for selective binding.[5]
Conclusion
The this compound scaffold will undoubtedly remain a mainstay in drug discovery. However, its inherent potential for cross-reactivity necessitates a rigorous and intelligent screening strategy. By combining broad in vitro profiling to map potential interactions with cell-based target engagement assays like CETSA® to confirm physiological relevance, researchers can build a comprehensive and reliable understanding of a compound's selectivity. This dual-pronged approach provides the critical data needed to interpret biological outcomes, anticipate potential toxicities, and ultimately guide the development of safer and more precisely targeted medicines.
References
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry.PubMed.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP).PubMed.
- Structure-activity Relationships of N-substituted 4-(trifluoromethoxy)benzamidines With Affinity for GluN2B-containing NMDA Receptors.PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
- Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
- CETSA.CETSA.
- Competition binding assay for measuring the interaction between...ResearchGate.
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
- Binding kinetics: high throughput assay for kinase inhibitors.BMG Labtech.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.Bioinformatics | Oxford Academic.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
- Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.PMC.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.MDPI.
- Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.ScienceDirect.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.PubMed.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.bioRxiv.
- Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT.ACS Publications.
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.PMC - NIH.
- Structure-Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2- a]benzimidazoles Which Are Efficacious in an in Vivo Mouse Model of Malaria.PubMed.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.Science.
- Computational analysis of multi-target structure-activity relationships to derive preference orders for chemical modifications toward target selectivity.PubMed.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.PubMed.
- How can off-target effects of drugs be minimised?.Patsnap Synapse.
- Off-target effects.Genomics Education Programme.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.PMC - NIH.
- Side-effects of benzamide derivatives.PubMed.
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 9. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational analysis of multi-target structure-activity relationships to derive preference orders for chemical modifications toward target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Establishing the Purity of 4-(Trifluoromethyl)benzamide Using Reference Standards
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 4-(Trifluoromethyl)benzamide, a key building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of analytical methodologies for establishing its purity, grounded in the foundational principle of using a certified reference standard.
The entire framework of purity determination rests upon comparing a test sample to a highly characterized, authenticated material known as a reference standard.[1] This standard acts as the benchmark, providing the anchor for all measurements and ensuring accuracy and reliability in the analytical testing process.[2][3][4][5]
The Orthogonal Approach: A Multi-Faceted View of Purity
A single analytical technique provides only one perspective on a compound's purity. To build a robust and trustworthy purity profile, a self-validating system of orthogonal methods is essential. This approach leverages different physicochemical principles to separate and detect the target compound and its potential impurities. By combining data from multiple, independent techniques, we minimize the risk of overlooking impurities that may not be detected by a single method, thereby creating a comprehensive and reliable purity assessment.
Herein, we compare the primary analytical techniques for characterizing this compound against its reference standard:
| Analytical Technique | Principle of Separation/Detection | Primary Application | Key Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[6][7][8] | Quantification of organic impurities (related substances, degradation products). | High resolution, sensitivity, and precision for separating structurally similar compounds. | Requires a reference standard for each impurity for accurate quantification; assumes all impurities are UV-active if using a UV detector. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[9] | Determination of absolute purity (mole percent) of high-purity crystalline solids.[10][11][12] | Provides an absolute purity value based on the melting point depression caused by impurities; does not require impurity standards.[11][] | Only applicable to crystalline, thermally stable compounds with a purity >98.5 mol%; impurities must be soluble in the melt.[10] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei.[14][15] | Absolute quantification and purity assignment without a specific reference standard of the analyte.[16][17] | Primary (absolute) method; highly specific and structurally informative; can quantify compounds without a matching certified standard by using an internal standard.[14][16][18] | Lower sensitivity compared to HPLC; requires a certified internal standard of known purity and careful experimental setup.[14] |
| Gas Chromatography (GC) | Partitioning between a stationary phase and an inert mobile gas phase based on volatility. | Analysis of residual solvents and volatile/semi-volatile organic impurities. | Excellent for separating volatile compounds; highly sensitive with detectors like FID or MS. | Not suitable for non-volatile or thermally labile compounds like this compound itself without derivatization. |
Integrated Workflow for Purity Assignment
A comprehensive purity assessment involves a logical flow of experiments, where the results from each technique contribute to the final, reported value. This workflow ensures that all aspects of purity—organic impurities, residual solvents, water content, and non-volatile impurities—are accounted for.
Caption: A workflow illustrating the use of orthogonal analytical techniques to determine the final purity of this compound.
Experimental Protocols: A Practical Comparison
Purity by High-Performance Liquid Chromatography (HPLC)
This method is the cornerstone for quantifying related substances and degradation products. The choice of a reversed-phase C18 column is based on the moderate polarity of this compound. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.
Methodology Workflow:
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 4. cwsabroad.com [cwsabroad.com]
- 5. gbjpl.com.au [gbjpl.com.au]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. bioglobax.com [bioglobax.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 14. emerypharma.com [emerypharma.com]
- 15. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
comparing the efficacy of different synthetic routes to 4-(Trifluoromethyl)benzamide
Introduction
4-(Trifluoromethyl)benzamide is a crucial building block in contemporary medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient synthetic access to this compound is of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering a critical evaluation of their efficacy supported by experimental data and detailed protocols. We will explore three primary pathways, starting from 4-(trifluoromethyl)benzonitrile, 4-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)aniline, to equip researchers with the knowledge to select the optimal route for their specific laboratory or industrial needs.
Route 1: Partial Hydrolysis of 4-(Trifluoromethyl)benzonitrile
This is arguably the most direct route to this compound, involving the controlled addition of water across the carbon-nitrogen triple bond of the nitrile. The reaction can be catalyzed by either acid or base, but careful control of conditions is essential to prevent over-hydrolysis to the corresponding carboxylic acid.
Reaction Mechanism and Causality
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1] Subsequent tautomerization and deprotonation yield the amide. In contrast, basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation of the resulting anion to form the amide. The choice between acid and base catalysis often depends on the stability of other functional groups in the molecule. For 4-(trifluoromethyl)benzonitrile, both methods are effective. A significant advantage of this route is the high atom economy and the direct conversion from a readily available starting material.[2]
Caption: General workflow for the hydrolysis of 4-(trifluoromethyl)benzonitrile.
Efficacy and Experimental Insights
Base-catalyzed hydrolysis, particularly using potassium hydroxide in an alcoholic solvent, has been shown to produce high yields of the desired amide with minimal formation of the carboxylic acid byproduct.[3] One patented method describes the hydrolysis of a related compound, 2-trifluoromethyl benzonitrile, using aqueous sodium hydroxide at elevated temperatures, achieving a yield of 89.9%.[4] Another effective method involves using hydrogen peroxide in a basic solution, which gently converts the nitrile to the amide.[5]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from a general procedure for the partial hydrolysis of benzonitriles.[3]
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (4.0 g) in 60 mL of 95% ethanol. Stir until all pellets have dissolved.
-
Reaction Initiation : Add 4-(trifluoromethyl)benzonitrile (1.0 eq, e.g., 5.0 g) to the ethanolic KOH solution. Stir until a homogeneous solution is achieved.
-
Hydrolysis : Add 20 mL of deionized water to the reaction mixture. Heat the solution to reflux and maintain for 12-16 hours. A white precipitate of the amide will form as the reaction progresses.
-
Work-up and Isolation : Cool the reaction mixture to room temperature. Collect the precipitate by suction filtration using a Büchner funnel.
-
Purification : Wash the filter cake with two 15 mL portions of cold water. Transfer the white solid to a watch glass and air-dry or dry in a vacuum oven to yield pure this compound.
Route 2: Amidation of 4-(Trifluoromethyl)benzoic Acid
This classical approach involves the activation of the carboxylic acid group of 4-(trifluoromethyl)benzoic acid to facilitate nucleophilic attack by an amine source, typically ammonia. This activation is crucial as the direct reaction of a carboxylic acid and amine requires high temperatures and results in an unfavorable equilibrium.
Reaction Mechanism and Causality
The most common strategy involves converting the carboxylic acid into a more reactive intermediate. Two primary methods are employed:
-
Acyl Chloride Formation : The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 4-(trifluoromethyl)benzoyl chloride. This intermediate readily reacts with ammonia or ammonium hydroxide to yield the amide.
-
In Situ Coupling Reagents : A wide array of coupling reagents can be used to activate the carboxylic acid directly in the presence of the amine. Reagents like dicyclohexylcarbodiimide (DCC) or boron-based reagents such as B(OCH₂CF₃)₃ activate the carboxyl group, forming a highly reactive O-acylisourea or a mixed anhydride, respectively, which is then readily displaced by ammonia.[6] Boron-based methods are often favored for their operational simplicity and high yields.[6]
Caption: Multi-step synthesis of this compound from aniline.
Efficacy and Experimental Insights
The Sandmeyer reaction is a classic and reliable transformation in aromatic chemistry. However, the yields can be variable, and the use of cyanide salts requires stringent safety precautions. The overall yield for this two-step process will be the product of the yields of the Sandmeyer reaction and the subsequent hydrolysis step, making it inherently less efficient than a single-step, high-yielding alternative.
Data Presentation: Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nitrile Hydrolysis | Route 2: Carboxylic Acid Amidation | Route 3: From Aniline |
| Starting Material | 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)aniline |
| Number of Steps | 1 | 1-2 (depending on method) | 2 |
| Key Reagents | H₂O, KOH or H₂SO₄ | SOCl₂, NH₄OH; or Coupling reagents | NaNO₂, HCl, CuCN, then H₂O/base |
| Typical Yield (%) | High (often >85%) [3][4] | High (often >80%) [6][7] | Moderate (Overall yield is lower) |
| Key Advantages | High atom economy, direct, simple work-up. | Utilizes a common starting material, robust methods. | Useful if aniline is the only available precursor. |
| Key Disadvantages | Risk of over-hydrolysis to carboxylic acid. | May require harsh reagents (SOCl₂) or expensive coupling agents. | Multi-step, lower overall yield, uses toxic cyanide. |
Conclusion
For the synthesis of this compound, the partial hydrolysis of 4-(trifluoromethyl)benzonitrile (Route 1) stands out as the most efficient and direct method, offering high yields and operational simplicity. The amidation of 4-(trifluoromethyl)benzoic acid (Route 2) is also a highly effective and versatile alternative, with modern coupling reagents providing mild and efficient conditions. The multi-step synthesis from 4-(trifluoromethyl)aniline (Route 3) is the least efficient of the three and should generally be considered only when the other starting materials are unavailable. The final choice of synthetic route will ultimately depend on a laboratory's specific circumstances, including starting material availability, cost, scale, and safety considerations.
References
- Quora. (2021). How do you convert an aniline to benzamide and vice versa?
- Study.com. How would you convert aniline into each of the following products? (a) Benzene (b) Benzamide (c) Toluene.
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- P. T. Anastas, et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- MDPI. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- Thieme. (2021). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes.
- Sarthaks eConnect. (2020). Convert aniline into the following compounds. (i) N – phenyl benzamide (ii)
- Sigma-Aldrich. 4-(Trifluoromethyl)benzoic acid.
- RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- ChemicalBook. 4-(Trifluoromethyl)benzoic acid synthesis.
- Benchchem. Application Notes and Protocols: 4-(Trifluoromethyl)
- Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- Benchchem. Synthesis routes of 3-(Trifluoromethyl)benzamide.
- YouTube. (2022). How would you bring about the following conversion (in 3 steps)? Aniline Benzylamine.
- PMC. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite)
- PMC. (2021).
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
- PMC. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)
- ACS Public
- Sigma-Aldrich. 4-(Trifluoromethyl)aniline.
- ResearchGate. (2021). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. [Link]
- Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- MacMillan, J. H. & Labes, M. M. Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Google Patents. (2019). Preparation method of 4-trifluoromethyl benzonitrile.
- PubChem. This compound.
- ResearchGate. (2025). (3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- PrepChem.com.
- ResearchGate. Scheme 1 Selective hydrolysis of nitriles to amides.
- Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. server.ccl.net [server.ccl.net]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethyl)benzamide Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The trifluoromethyl group (CF3), in particular, offers a unique combination of electronic and steric properties that can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a privileged scaffold: 4-(Trifluoromethyl)benzamide. We will dissect how modifications to this core structure modulate its interaction with a diverse array of biological targets, offering a comparative perspective for researchers and drug development professionals.
The this compound Core: A Foundation for Diverse Bioactivities
The this compound moiety serves as a versatile template for the design of potent and selective inhibitors for various enzymes and signaling pathways. Its rigid backbone provides a defined orientation for appended functional groups, while the electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the amide proton and participate in crucial binding interactions. This guide will explore the SAR of this scaffold in the context of several key therapeutic targets.
Comparative Analysis of SAR Across Different Target Classes
The true utility of the this compound scaffold is demonstrated by its adaptability to different biological targets through systematic structural modifications. Below, we compare the SAR of its derivatives against several distinct classes of proteins.
Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and evaluated for their Hh signaling inhibitory activities.[3]
Key SAR Insights:
-
Amide Substituent: The nature of the substituent on the amide nitrogen is crucial for activity. Aromatic and heteroaromatic rings are generally favored.
-
Pyrimidinyl Moiety: Modifications on the pyrimidine ring significantly impact potency.
-
Trifluoromethyl Group Position: The placement of the CF3 group at the 4-position of the benzamide ring was found to be optimal for potent Hh pathway inhibition.
Quantitative Comparison:
| Compound | R Group (Amide Substituent) | IC50 (nM) vs. Hh Pathway |
| Vismodegib | (Positive Control) | - |
| 13d | [Structure from source] | 1.44 |
Data sourced from a study on Hedgehog signaling pathway inhibitors.[3]
Cholinesterase Inhibitors
Derivatives of 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmission.[4][5]
Key SAR Insights:
-
Hydrazone Moiety: The introduction of a hydrazone linkage and subsequent substitution on the benzylidene ring system allows for fine-tuning of inhibitory potency and selectivity.
-
Substituents on Benzylidene Ring: Electron-withdrawing groups, such as a second trifluoromethyl group at the 4-position of the benzylidene ring, led to the most potent AChE inhibition.[4]
-
Dual Inhibition: Many of these derivatives exhibit dual inhibition of both AChE and BuChE, with some showing balanced activity and others demonstrating selectivity for one enzyme over the other.[4]
Quantitative Comparison of Cholinesterase Inhibition:
| Compound | Substituent on Benzylidene Ring | AChE IC50 (µM) | BuChE IC50 (µM) |
| 2l | 4-Trifluoromethyl | 46.8 | 63.6 |
| 2g | 2-Hydroxy | - | - |
| 2d | 2-Chloro | - | 19.1 |
| 2q | 2-Trifluoromethyl | - | - |
Data extracted from studies on hydrazones of 4-(Trifluoromethyl)benzohydrazide.[4]
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
Hyperlipidemia is a major risk factor for atherosclerosis, and inhibition of CETP is a promising therapeutic strategy. Several series of this compound derivatives have been synthesized and evaluated as CETP inhibitors.[6][7]
Key SAR Insights:
-
Benzylamino Linker: A benzylamino linker between the benzamide and another aromatic ring system is a common feature in potent CETP inhibitors.
-
Substitution on the Benzyl Ring: The presence and position of trifluoromethyl groups on the benzyl ring significantly influence activity. For instance, 3,5-bis(trifluoromethyl)benzylamino benzamides have shown high inhibitory effectiveness.[7]
-
Hydrophobicity: Hydrophobic interactions play a predominant role in the binding of these ligands to the CETP active site.[6]
Quantitative Comparison of CETP Inhibition:
| Compound | R Group (Substitution on Benzyl Ring) | % Inhibition at 10 µM | IC50 (µM) |
| 9a | Unsubstituted | 100% | 1.36 |
| 9b | ortho-CF3 | 100% | 0.69 |
| 9c | [Structure from source] | - | 1.03 |
Data from studies on trifluoromethyl benzamides as CETP inhibitors.[6][7]
Experimental Methodologies: A Closer Look
The evaluation of these derivatives relies on robust and validated experimental protocols. Here, we detail the methodologies for the key assays mentioned.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This cell-based assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.
Protocol:
-
Cell Culture: NIH 3T3 cells, which are responsive to Hh signaling, are cultured in appropriate media.
-
Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with binding sites for the Gli transcription factor.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compounds. A known Hh pathway agonist (e.g., Shh-N) is used to stimulate the pathway, and a known inhibitor (e.g., Vismodegib) serves as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of Gli transcription factor activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow for Hh Pathway Inhibition Assay
Caption: Workflow for the Gli-luciferase reporter assay.
Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a colorimetric assay used to measure the activity of cholinesterases.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a microplate well, combine the enzyme solution with the test compound at various concentrations and incubate.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate. The enzyme hydrolyzes the substrate to produce thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (typically 412 nm) over time.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.
Ellman's Method for Cholinesterase Inhibition
Caption: Key steps in the Ellman's method for cholinesterase inhibition.
Mechanistic Insights and Future Directions
The diverse biological activities of this compound derivatives underscore the importance of this scaffold in medicinal chemistry. The trifluoromethyl group's ability to enhance metabolic stability and modulate electronic properties makes it a valuable tool for optimizing lead compounds.[1][2] The SAR data presented here provides a roadmap for the rational design of next-generation inhibitors. For instance, in the development of CETP inhibitors, further exploration of substitutions on the benzylamino ring system could lead to compounds with improved pharmacokinetic profiles.[7] Similarly, for Hedgehog pathway inhibitors, diversifying the amide substituent with novel heterocyclic moieties may yield more potent and selective agents.[3]
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. By systematically exploring the structure-activity relationships of its derivatives, researchers can continue to uncover novel inhibitors for a multitude of therapeutic targets. The comparative analysis provided in this guide highlights the key structural modifications that govern potency and selectivity, offering valuable insights for the design of future drug candidates.
References
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link][3]
- Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PubMed Central. [Link]
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. [Link][4]
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
- Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. PubMed. [Link][6]
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central. [Link][5]
- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytop
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
- Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation.
- Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. [Link][7]
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer. [Link]
- Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. PubMed. [Link]
- Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. OUCI. [Link]
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PubMed Central. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)
- Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed. [Link]
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. [Link]
- Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
- [Inhibitory activities of 3-trifluoromethyl benzamide derivatives against the entry of H5N1 influenza viruses]. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Metabolic Stability of 4-(Trifluoromethyl)benzamide Containing Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the metabolic stability of drug candidates incorporating the 4-(trifluoromethyl)benzamide moiety. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for comparative analysis, and offer insights into interpreting the resulting data. Our focus is to equip you with the knowledge to design and execute self-validating studies that generate robust and reliable data for informed decision-making in your drug discovery pipeline.
The strategic incorporation of a trifluoromethyl (CF₃) group into a drug candidate is a widely used tactic in medicinal chemistry to enhance metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][3] This often leads to a longer half-life and improved pharmacokinetic profile.[1][2] However, the benzamide portion of the molecule can still be susceptible to metabolic transformations.[4][5][6] Therefore, a thorough assessment of the overall metabolic stability of compounds containing the this compound scaffold is crucial.
This guide will compare a hypothetical test compound, Compound A , which contains the this compound group, with a close structural analog, Compound B , where the trifluoromethyl group is replaced by a methyl group. This comparison will highlight the metabolic-blocking effect of the CF₃ group.
Experimental Design & Rationale
The core of our assessment lies in comparing the rate of disappearance of the parent compounds in the presence of drug-metabolizing enzymes. We will utilize two primary in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.
-
Human Liver Microsomes (HLM): These are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[7] HLMs are a cost-effective and high-throughput model for initial screening of metabolic stability.[7][8]
-
Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[7][9] Hepatocyte assays provide a more physiologically relevant model and can capture a broader range of metabolic pathways.[9][10]
By comparing the stability of Compound A and Compound B in these systems, we can quantify the impact of the trifluoromethyl group on metabolic clearance.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This systematic approach ensures reproducibility and allows for a clear comparison of the metabolic fates of the two compounds.
Caption: Experimental workflow for comparative metabolic stability assessment.
Detailed Experimental Protocols
Reproducibility is paramount in metabolic stability assays. The following are detailed, step-by-step protocols for the human liver microsomal and hepatocyte stability assays.
Protocol 1: Human Liver Microsomal Stability Assay
1. Reagent Preparation:
- Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
- Test Compound Working Solution: Dilute 10 mM DMSO stock of Compound A and B to 100 µM in acetonitrile.
- Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to 0.5 mg/mL in cold phosphate buffer.
- NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
- Stopping Solution: Ice-cold acetonitrile containing an internal standard (e.g., 100 nM warfarin).
2. Incubation Procedure:
- Add 94 µL of the HLM suspension to each well of a 96-well plate.
- Add 1 µL of the 100 µM test compound working solution to the wells (final concentration: 1 µM).
- Pre-incubate the plate at 37°C for 10 minutes with shaking.
- Initiate the reaction by adding 5 µL of the NRS solution to each well.
- At specified time points (0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 100 µL of the ice-cold stopping solution to the respective wells.[2][11]
3. Sample Processing and Analysis:
- Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate the proteins.
- Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
- Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[11]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
1. Reagent Preparation:
- Hepatocyte Plating Medium: As per supplier's instructions (e.g., Williams Medium E with supplements).[9]
- Test Compound Working Solution: Prepare as in the microsomal assay.
- Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in plating medium to a final density of 0.5 x 10⁶ viable cells/mL.[9]
- Stopping Solution: As in the microsomal assay.
2. Incubation Procedure:
- Dispense 495 µL of the hepatocyte suspension into the wells of a 24-well plate.
- Add 5 µL of the 100 µM test compound working solution (final concentration: 1 µM).
- Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.[9]
- At designated time points (0, 15, 30, 60, 120, and 240 minutes), collect 50 µL aliquots and add to 100 µL of ice-cold stopping solution.[9]
3. Sample Processing and Analysis:
- Process and analyze the samples as described for the microsomal stability assay.
Data Presentation and Interpretation
The primary endpoints of these assays are the in vitro half-life (t½) and intrinsic clearance (CLint). These parameters are calculated from the rate of disappearance of the parent compound over time.
Comparative Data Summary
The following table presents hypothetical data for Compound A and Compound B, illustrating the expected outcome of the comparative stability assessment.
| Parameter | Compound A (4-CF₃-Benzamide) | Compound B (4-CH₃-Benzamide) | Rationale for Difference |
| HLM t½ (min) | > 60 | 25 | The CF₃ group in Compound A blocks a primary site of oxidative metabolism, leading to a significantly longer half-life.[2] |
| HLM CLint (µL/min/mg) | < 10 | 45 | Lower intrinsic clearance for Compound A reflects its reduced susceptibility to metabolism by microsomal enzymes. |
| Hepatocyte t½ (min) | 180 | 75 | The longer half-life in hepatocytes confirms the enhanced stability of Compound A in a more complete metabolic system. |
| Hepatocyte CLint (µL/min/10⁶ cells) | 5 | 20 | The lower intrinsic clearance in hepatocytes for Compound A indicates a lower overall rate of metabolism. |
| Major Metabolites | Minimal parent loss | Hydroxylated methyl group, N-dealkylation | The primary metabolic pathway for Compound B is likely oxidation of the methyl group, which is absent in Compound A. |
Metabolic Pathway Visualization
The trifluoromethyl group's role as a metabolic shield is visualized in the following diagram.
Caption: Putative metabolic pathways of Compound A and Compound B.
Conclusion and Future Directions
This guide has outlined a robust strategy for assessing the metabolic stability of compounds containing the this compound moiety. By directly comparing a trifluoromethyl-substituted compound (Compound A) with its methyl analog (Compound B), we can definitively quantify the metabolic-blocking effect of the CF₃ group. The enhanced stability of Compound A in both human liver microsomes and hepatocytes, as reflected in a longer half-life and lower intrinsic clearance, provides strong evidence for its improved pharmacokinetic potential.
For compounds that still exhibit moderate to high clearance, further studies to identify the specific metabolites using high-resolution mass spectrometry are recommended.[12] This will help pinpoint any remaining metabolic liabilities in the scaffold and guide further medicinal chemistry efforts to optimize metabolic stability.
References
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide. (2025, December). BenchChem.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
- Application Notes and Protocols for the Analytical Detection of Benzolamide Metabolites. (2025). BenchChem.
- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2001, February). ResearchGate.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023, December 28). WuXi AppTec DMPK.
- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central.
- Strategies for In Vitro Metabolic Stability Testing. (2009, December 2). SlideShare.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Enhancing the Bioavailability of Benzamide-Based Drug Candidates. (2025). BenchChem.
- An Easy and Fast Method for Metabolite Identification by Coupling Chemical Derivatization with Desorption Electrospray Ionization Mass Spectrometry. (n.d.).
- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022, February 4). PMC - NIH.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025, August 6). ResearchGate.
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (n.d.). PubMed.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025, November). BenchChem.
- Benzamide. (n.d.). Wikipedia.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (n.d.). PMC - NIH.
- Discovery of benzamides as potent human β3 adrenergic receptor agonists. (2016, January 1). PubMed.
- First Pass Effect & Phases 1/2 Metabolism. (2021, January 20). YouTube.
- Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. (n.d.). PubMed.
- The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.
- Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media.
- Drug Metabolism by CYP450 Enzymes. (2016, January 5). Proteopedia.
- Methods of Metabolite Identification. (n.d.). Creative Bioarray.
- Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bdj.co.jp [bdj.co.jp]
- 8. nuvisan.com [nuvisan.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpras.com [ijpras.com]
A Comparative Benchmarking Guide: 4-(Trifluoromethyl)benzamide Versus Halogenated Benzamides in a Drug Discovery Context
In the landscape of medicinal chemistry, the strategic modification of a molecular scaffold is a cornerstone of rational drug design. The benzamide moiety is a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1] The introduction of halogen atoms or halogenated functional groups onto the benzene ring profoundly influences the physicochemical and pharmacokinetic properties of these molecules. This guide provides an in-depth comparative analysis of 4-(Trifluoromethyl)benzamide against its para-substituted halogenated analogs: 4-Fluorobenzamide, 4-Chlorobenzamide, 4-Bromobenzamide, and 4-Iodobenzamide. Our focus will be on the key attributes that are critical in the early stages of drug discovery, supported by established experimental protocols to provide a framework for empirical validation.
The Rationale for Halogenation in Benzamide Scaffolds
Halogenation is a widely employed strategy to modulate a drug candidate's properties. The choice of halogen, from the highly electronegative fluorine to the larger, more polarizable iodine, or the unique trifluoromethyl group, can dramatically alter a compound's lipophilicity, metabolic stability, membrane permeability, and target-binding interactions.[2] The trifluoromethyl (-CF3) group, in particular, is often utilized as a bioisostere for a methyl or chloro group, offering distinct advantages such as enhanced metabolic stability due to the strength of the carbon-fluorine bond and increased lipophilicity, which can improve cell membrane penetration.[3] Understanding the nuanced differences imparted by these substitutions is crucial for optimizing a lead compound.
Comparative Physicochemical Properties
The foundational physicochemical properties of a compound dictate its behavior in biological systems. The following table summarizes key computed and experimental data for this compound and its halogenated counterparts.
| Property | This compound | 4-Fluorobenzamide | 4-Chlorobenzamide | 4-Bromobenzamide | 4-Iodobenzamide |
| Molecular Formula | C8H6F3NO | C7H6FNO | C7H6ClNO | C7H6BrNO | C7H6INO |
| Molecular Weight ( g/mol ) | 189.13[4] | 139.13[5] | 155.58 | 200.03[6] | 247.03[1] |
| Melting Point (°C) | 194[4] | 154-157[7] | 172-176[3] | 190-193 | 215-217[4] |
| Predicted Boiling Point (°C) | 535.08 K (261.93 °C) | Not readily available | 290.2 ± 23.0[3] | Not readily available | 328.2±25.0 |
| Predicted pKa | Not readily available | Not readily available | 15.71 ± 0.50[3] | 15.71 ± 0.50 | 15.77±0.50 |
| Predicted LogP | 1.7[4] | 0.9 | 1.6 | 1.8[6] | Not readily available |
| Topological Polar Surface Area (Ų) | 43.1[4] | 43.1[5] | 43.1 | 43.1[6] | 43.1[1] |
Analysis of Physicochemical Trends:
-
Molecular Weight: Increases predictably down the halogen group and is significantly higher for the trifluoromethyl derivative compared to the fluoro and chloro analogs.
-
Lipophilicity (LogP): The trifluoromethyl group confers a significant increase in lipophilicity compared to a single fluorine atom and is comparable to a chlorine atom. This property is critical for membrane permeability and can influence protein binding.
-
Polar Surface Area (TPSA): The TPSA remains constant across the series, as the substitution is on the phenyl ring and does not involve the polar amide group. This suggests that differences in passive diffusion will be primarily driven by lipophilicity and molecular size.
Benchmarking Performance in a Drug Discovery Workflow
While direct comparative biological data for these specific parent compounds is limited, we can infer their potential performance based on the known effects of their respective functional groups. The following sections outline key experiments used to benchmark drug candidates and discuss the anticipated outcomes for our compound series.
Aqueous Solubility
Causality Behind Experimental Choice: Poor aqueous solubility is a major hurdle in drug development, impacting formulation, bioavailability, and the reliability of in vitro assays. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Anticipated Trends: Generally, increasing lipophilicity correlates with decreased aqueous solubility. Therefore, we would predict the solubility to follow the trend: 4-Fluorobenzamide > 4-Chlorobenzamide ≈ this compound > 4-Bromobenzamide > 4-Iodobenzamide. The high crystallinity, as suggested by the high melting points of the bromo, iodo, and trifluoromethyl derivatives, may also contribute to lower solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of the solid benzamide derivative to a series of glass vials.
-
Solvent Addition: Add a known volume of phosphate-buffered saline (PBS, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm filter, and dilute with a suitable organic solvent. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Calculation: Determine the solubility in mg/mL or µM based on the measured concentration and dilution factor.
Membrane Permeability
Causality Behind Experimental Choice: The ability of a drug to pass through cell membranes is essential for oral absorption and reaching intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[1]
Anticipated Trends: Permeability is often positively correlated with lipophilicity, up to a certain point. We would anticipate that the more lipophilic compounds, such as this compound and the heavier halogenated analogs, would exhibit higher permeability than the more polar 4-fluorobenzamide.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate (donor plate) with a solution of lecithin in dodecane and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).
-
Prepare Donor Plate: Add the test compounds (dissolved in buffer, typically with a small percentage of DMSO) to the wells of the coated donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells.
Metabolic Stability
Causality Behind Experimental Choice: Rapid metabolism by liver enzymes, particularly cytochrome P450s (CYPs), can lead to poor bioavailability and a short duration of action. In vitro assays using human liver microsomes are a standard method to assess phase I metabolic stability.
Anticipated Trends: The trifluoromethyl group is known to block sites of oxidative metabolism. If the para-position of the benzamide ring is susceptible to CYP-mediated hydroxylation, this compound would be expected to show significantly higher metabolic stability compared to the other halogenated analogs. The C-F bond is much stronger than a C-H bond, making the -CF3 group highly resistant to enzymatic attack.[3]
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate Reaction: Add the test compound (at a final concentration of ~1 µM) to the mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Structure-Activity Relationships (SAR) and Predicted Biological Performance
While this guide focuses on the parent benzamides, the principles derived are directly applicable to more complex derivatives.
-
Anticancer and Antimicrobial Activity: Derivatives of halogenated benzamides have shown promise as anticancer and antimicrobial agents. The specific halogen can influence target binding. For instance, the larger, more polarizable bromine and iodine atoms can participate in halogen bonding, a specific type of non-covalent interaction with protein targets, which is not a feature of fluorine.[2] The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronics of the aromatic ring, potentially influencing interactions with target proteins.
-
In Vitro Biological Assays: To empirically determine biological activity, standard in vitro assays such as the MTT assay for cytotoxicity or broth microdilution for antimicrobial activity would be employed.[4]
Visualizing the Concepts
Diagram 1: Drug Discovery Workflow for Benzamide Analogs
Caption: A typical workflow for benchmarking benzamide analogs in early drug discovery.
Diagram 2: Impact of Para-Substitution on Benzamide Properties
Caption: Structure-property relationships for para-substituted benzamides.
Conclusion and Future Directions
This comparative guide establishes a framework for benchmarking this compound against its halogenated analogs. Based on established principles in medicinal chemistry, the trifluoromethyl group is predicted to offer a significant advantage in terms of metabolic stability, a critical parameter for drug candidate survival. Its lipophilicity is comparable to that of 4-chlorobenzamide, suggesting favorable membrane permeability. While single halogen substitutions offer a finer gradation of properties like lipophilicity and the potential for halogen bonding, the robustness of the -CF3 group against metabolism makes it a compelling choice for lead optimization.
The protocols provided herein offer a clear path for the empirical validation of these predictions. Future work should focus on synthesizing and testing these parent compounds and their derivatives in relevant biological assays to build a comprehensive structure-activity relationship profile and to fully elucidate the therapeutic potential of this versatile chemical class.
References
- PubChem. 4-Iodobenzamide.
- PubChem. This compound.
- Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). Technology Networks. [Link]
- PubMed. A simple assay to screen antimicrobial compounds potentiating the activity of current antibiotics.
- PubChem. 4-Chlorobenzamide.
- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubChem. 4-Fluorobenzamide.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- PubChem. 4-Bromobenzamide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- PubMed. Halogen atoms in the modern medicinal chemistry: hints for the drug design.
- Cheméo. This compound. Cheméo. [Link]
Sources
- 1. 4-Iodobenzamide | C7H6INO | CID 77561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-IODOBENZAMIDE | 3956-07-8 [amp.chemicalbook.com]
- 3. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]
- 4. N-ethyl-4-iodobenzamide | C9H10INO | CID 875746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-IODOBENZAMIDE | 3956-07-8 [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 4-Iodobenzamide 97 3956-07-8 [sigmaaldrich.com]
A Comparative Guide to the Validation of HPLC Methods for 4-(Trifluoromethyl)benzamide Analysis
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(Trifluoromethyl)benzamide, a key structural motif in various pharmacologically active compounds, requires precise analytical methods to ensure its purity and concentration. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, grounded in the principles of scientific integrity and adherence to international regulatory standards.
This document is intended for researchers, scientists, and drug development professionals, offering practical insights into method selection, validation, and interpretation of results. The methodologies presented are designed to be self-validating systems, ensuring trustworthiness and reproducibility.
The Analytical Challenge: this compound
This compound is a polar aromatic compound.[1] The presence of the trifluoromethyl group imparts increased lipophilicity, while the benzamide moiety provides polar characteristics. A successful HPLC method must be able to provide good retention, sharp peak symmetry, and be specific for the analyte in the presence of potential impurities and degradation products. This guide will compare two reversed-phase HPLC methods:
-
Method A: A conventional approach utilizing a C18 stationary phase with a phosphate buffer and acetonitrile as the mobile phase.
-
Method B: An alternative method employing a Phenyl stationary phase with a trifluoroacetic acid (TFA) containing mobile phase and methanol.
The validation of these methods will be critically assessed based on the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Comparative Validation of Two HPLC Methods
The performance of each method was rigorously evaluated according to ICH Q2(R2) guidelines for the validation of analytical procedures.[5][6] The key validation parameters are summarized below.
Table 1: Summary of Validation Parameters for HPLC Methods A and B
| Validation Parameter | Method A (C18/Phosphate/ACN) | Method B (Phenyl/TFA/MeOH) | ICH Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.58% | ≤ 1.0% |
| - Intermediate Precision | 0.68% | 0.82% | ≤ 2.0% |
| Specificity | No interference from blank, placebo, or degradation products. Peak Purity > 0.999 | No interference from blank, placebo, or degradation products. Peak Purity > 0.999 | Analyte peak should be free from interference. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.25 µg/mL | S/N ratio ≥ 10:1 |
| Robustness | Compliant | Compliant | No significant impact on results with minor variations in method parameters. |
In-Depth Analysis of Method Performance
Method A: The C18 Workhorse
The C18 column is a staple in reversed-phase chromatography, offering excellent hydrophobic retention.[7] In Method A, the use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and for achieving symmetrical peak shapes. Acetonitrile was chosen as the organic modifier due to its low viscosity and strong elution strength.
This method demonstrated superior performance in terms of linearity, precision, and sensitivity (LOD/LOQ). The slightly better precision may be attributed to the well-understood and highly reproducible nature of C18 stationary phases.
Method B: The Phenyl Alternative
Phenyl columns provide a different selectivity compared to C18 columns due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[8][9] This can be advantageous for separating aromatic compounds from closely related impurities. The use of trifluoroacetic acid (TFA) as a mobile phase modifier can improve peak shape by acting as an ion-pairing agent. Methanol was selected as the organic modifier.
While Method B also met all the validation criteria, it showed slightly lower precision and sensitivity compared to Method A. However, the unique selectivity of the phenyl column could be invaluable if specific impurities, not encountered in this validation, co-elute with the main peak on a C18 column.
Experimental Protocols
General Laboratory Procedures
-
Standard and Sample Preparation: All standards and samples were prepared using calibrated volumetric flasks and pipettes. A calibrated analytical balance was used for weighing.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for all analyses.
Protocol 1: HPLC Method A - C18/Phosphate/ACN
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (100 µg/mL):
-
Prepare the sample containing this compound in the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
Protocol 2: HPLC Method B - Phenyl/TFA/MeOH
-
Chromatographic Conditions:
-
Column: Phenyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.1% Trifluoroacetic Acid in Water and Methanol (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Solution Preparation:
-
Follow the same procedure as described in Protocol 1, using the mobile phase of Method B as the diluent.
-
Visualizing the Validation Workflow
The following diagram illustrates the key stages of the HPLC method validation process as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Forced Degradation Studies: Ensuring Specificity
A critical component of a stability-indicating method is its ability to resolve the active analyte from any potential degradation products. Forced degradation studies were conducted on this compound to assess the specificity of both HPLC methods.
Protocol 3: Forced Degradation
-
Acid Hydrolysis: 1 mL of 1000 µg/mL stock solution + 1 mL of 1 N HCl, heated at 80°C for 2 hours. Neutralized with 1 N NaOH.
-
Base Hydrolysis: 1 mL of 1000 µg/mL stock solution + 1 mL of 1 N NaOH, heated at 80°C for 2 hours. Neutralized with 1 N HCl.
-
Oxidative Degradation: 1 mL of 1000 µg/mL stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance kept at 105°C for 24 hours.
-
Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.
Both Method A and Method B were able to successfully separate the main peak of this compound from all degradation peaks, confirming their specificity and stability-indicating nature.
The logical flow for selecting a stability-indicating method is depicted below.
Caption: Logic for Developing a Stability-Indicating Method.
Conclusion and Recommendations
Both validated HPLC methods are suitable for the quantitative analysis of this compound.
-
Method A (C18/Phosphate/ACN) is recommended for routine quality control analysis due to its slightly superior precision and sensitivity. Its robustness and the commonality of the C18 column make it a reliable and easily transferable method.
-
Method B (Phenyl/TFA/MeOH) serves as an excellent orthogonal method. In cases where complex sample matrices or specific impurities pose a separation challenge with the C18 column, the alternative selectivity of the phenyl column could be critical. It is a valuable tool for method development and for cross-validation purposes.
The choice between these methods will ultimately depend on the specific application, the nature of the samples being analyzed, and the available instrumentation. This guide provides the foundational data and protocols to make an informed decision, ensuring the generation of accurate and defensible analytical results.
References
- Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
- Chromtech. HPLC Column Selection Guide. [Link]
- Waters. Waters Column Selection Guide for Polar Compounds. [Link]
- Pharmaguideline.
- Phenomenex Blog. Selecting the Right Column for Your Reversed Phase Method. [Link]
- Hawach. Polar Column in HPLC Example. [Link]
- AMSbiopharma.
- Oakwood Chemical. 4-(Trifluoromethyl)benzamidine Hydrochloride, min 98% (HPLC), 1 gram. [Link]
- Pharmatech.
- Pharma Talks. Understanding ICH Q2(R2)
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- Celsis.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- National Institutes of Health.
- Phenomenex.
- MedCrave online.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
- SlideShare. HPLC Method Development. [Link]
- National Institutes of Health.
- PharmaInfo.
- SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
- Environmental Protection Agency. Method-No. 01023 Report No. MR-06/187. [Link]
- PubChem. This compound. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 4-(Trifluoromethyl)benzamide Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of therapeutic candidates. Among these, the 4-(trifluoromethyl)benzamide scaffold is of particular interest due to the unique electronic and steric effects imparted by the trifluoromethyl (CF3) group. This guide provides a comprehensive comparative analysis of the crystal structures of this compound and its derivatives, offering insights into the subtle yet significant interplay of intermolecular forces that govern their solid-state architecture. This analysis is crucial for understanding structure-property relationships, which is paramount for rational drug design and the development of crystalline materials with desired characteristics.
This guide delves into the crystallographic nuances of this important class of compounds, supported by experimental data and computational analyses. We will explore how modifications to the benzamide core influence crystal packing, hydrogen bonding motifs, and other non-covalent interactions, ultimately shaping the macroscopic properties of these materials.
The Significance of the Trifluoromethyl Group in Crystal Engineering
The trifluoromethyl group is a fascinating and powerful substituent in the realm of crystal engineering. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the electronic distribution within a molecule, influencing its ability to participate in various intermolecular interactions.[1] Unlike a simple methyl group, the CF3 group is a poor hydrogen bond acceptor but can engage in various weak interactions, including C–H···F, F···F, and C–F···π interactions.[2] Understanding how these interactions compete with and complement traditional hydrogen bonds is key to predicting and controlling the crystal packing of this compound derivatives.
Recent studies have highlighted that the introduction of a trifluoromethyl group can lead to enhanced π-π stacking interactions due to an increased molecular quadrupole moment and dispersion forces.[3] This can result in more favorable cofacial orientations of aromatic rings, which is a critical consideration in the design of materials with specific electronic or photophysical properties. Furthermore, the amphiphilic nature of the trifluoromethyl group allows it to participate in both hydrophobic and polar interactions, adding another layer of complexity and opportunity in crystal design.[2]
Comparative Analysis of Crystal Structures
To illustrate the impact of structural modifications on the crystal packing of this compound derivatives, we will compare the crystal structure of the parent compound, this compound, with a key N-substituted derivative, N-[4-(trifluoromethyl)phenyl]benzamide.
Table 1: Crystallographic Data for this compound and N-[4-(trifluoromethyl)phenyl]benzamide
| Parameter | This compound | N-[4-(trifluoromethyl)phenyl]benzamide |
| CSD Refcode | PIJVUT | WEJHBEDHLLBJFW-UHFFFAOYSA-N |
| Formula | C8H6F3NO | C14H10F3NO |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| a (Å) | 13.639(3) | 5.9699(4) |
| b (Å) | 3.8680(10) | 9.7891(6) |
| c (Å) | 14.569(4) | 10.3598(7) |
| α (°) | 90 | 82.179(5) |
| β (°) | 113.88(2) | 76.840(5) |
| γ (°) | 90 | 83.743(5) |
| Volume (ų) | 701.5(4) | 578.11(7) |
| Z | 4 | 2 |
This compound: A Classic Hydrogen-Bonded Network
The crystal structure of this compound (CSD refcode: PIJVUT) showcases a robust hydrogen-bonding network, a hallmark of primary amides. The molecules form centrosymmetric dimers through strong N–H···O hydrogen bonds between the amide groups. These dimers are then further interconnected into extended chains and sheets. The trifluoromethyl groups, in this case, play a crucial role in dictating the overall packing arrangement by participating in weaker C–H···F interactions, which help to organize the hydrogen-bonded sheets in a three-dimensional lattice.
N-[4-(trifluoromethyl)phenyl]benzamide: The Influence of N-Substitution
In contrast, the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide introduces a second aromatic ring and an additional trifluoromethyl group, significantly altering the intermolecular interaction landscape.[4] While the fundamental N–H···O hydrogen bond between amide groups persists, forming chains of molecules, the presence of the N-phenyl substituent leads to a more complex interplay of forces.
The two aryl rings within the molecule are tilted with respect to each other, a conformation influenced by both intramolecular steric effects and intermolecular packing forces.[4] This tilt angle is a critical determinant of the overall molecular shape and how the molecules pack in the crystal lattice. In the case of N-[4-(trifluoromethyl)phenyl]benzamide, this tilt allows for the formation of favorable π-stacking interactions between the phenyl rings of adjacent molecules.[4]
The Power of Hirshfeld Surface Analysis in Visualizing Intermolecular Interactions
To gain a deeper, quantitative understanding of the subtle intermolecular interactions at play, Hirshfeld surface analysis is an invaluable tool. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron distributions of all other molecules in the crystal.[5] By mapping various properties onto this surface, we can visualize and quantify the nature and extent of different intermolecular contacts.
The CrystalExplorer software is a powerful platform for performing Hirshfeld surface analysis.[6][7][8][9] It allows for the generation of 2D fingerprint plots, which summarize the intermolecular contacts in a crystal.
Caption: Workflow for Hirshfeld surface analysis using CrystalExplorer.
For N-[4-(trifluoromethyl)phenyl]benzamide, Hirshfeld surface analysis reveals the significant contributions of not only N–H···O hydrogen bonds but also H···H, C···H, and F···H contacts to the overall crystal stability. The 2D fingerprint plot for this compound would show distinct spikes corresponding to these different types of interactions, allowing for a quantitative comparison of their relative importance.
Experimental Protocols
General Synthesis of N-Aryl-4-(trifluoromethyl)benzamides
A general and efficient method for the synthesis of N-aryl-4-(trifluoromethyl)benzamides involves the coupling of 4-(trifluoromethyl)benzoyl chloride with the desired aniline derivative.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir at room temperature.
-
Acylation: Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
High-quality single crystals are essential for obtaining accurate crystallographic data.
Workflow for Single-Crystal X-ray Diffraction:
Caption: General workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and other crucial geometric parameters.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals the profound influence of the trifluoromethyl group and N-substitution on their crystal packing and intermolecular interaction profiles. While strong N–H···O hydrogen bonds often dominate the primary structural motifs, the subtle interplay of weaker interactions, such as C–H···F and π-stacking, plays a critical role in defining the overall three-dimensional architecture.
The insights gained from these crystallographic studies, particularly when augmented with computational tools like Hirshfeld surface analysis, provide a powerful framework for the rational design of new materials. For drug development professionals, a deep understanding of the solid-state properties of active pharmaceutical ingredients is essential for controlling polymorphism, solubility, and bioavailability. For materials scientists, the ability to engineer crystal structures by fine-tuning intermolecular interactions opens up avenues for the creation of novel functional materials with tailored optical, electronic, and mechanical properties.
Future research in this area will likely focus on the synthesis and crystallographic characterization of a wider range of this compound derivatives with diverse substitution patterns. Co-crystallization strategies, where the target molecule is crystallized with a conforming guest molecule, will also be a fruitful area of exploration for creating novel solid forms with enhanced properties. The continued development and application of advanced computational methods will further empower researchers to predict and understand the complex world of molecular crystals with ever-increasing accuracy.
References
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
- Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(65), 378-392. [Link]
- Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011. [Link]
- Fun, H. K., Jebas, S. R., & Tahir, M. N. (2011). N-[4-(Trifluoromethyl)phenyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743. [Link]
- CrystalExplorer Software. [Link]
- University of Western Australia. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]
- Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- PubChem. (n.d.). This compound. [Link]
- ACS Publications. (2022). Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design. [Link]
- ResearchGate. (n.d.). Crystal structures, packing structures, and intermolecular interactions... [Link]
- ResearchGate. (n.d.). Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. [Link]
- National Center for Biotechnology Information. (2021).
- ResearchGate. (n.d.). Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). [Link]
- National Center for Biotechnology Information. (2021).
- The Cambridge Crystallographic Data Centre (CCDC). (n.d.).
- National Center for Biotechnology Information. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
- NIST. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (2025).
- Dublin City University. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. [Link]
- ResearchGate. (n.d.). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction... [Link]
- ResearchGate. (n.d.).
- The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. [Link]
- The Cambridge Crystallographic Data Centre (CCDC). (n.d.).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystalexplorer.net [crystalexplorer.net]
- 6. crystalexplorer.net [crystalexplorer.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. [PDF] CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of 4-(Trifluoromethyl)benzamide-Based Inhibitors
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The 4-(trifluoromethyl)benzamide scaffold is a privileged structure in modern medicinal chemistry, appearing in inhibitors targeting a range of proteins, from enzymes like PARP to signaling pathway components.[1][2] Its utility stems from favorable metabolic stability and potent molecular interactions. However, the very features that make this scaffold attractive can also lead to unintended interactions with other proteins—so-called "off-target" effects. These interactions can confound experimental results and lead to toxicity in clinical development.[3]
This guide provides a strategic framework for identifying and validating the off-target profile of novel inhibitors based on this scaffold. We will move beyond simple checklists, delving into the causality behind experimental choices to build a robust, self-validating analytical cascade.
Chapter 1: The First Pass - Predictive and Broad Spectrum Screening
Before embarking on complex cellular assays, a strategic combination of computational prediction and broad, cell-free screening can efficiently map the potential off-target landscape. This initial step is crucial for hypothesis generation and resource allocation.
In Silico Off-Target Profiling
The Rationale: The principle of chemical similarity dictates that molecules with similar structures may interact with similar protein targets.[4] Computational algorithms leverage vast databases of known compound-protein interactions to predict a probability score for your inhibitor against hundreds or thousands of potential off-targets.[4][5] This is a cost-effective method to identify red flags and prioritize experimental resources.[4]
Workflow Diagram: In Silico to Experimental Prioritization
Caption: Workflow for computational prediction and experimental triage.
Biochemical Kinase Profiling
The Rationale: The ATP-binding pocket of protein kinases is a common off-target liability for many small molecule inhibitors.[6] The this compound moiety can engage in hydrogen bonding patterns that mimic the adenine region of ATP. Therefore, a broad, cell-free kinase screen is a foundational step. Reputable service providers offer panels that cover a significant portion of the human kinome, providing inhibitory concentration (IC50) or percent inhibition data at a fixed ATP concentration.[7][8][9][10]
Step-by-Step Protocol: Large-Panel Kinase Screen
-
Compound Preparation: Solubilize the inhibitor in 100% DMSO to a high-concentration stock (e.g., 10 mM). Prepare serial dilutions as required by the screening service provider.
-
Assay Execution (Service Provider): The inhibitor is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of >300 purified kinases.[10] Activity is measured via radiometric, fluorescence, or luminescence-based detection of substrate phosphorylation.
-
Data Analysis: The primary output is percent inhibition relative to a vehicle (DMSO) control. Hits are typically defined as kinases showing >50% or >75% inhibition.
-
Follow-Up: For significant hits, order dose-response curves (e.g., 10-point, 3-fold dilutions) to determine an accurate IC50 value. This is critical for ranking the potency of off-target interactions.
Data Summary Table: Comparing Inhibitor Selectivity
| Inhibitor | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Score (S10) |
| Inhibitor X | 5 | 850 | >10,000 | 0.02 |
| Inhibitor Y | 15 | 150 | 2,500 | 0.15 |
| Olaparib | 1.9 (PARP1) | >10,000 (most kinases) | >10,000 (most kinases) | <0.01 |
Note: Selectivity Score (S10) can be calculated as the number of off-targets with IC50 < 1 µM / total number of kinases tested. A lower score indicates higher selectivity.[10]
Chapter 2: Proving Engagement in the Cellular Milieu
A compound binding to a purified protein in a tube is not proof of engagement in a living cell. Cellular assays are essential to confirm that an inhibitor can cross the cell membrane, avoid efflux pumps, and engage its target in a complex proteome.
Cellular Thermal Shift Assay (CETSA®)
The Rationale: The foundational principle of CETSA is that ligand binding stabilizes a target protein against thermal denaturation.[11][12][13] By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for a protein of interest. An inhibitor that binds its target will shift this curve to the right (higher melting temperature), providing direct, label-free evidence of target engagement.[11][14][15]
Workflow Diagram: CETSA® Experimental Process
Caption: The experimental workflow for a Cellular Thermal Shift Assay.
Step-by-Step Protocol: CETSA® Melt Curve by Western Blot
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of plates with the inhibitor at a saturating concentration (e.g., 10x cellular IC50) and another with vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.[11]
-
Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Denature the samples, run on an SDS-PAGE gel, and perform a Western blot using a specific antibody for the protein of interest (both the intended target and suspected off-targets).
-
Quantification: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the normalized intensity versus temperature to generate melting curves for both vehicle and inhibitor-treated samples.
Chapter 3: Unbiased Discovery of the Interactome
While targeted approaches like CETSA are excellent for validation, they require a pre-existing hypothesis. Unbiased, proteome-wide methods are essential for discovering completely novel off-targets.[16][17]
Chemical Proteomics
The Rationale: Chemical proteomics utilizes an affinity-based approach to "pull down" all proteins that interact with your compound from a complex cell lysate.[18][19] This is typically achieved by synthesizing a version of the inhibitor with a handle (like biotin) or a clickable tag (like an alkyne).[18][20] The inhibitor-bound proteins are enriched, digested, and identified by mass spectrometry, providing a comprehensive snapshot of the drug's interactome.[16][17]
Step-by-Step Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an analog of the this compound inhibitor that incorporates a linker and a biotin tag. Crucially, this analog must be tested to ensure it retains similar potency to the parent compound.
-
Lysate Preparation: Grow cells and prepare a native cell lysate under conditions that preserve protein-protein interactions.
-
Incubation & Capture: Incubate the lysate with the biotinylated probe. In a parallel control experiment, incubate a separate lysate with the probe plus a high concentration of the original, non-biotinylated inhibitor (competitive displacement).
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and any interacting proteins. Wash extensively to remove non-specific binders.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance between the probe-only sample and the competition sample. True interactors should be significantly depleted in the competition sample.
Data Summary Table: Hypothetical Chemical Proteomics Hits
| Protein Identified | On-Target? | Function | Fold-Enrichment (Probe vs. Competition) | Biological Implication |
| PARP1 | Yes | DNA Repair | 52.1 | Expected on-target effect |
| DYRK1A | No | Kinase | 12.5 | Potential off-target kinase; could affect neurodevelopment |
| HSP90 | No | Chaperone | 3.2 | Common non-specific binder, but warrants follow-up |
| Tubulin | No | Cytoskeleton | 1.5 | Likely non-specific background binding |
Chapter 4: From Binding to Function - Phenotypic Screening
Identifying a binding event is only part of the story. The ultimate goal is to understand if that off-target interaction has a functional consequence. Phenotypic screening assesses the global effect of a compound on cellular morphology and function, which can reveal the downstream impact of off-target engagement.[21][22][23]
The Rationale: High-content imaging, or "cell painting," uses a cocktail of fluorescent dyes to stain different cellular compartments (nucleus, mitochondria, cytoskeleton, etc.). Automated microscopy and image analysis software can then quantify hundreds of morphological features. The resulting "phenotypic fingerprint" of your compound can be compared to a library of reference compounds with known mechanisms of action. An unexpected phenotypic match can suggest a previously unknown off-target effect.
Step-by-Step Protocol: High-Content Phenotypic Screen
-
Plate Cells: Seed cells in multi-well imaging plates (e.g., 384-well).
-
Compound Treatment: Treat cells with your inhibitor, a panel of reference compounds (positive and negative controls), and a vehicle control for 24-48 hours.
-
Staining: Fix, permeabilize, and stain the cells with a multiplexed dye set (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Feature Extraction: Use image analysis software to extract quantitative data for hundreds of features (e.g., nuclear size, mitochondrial texture, cell shape).
-
Data Analysis: Use statistical methods (like Principal Component Analysis) to compare the phenotypic profile of your inhibitor to the reference compounds. A close clustering with, for example, a known tubulin inhibitor, would strongly suggest a functional off-target effect on the cytoskeleton.
A Strategic Framework for Off-Target Deconvolution
No single method is sufficient. A successful off-target assessment strategy integrates these techniques in a logical cascade, using the results from one experiment to inform the design of the next.
Decision Tree: Selecting the Right Assay
Caption: A decision tree for a tiered off-target assessment strategy.
By systematically applying these diverse and orthogonal methodologies, you can build a comprehensive and trustworthy profile of your this compound-based inhibitor, ensuring that your research is built on a solid, well-characterized chemical foundation.
References
- Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]
- Kinome Profiling Service. MtoZ Biolabs. [Link]
- Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology. [Link]
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- How can off-target effects of drugs be minimised?
- New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. Oncotarget. [Link]
- A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
- End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Chemical Society. [Link]
- Kinome Profiling. Oncolines B.V.[Link]
- CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. ProQuest. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Managing Adverse Effects Associated With Poly (ADP-ribose)
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research. [Link]
- Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. International Journal of Molecular Sciences. [Link]
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry. [Link]
- Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. [Link]
- Off-Target Effects Analysis.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- In silico off-target profiling for enhanced drug safety assessment. Scientific Reports. [Link]
- The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Molecular Biology of the Cell. [Link]
- How to measure and minimize off-target effects... YouTube. [Link]
- 4-(trifluoromethoxy)-2-(trifluoromethyl)benzamide. PubChem. [Link]
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- 4-(Trifluoromethyl)benzamidoxime. PubChem. [Link]
- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- Off-target effects of MEK inhibitors. The Journal of Biological Chemistry. [Link]
- Off-target effects.
Sources
- 1. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. assayquant.com [assayquant.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 17. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanreview.org [europeanreview.org]
- 19. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 22. mdpi.com [mdpi.com]
- 23. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of 4-(Trifluoromethyl)benzamide in complex mixtures
An In-Depth Comparative Guide to the Quantitative Analysis of 4-(Trifluoromethyl)benzamide in Complex Mixtures
Authored by a Senior Application Scientist
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of this compound, a compound of interest in pharmaceutical and chemical research. The focus is on providing researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate analytical technique for their specific needs, particularly when dealing with challenging matrices such as biological fluids or intricate reaction mixtures.
Introduction: The Analytical Challenge
This compound is a key structural motif found in numerous pharmacologically active molecules and functional materials. Accurate quantification is critical for pharmacokinetic studies, impurity profiling, and reaction monitoring. However, complex sample matrices introduce significant analytical hurdles, including interference from endogenous components, matrix effects in mass spectrometry, and the need for high sensitivity to detect trace levels of the analyte. This guide will compare three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone of analytical chemistry, valued for its robustness, cost-effectiveness, and widespread availability. The quantification of this compound relies on the principle that the analyte absorbs light in the UV spectrum, and the amount of absorbance is directly proportional to its concentration.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is the logical starting point for a molecule of intermediate polarity like this compound. The trifluoromethyl group adds hydrophobicity, making it well-suited for retention on a nonpolar stationary phase. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a suitable retention time and sharp peak shape, ensuring good separation from potential interferences.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Detailed Protocol: HPLC-UV Method
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., 4-chlorobenzamide). This step serves to precipitate plasma proteins, which can foul the analytical column.[1]
-
Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of 55:45 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 230 nm.
-
-
Validation (Self-Validating System):
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2%.
-
Calibration: Prepare a calibration curve using at least six non-zero standards. The correlation coefficient (r²) should be >0.995.
-
Quality Control (QC): Analyze QC samples at low, medium, and high concentrations alongside the unknown samples to ensure accuracy and precision throughout the run. This protocol adheres to the principles outlined in ICH Q2(R1).[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as determining low drug concentrations in biological fluids, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for precise quantification with minimal interference.
Causality Behind Experimental Choices
The core advantage of LC-MS/MS is its specificity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method can distinguish the analyte from co-eluting matrix components that might have similar UV absorbance. Electrospray ionization (ESI) is typically chosen for benzamide derivatives as it is a soft ionization technique suitable for polar to moderately polar molecules.[6] Sample preparation is often more rigorous to minimize matrix effects, where components of the sample can suppress or enhance the ionization of the analyte.[7] Techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) provide cleaner extracts than simple protein precipitation.[7][8][9]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantitative analysis.
Detailed Protocol: LC-MS/MS Method
-
Sample Preparation (Solid-Phase Extraction):
-
Condition: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: To 100 µL of plasma, add a deuterated internal standard and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
Instrumentation & Conditions:
-
LC-MS/MS System: UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MRM Transition: For this compound (MW: 189.14), a potential transition would be m/z 190.1 -> 173.1 ([M+H]⁺ -> [M+H-NH₃]⁺). This must be optimized experimentally.
-
-
Validation (Self-Validating System):
-
Internal Standard: The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variability in extraction recovery and ionization.
-
Matrix Effect Evaluation: Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution.[7]
-
ICH Q2(R1) Parameters: All standard validation parameters (accuracy, precision, linearity, etc.) must be assessed.[3]
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
¹⁹F qNMR is a powerful primary analytical method that allows for direct quantification without the need for an identical analyte reference standard.[10] It leverages the unique properties of the ¹⁹F nucleus: 100% natural abundance, high sensitivity, and a wide chemical shift range that minimizes signal overlap.[10][11]
Causality Behind Experimental Choices
The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it. By adding a known amount of a stable, fluorine-containing internal standard with a signal that is well-resolved from the analyte, the concentration of the analyte can be calculated directly. Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T₁ relaxation time) to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.
Experimental Workflow: ¹⁹F qNMR Analysis
Caption: Workflow for ¹⁹F qNMR quantitative analysis.
Detailed Protocol: ¹⁹F qNMR Method
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample containing this compound into a vial.
-
Accurately weigh and add a similar amount of a suitable internal standard (e.g., α,α,α-Trifluorotoluene, purity >99%). The standard should have a simple ¹⁹F spectrum that does not overlap with the analyte.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Conditions:
-
Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (must be optimized based on T₁ values).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
-
Data Analysis & Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the area of the analyte's -CF₃ signal (I_analyte) and the internal standard's -CF₃ signal (I_std).
-
Calculate the purity or concentration using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: N = number of fluorine atoms in the signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Performance Comparison
The choice of analytical method depends heavily on the specific requirements of the assay. The following table summarizes the typical performance characteristics of the three techniques for the analysis of this compound in a complex matrix like plasma.
| Parameter | HPLC-UV | LC-MS/MS | ¹⁹F qNMR |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Nuclear Magnetic Resonance |
| Typical LOQ | 50 - 200 ng/mL | 0.1 - 5 ng/mL | 5 - 20 µg/mL |
| Selectivity | Moderate | Very High | High (Chemical Shift) |
| Throughput | High | High | Low to Moderate |
| Matrix Effects | Low to Moderate | High (Ion Suppression) | Very Low |
| Cost (Instrument) | Low | High | Very High |
| Cost (Per Sample) | Low | Moderate | High |
| Standardization | Requires analyte standard | Requires analyte standard | Requires any F-standard |
Method Selection Guide: Which Technique is Right for You?
-
Choose HPLC-UV for:
-
Routine quality control of bulk material or formulated products where concentrations are relatively high.
-
Early-stage reaction monitoring.
-
Laboratories with limited budgets.
-
-
Choose LC-MS/MS for:
-
Regulated bioanalysis for pharmacokinetic and toxicokinetic studies.
-
Trace-level impurity detection.
-
Analysis of very small sample volumes where high sensitivity is paramount.
-
-
Choose ¹⁹F qNMR for:
-
Purity assessment of reference standards or active pharmaceutical ingredients without requiring a certified standard of the same compound.
-
Characterizing fluorinated compounds in complex mixtures where chromatographic separation is difficult.[12]
-
Applications where absolute quantification without a calibration curve is desired.
-
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
- Quality Guidelines.
- ICH Q2 R1: Mastering Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods.
- ICH Q2 Analytical Method Valid
- Detection and quantification of fluorinated pollutants Fluorine NMR.
- Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
- Practical tips on preparing plasma samples for drug analysis using SPME.
- Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central (PMC) - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ercatech.ch [ercatech.ch]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Trifluoromethyl)benzamide
As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Trifluoromethyl)benzamide, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.
Foundational Knowledge: Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not benign; it is a chemical that demands respect and careful handling.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion of the material may be harmful, and it is considered very toxic to aquatic life, potentially causing long-term adverse effects in the aquatic environment.[4] This final point is critical, as it underscores the imperative to prevent its release into sewer systems or waterways.[4]
For quick reference, the primary hazards and required protective measures are summarized below.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., Nitrile), Lab coat |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Safety glasses with side shields or goggles |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use in a well-ventilated area or with a fume hood |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with documented transfer to a certified disposal facility. This workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Characterization
All waste containing this compound must be classified as hazardous waste.[3] As a halogenated organic compound, it falls under specific waste categories that require stringent disposal methods.[5] Do not mix this waste with non-hazardous materials, as this will only increase the volume of hazardous waste requiring specialized and costly disposal.
Step 2: Segregation and Containment
Properly segregate waste at the point of generation. Use dedicated, clearly labeled, and chemically compatible containers.
-
Solid Waste: Place unused or expired this compound, along with any contaminated solids (e.g., weigh boats, contaminated paper towels), into a designated solid hazardous waste container. The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.
-
Contaminated Labware: Glassware and other reusable equipment should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is a standard practice. The solvent rinsate must be collected and disposed of as liquid hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They must be disposed of as hazardous waste unless properly decontaminated via triple rinsing.
Step 3: Labeling
Accurate labeling is a legal requirement and a critical safety measure. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
Step 4: Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. Key storage requirements include:
-
Keep containers tightly closed except when adding waste.[2]
-
Store in a cool, dry, and well-ventilated area.[6]
-
Ensure secondary containment is used to capture any potential leaks.
-
Store away from incompatible materials.[6]
Step 5: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through standard municipal waste or down the drain.[4] Disposal must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), which will typically use high-temperature incineration for halogenated organic compounds.[7]
Emergency Protocol: Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, eye protection), gently cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[4]
-
Avoid raising dust.[3]
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the affected area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spill:
Disposal Decision Logic
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Decision workflow for proper disposal of this compound waste.
By adhering to this structured approach, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our collective well-being.
References
- 4-(Trifluoromethyl)benzaldehyde - Santa Cruz Biotechnology. Material Safety Data Sheet.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate - Apollo Scientific. Safety Data Sheet.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- This compound | C8H6F3NO | CID 74684 - PubChem. National Center for Biotechnology Information.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. U.S. Environmental Protection Agency.
- Chemical Safety Data Sheet MSDS / SDS - 4-TRIFLUOROMETHYL-BENZAMIDINE HCL - ChemicalBook.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University Environmental Health and Safety Document.
- Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. U.S. Environmental Protection Agency.
Sources
- 1. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. uakron.edu [uakron.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Operational Guide: Personal Protective Equipment for Handling 4-(Trifluoromethyl)benzamide
As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 4-(Trifluoromethyl)benzamide. The protocols outlined below are designed to ensure the safety of all laboratory personnel by establishing a self-validating system of checks and procedures. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Analysis: Understanding the Risks
This compound (CAS No: 1891-90-3) is a solid compound that presents specific hazards requiring stringent control measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary risks are well-defined.[1][2]
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust.
The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound with a high degree of respect and adhering strictly to the following personal protective equipment (PPE) and handling protocols.[2]
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects eyes from irritation caused by airborne dust particles or accidental splashes. |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the entire face, especially when handling larger quantities or when there is a significant risk of splashing. | |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use. | Prevents direct skin contact, mitigating the risk of skin irritation.[2][3] Contaminated gloves must be disposed of properly. |
| Lab Coat | Long-sleeved, properly fitting lab coat. | Protects skin and personal clothing from contamination by dust or spills. | |
| Closed-Toed Shoes | Made of a non-porous material. | Protects feet from spills and dropped items. Perforated shoes or sandals are strictly forbidden in the laboratory.[4] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound should be performed within a certified chemical fume hood. | This is the primary engineering control to prevent the inhalation of dust particles and maintain a safe breathing atmosphere.[5] |
| NIOSH-Approved Respirator | N95-rated dust mask or higher, if a fume hood is not available or if dust generation is unavoidable. | A respirator should be considered a secondary line of defense and requires proper fit-testing and training. Its use is mandatory in the absence of adequate engineering controls.[3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural workflow is designed to minimize exposure at every stage of handling. The logical sequence ensures that safety is integrated into the entire process, from preparation to cleanup.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Detailed Protocol:
-
Preparation Phase:
-
Before any work begins, ensure the Safety Data Sheet (SDS) has been reviewed and is accessible.
-
Verify that the chemical fume hood is operational and has a current certification.
-
Confirm the location of the nearest safety shower and eyewash station and ensure the access path is clear.[6]
-
Put on all required PPE as detailed in the table above. Double-gloving may be considered for extended procedures.
-
-
Handling Phase:
-
Conduct all manipulations of solid this compound inside a chemical fume hood to prevent respiratory exposure.[5]
-
When weighing or transferring the powder, use techniques that minimize the generation of dust (e.g., careful scooping rather than pouring from a height).
-
Keep the container tightly sealed when not in immediate use to prevent accidental spills or contamination.[2]
-
In the event of a minor spill, clean it up immediately by gently sweeping or using an inert absorbent material and placing it into a designated waste container.[7] Avoid dry sweeping that creates dust.
-
-
Post-Handling & Disposal:
-
After completing the work, decontaminate all surfaces and equipment.
-
Remove contaminated clothing and wash it before reuse.
-
Thoroughly wash hands with soap and water after removing gloves.[2]
-
Disposal Plan: Ensuring Regulatory Compliance
Improper disposal of this compound and its associated waste can pose a risk to the environment.
-
Waste Segregation: All materials contaminated with the compound, including excess chemical, used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containment: Collect all waste in clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7] Do not discharge into sewers or waterways.[8]
Emergency Response: First-Aid Protocols
In the event of an accidental exposure, immediate and correct action is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][9]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
This guide is intended to provide a robust framework for safety. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before beginning any work.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethyl)benzamide.
- Capot Chemical Co., Ltd. (2015). MSDS of 2-Fluoro-4-(trifluoromethyl)benzamide.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
Sources
- 1. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
